molecular formula C9H7NO B119867 Quinolin-5-ol CAS No. 578-67-6

Quinolin-5-ol

Cat. No.: B119867
CAS No.: 578-67-6
M. Wt: 145.16 g/mol
InChI Key: GYESAYHWISMZOK-UHFFFAOYSA-N
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Description

Quinolin-5-ol is a monohydroxyquinoline.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-5-ol
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InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H
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InChI Key

GYESAYHWISMZOK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO
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DSSTOX Substance ID

DTXSID60870625
Record name Quinolin-5-ol
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Molecular Weight

145.16 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Hydroxyquinoline
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Vapor Pressure

0.00033 [mmHg]
Record name 5-Hydroxyquinoline
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CAS No.

578-67-6
Record name 5-Hydroxyquinoline
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Record name 5-Quinolinol
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Foundational & Exploratory

An In-depth Technical Guide to the Combes Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Combes synthesis, a classic acid-catalyzed reaction, offers a straightforward and versatile method for the preparation of substituted quinolines. First reported by Alphonse Combes in 1888, this reaction involves the condensation of an aniline with a β-diketone to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the quinoline core. This protocol remains a cornerstone in heterocyclic chemistry, providing access to a wide array of quinoline derivatives, many of which are scaffolds for pharmacologically active compounds.

Core Principles and Mechanism

The Combes synthesis proceeds through a three-step mechanism under acidic conditions. The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][2]

  • Schiff Base Formation: The reaction initiates with the protonation of one of the carbonyl groups of the β-diketone, which enhances its electrophilicity. The aniline then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and dehydration lead to the formation of a Schiff base intermediate.[2][3]

  • Enamine Tautomerization: The Schiff base exists in equilibrium with its enamine tautomer. This tautomerization is crucial as it positions the aromatic ring of the aniline for the subsequent cyclization step.

  • Annulation and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the other protonated carbonyl group, leading to the formation of a new six-membered ring. This annulation step is often the rate-determining step of the reaction.[2] A final dehydration step then yields the aromatic quinoline ring.

Reaction Workflow

The logical progression of the Combes synthesis can be visualized as follows:

Combes_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product Aniline Aniline Protonated_Diketone Protonated β-Diketone Aniline->Protonated_Diketone Nucleophilic Attack Diketone β-Diketone Diketone->Protonated_Diketone Protonation Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Diketone Heat Heat Enamine Enamine Tautomer Heat->Enamine Schiff_Base Schiff Base Protonated_Diketone->Schiff_Base Dehydration Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization (Annulation) Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Caption: Workflow of the Combes quinoline synthesis.

Data Presentation: Synthesis of Substituted Quinolines

The following tables summarize quantitative data for the synthesis of various substituted quinolines via the Combes reaction, including conventional and microwave-assisted methods.

Table 1: Conventional Combes Synthesis of Substituted Quinolines

Aniline Derivativeβ-DiketoneCatalystReaction ConditionsProductYield (%)
AnilineAcetylacetoneH₂SO₄Not specified2,4-DimethylquinolineNot specified
m-ChloroanilineAcetylacetoneNot specifiedNot specified7-Chloro-2,4-dimethylquinolineNot specified[1]
p-AnisidineCyclohexanone-2-aldehydeLactic AcidNot specified3,4-Cyclohexano-6-methoxyquinolineNot specified[1]
β-NaphthylamineNot specifiedHF60°CBenzo[g]quinoline derivativeNot specified[1]
p-Toluidine2-NitromalonaldehydeNot specifiedNot specified6-Methyl-3-nitroquinolineNot specified[1]

Table 2: Microwave-Assisted Combes Synthesis of 2-Methyl-4-quinolinones

Aniline Derivativeβ-KetoesterCatalystPower (W)Time (min)ProductYield (%)
AnilineEthyl acetoacetateAcidic Styrol Resin (NKC-9)4001.52-Methyl-4-quinolinone92
4-MethylanilineEthyl acetoacetateAcidic Styrol Resin (NKC-9)4001.52,6-Dimethyl-4-quinolinone95
4-MethoxyanilineEthyl acetoacetateAcidic Styrol Resin (NKC-9)4001.56-Methoxy-2-methyl-4-quinolinone96
4-ChloroanilineEthyl acetoacetateAcidic Styrol Resin (NKC-9)4001.56-Chloro-2-methyl-4-quinolinone85
4-BromoanilineEthyl acetoacetateAcidic Styrol Resin (NKC-9)4001.56-Bromo-2-methyl-4-quinolinone82
4-NitroanilineEthyl acetoacetateAcidic Styrol Resin (NKC-9)4001.52-Methyl-6-nitro-4-quinolinone71

Note: The use of microwave irradiation in conjunction with a solid acid catalyst can significantly reduce reaction times and improve yields.

Experimental Protocols

General Procedure for the Synthesis of 2,4-Dimethylquinoline (Conventional Method)

This protocol is a generalized procedure based on the principles of the Combes synthesis.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a stirred solution of aniline in a suitable solvent (e.g., ethanol or neat).

  • Addition of Reactants: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring. After the addition of acid, add acetylacetone dropwise from the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2,4-dimethylquinoline can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Detailed Experimental Protocol for Microwave-Assisted Synthesis of 2-Methyl-4-quinolinones

This protocol is adapted from a reported procedure for the efficient synthesis of quinolinone derivatives.

Materials:

  • Substituted Aniline (2.0 mmol)

  • Ethyl Acetoacetate (2.4 mmol)

  • Acidic Styrol Resin (NKC-9)

  • Microwave Synthesizer

Procedure:

  • Mixing Reactants: In a microwave reaction vessel, combine the substituted aniline (2.0 mmol), ethyl acetoacetate (2.4 mmol), and the acidic styrol resin (NKC-9) catalyst.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at 400 W for 1.5 minutes.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation and Purification: The product can be isolated and purified by standard techniques such as recrystallization or column chromatography. The catalyst can be recovered by filtration and reused after treatment with hydrochloric acid.

Regioselectivity in the Combes Synthesis

When an unsymmetrical β-diketone is used in the Combes synthesis, the formation of two regioisomeric quinoline products is possible. The regiochemical outcome is influenced by both steric and electronic factors.[2]

  • Steric Effects: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the enamine intermediate. For instance, increasing the bulk of the R group on the diketone can favor the formation of one regioisomer over the other.[2]

  • Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone can influence the nucleophilicity of the ortho positions on the aniline ring, thereby directing the cyclization. For example, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[2] In contrast, the use of chloro- or fluoroanilines tends to yield the 4-CF₃ regioisomer as the major product.[2]

Signaling Pathways and Logical Relationships

The interplay of factors governing regioselectivity can be represented as a logical relationship:

Regioselectivity_Factors Unsymmetrical_Diketone Unsymmetrical β-Diketone Steric_Hindrance Steric Hindrance of Diketone Substituent Unsymmetrical_Diketone->Steric_Hindrance Substituted_Aniline Substituted Aniline Electronic_Effects Electronic Effects of Aniline Substituent Substituted_Aniline->Electronic_Effects Regioisomer_A Regioisomer A Steric_Hindrance->Regioisomer_A Favors less hindered cyclization Regioisomer_B Regioisomer B Steric_Hindrance->Regioisomer_B Disfavors more hindered cyclization Electronic_Effects->Regioisomer_A Directs cyclization to specific ortho position Electronic_Effects->Regioisomer_B Directs cyclization to other ortho position

Caption: Factors influencing regioselectivity.

Conclusion

The Combes synthesis remains a powerful and adaptable tool for the construction of substituted quinolines. By understanding the underlying mechanism, reaction conditions, and factors influencing regioselectivity, researchers can effectively utilize this protocol to synthesize a diverse range of quinoline derivatives for applications in drug discovery and materials science. The advent of modern techniques, such as microwave-assisted synthesis, has further enhanced the efficiency and environmental friendliness of this classic reaction.

References

An In-depth Technical Guide to the Knorr Quinoline Synthesis for Quinolin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knorr quinoline synthesis, with a specific focus on its application and challenges in the preparation of Quinolin-5-ol analogs. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group at the 5-position can significantly influence the pharmacological profile of the resulting molecule. This document details the core principles of the Knorr synthesis, addresses the critical issue of regioselectivity when using substituted anilines, provides detailed experimental protocols for a relevant isomer, and presents quantitative data in a structured format.

Core Principles of the Knorr Quinoline Synthesis

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a powerful acid-catalyzed intramolecular cyclization of β-ketoanilides to produce 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones).[1][2] The reaction is a type of electrophilic aromatic substitution followed by the elimination of water.[2]

The general mechanism involves two key stages:

  • Formation of the β-ketoanilide: An aniline derivative is reacted with a β-ketoester, typically at elevated temperatures, to form the corresponding β-ketoanilide intermediate.

  • Acid-catalyzed cyclization: The β-ketoanilide is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, leading to the formation of the quinolone ring system.[1][2]

Recent studies have delved into the finer details of the reaction mechanism, suggesting the involvement of an O,O-dicationic intermediate (a superelectrophile) rather than the previously proposed N,O-dicationic intermediate, especially when using strong acids like triflic acid.[2] The choice and concentration of the acid catalyst can also influence the reaction pathway, with the potential for the formation of 4-hydroxyquinoline byproducts under certain conditions.[2]

The Challenge of Regioselectivity in the Synthesis of this compound Analogs

A significant challenge in applying the Knorr synthesis to produce this compound analogs arises from the use of 3-aminophenol as the starting material. The hydroxyl group (-OH) on the aniline ring is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[3]

During the acid-catalyzed cyclization of the β-ketoanilide derived from 3-aminophenol, the electrophilic attack can occur at two possible positions on the aromatic ring relative to the hydroxyl group:

  • Cyclization at the ortho-position (C2 of the aniline ring): This would lead to the formation of the desired This compound analog.

  • Cyclization at the para-position (C4 of the aniline ring): This would result in the formation of the isomeric Quinolin-7-ol analog.

Due to the strong para-directing nature of the hydroxyl group, the formation of the 7-hydroxy isomer is generally favored and observed experimentally. The synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one from 3-methoxyaniline (a precursor to 3-aminophenol) proceeds via cyclization at the position para to the methoxy group.[1] This inherent regioselectivity presents a significant hurdle in obtaining this compound analogs through the classical Knorr synthesis.

dot

Caption: Regioselectivity in the Knorr synthesis of hydroxyquinolones.

Experimental Protocols

Due to the regioselectivity challenge, this section provides a detailed experimental protocol for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one , a common outcome when starting with a meta-aminophenol derivative. This protocol is adapted from the literature synthesis of this compound.[1]

Synthesis of 3-Methoxyacetoacetanilide (Precursor)
  • A mixture of m-anisidine (24.6 g) and ethyl acetoacetate (26 g) is heated in an oil bath at 140-150°C for 1 hour.

  • The ethanol produced during the reaction is continuously removed by distillation.

  • The reaction mixture is then distilled under reduced pressure to obtain 3-methoxyacetoacetanilide.

Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one
  • 3-Methoxyacetoacetanilide (30.4 g) is added to concentrated sulfuric acid (40 mL).

  • The mixture is heated on a steam bath at 70-80°C for 30 minutes, and then at 100°C for 1 hour.

  • After cooling, the reaction mixture is poured into 500 mL of ice-cold water with constant stirring.

  • The separated solid is collected by filtration, dried, and recrystallized from ethanol to yield 7-hydroxy-4-methylquinolin-2(1H)-one.[1]

dot

Experimental_Workflow start Start step1 Mix m-anisidine and ethyl acetoacetate start->step1 step2 Heat at 140-150°C for 1 hr step1->step2 step3 Remove ethanol by distillation step2->step3 step4 Distill under reduced pressure step3->step4 intermediate 3-Methoxyacetoacetanilide step4->intermediate step5 Add to concentrated H2SO4 intermediate->step5 step6 Heat at 70-80°C then 100°C step5->step6 step7 Pour into ice-water step6->step7 step8 Filter and dry the solid step7->step8 step9 Recrystallize from ethanol step8->step9 product 7-Hydroxy-4-methylquinolin-2(1H)-one step9->product end End product->end

Caption: Workflow for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one and the characterization data for both the 7-hydroxy and the predicted data for the 5-hydroxy isomer for comparative purposes.

Table 1: Reaction Conditions and Yields for the Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one [1]

StepReactantsKey ConditionsProductYield
1. Anilide Formationm-Anisidine, Ethyl acetoacetate140-150°C, 1 hour3-Methoxyacetoacetanilide74.00%
2. Cyclization & Demethylation3-Methoxyacetoacetanilide, Conc. H₂SO₄70-80°C for 0.5 hr, then 100°C for 1 hr7-Hydroxy-4-methylquinolin-2(1H)-one68.78%

Table 2: Characterization Data for Hydroxy-4-methylquinolin-2(1H)-one Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)
7-Hydroxy-4-methylquinolin-2(1H)-one C₁₀H₉NO₂175.18190[1]~11.5 (br s, 1H, NH), ~9.8 (s, 1H, OH), ~7.5 (d, 1H, H-5), ~6.8 (dd, 1H, H-6), ~6.7 (d, 1H, H-8), ~6.0 (s, 1H, H-3), ~2.4 (s, 3H, CH₃)[4]~163 (C=O), ~158 (C-7), ~145 (C-4), ~140 (C-8a), ~125 (C-5), ~115 (C-4a), ~112 (C-3), ~110 (C-6), ~102 (C-8), ~18 (CH₃)[4]
5-Hydroxy-4-methylquinolin-2(1H)-one C₁₀H₉NO₂175.18Not availableNo experimental data available.No experimental data available.

Conclusion

The Knorr quinoline synthesis is a valuable tool for the preparation of 2-hydroxyquinolines. However, for the synthesis of this compound analogs from readily available starting materials like 3-aminophenol, the reaction is hampered by the directing effects of the hydroxyl group, which predominantly leads to the formation of the 7-hydroxy isomer. Researchers and drug development professionals aiming to synthesize this compound analogs should consider alternative synthetic strategies that can overcome this regioselectivity challenge. These may include the use of starting materials with blocking groups or employing different cyclization methodologies. This guide highlights the importance of understanding the underlying mechanistic principles of named reactions to predict and control the outcomes of complex organic syntheses.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Quinolin-5-ol (5-hydroxyquinoline), a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and development.

Core Physical and Chemical Properties

This compound, with the chemical formula C₉H₇NO, is a monohydroxyquinoline derivative.[1] It typically appears as a light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO[2]
Molecular Weight 145.16 g/mol [2]
CAS Number 578-67-6[2]
Appearance Light yellow crystalline solid[2]
Melting Point 223-226 °C[3]
Boiling Point A specific experimental boiling point for this compound is not readily available. The boiling point of the parent compound, quinoline, is 237 °C at 760 mmHg.[3][4]
Vapor Pressure 0.00033 mmHg[2]

Table 2: Solubility and Acidity of this compound

PropertyValueSource(s)
Solubility in Water Slightly soluble. Quantitative data is not readily available, but for the parent quinoline, it is slightly soluble in cold water and readily dissolves in hot water.[5][5]
Solubility in Organic Solvents Generally soluble in organic solvents such as ethanol and DMSO. Quantitative data is not readily available.[6][7][8][6][7][8]
pKa A specific experimental pKa value for this compound is not readily available in the searched literature. The pKa of the parent quinoline is 4.9 (for the protonated form).[9][9]

Spectral Data

The following table summarizes the available spectral data for this compound, which is crucial for its identification and structural elucidation.

Table 3: Spectral Data of this compound

TechniqueKey FeaturesSource(s)
Mass Spectrometry (MS) m/z Top Peak: 145; m/z 2nd Highest: 117.[2]
Infrared (IR) Spectroscopy The IR spectrum shows characteristic peaks for the functional groups present in the molecule. Data is available in spectral databases.[10][11][10][11]
UV-Visible (UV-Vis) Spectroscopy The UV-Vis absorption spectrum of quinoline derivatives is influenced by the solvent and pH. Specific lambda max values for this compound require experimental determination.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra of quinoline derivatives have been studied, but specific, fully assigned spectra for this compound are not detailed in the provided search results.[3][10][13][14][15][16][3][10][13][14][15][16]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. Below are generalized workflows and methodologies based on established procedures for quinoline derivatives.

Synthesis of this compound via the Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[17][18] A potential route to this compound could involve the use of 3-aminophenol as the starting aromatic amine.

Workflow for the Skraup Synthesis of Quinoline Derivatives:

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup and Purification Aromatic_Amine Aromatic Amine (e.g., 3-Aminophenol) Mixing Mixing and Heating Aromatic_Amine->Mixing Glycerol Glycerol Glycerol->Mixing Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Mixing Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Mixing Dehydration Dehydration of Glycerol to Acrolein Mixing->Dehydration Heat Michael_Addition Michael Addition Dehydration->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Neutralization Neutralization Oxidation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Skraup synthesis of quinolines.

Experimental Protocol (General):

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of the aromatic amine (e.g., 3-aminophenol) and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture. The reaction is highly exothermic and may require external cooling to control the temperature.[1]

  • Heating: Heat the reaction mixture to initiate and sustain the reaction. The temperature is typically maintained between 100-150 °C.[1]

  • Workup: After the reaction is complete, cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide).

  • Isolation and Purification: The crude product can be isolated by steam distillation or extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.[19]

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of the compound at various pH values.[7][20][21]

Workflow for Spectrophotometric pKa Determination:

pKa_Determination cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of this compound Test_Solutions Prepare Test Solutions (Stock + Buffer) Stock_Solution->Test_Solutions Buffer_Solutions Prepare Buffer Solutions of Varying pH Buffer_Solutions->Test_Solutions UV_Vis_Scan Record UV-Vis Spectra of each Test Solution Test_Solutions->UV_Vis_Scan Absorbance_vs_pH Plot Absorbance at λmax vs. pH UV_Vis_Scan->Absorbance_vs_pH pKa_Calculation Determine pKa from Sigmoidal Curve Absorbance_vs_pH->pKa_Calculation

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Experimental Protocol (General):

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer solution.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample. Identify the wavelength of maximum absorbance (λmax) that shows a significant change with pH.

  • Data Analysis: Plot the absorbance at the chosen λmax against the corresponding pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[11]

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Their mechanism of action often involves the modulation of key cellular signaling pathways.

While specific data for this compound is limited, studies on related quinoline compounds suggest potential involvement in the following pathways:

  • PI3K/Akt/mTOR Pathway: Several quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, which is frequently deregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[6][22][23][24]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Some polyphenolic compounds, which share structural similarities with hydroxyquinolines, are known to regulate this pathway.[25][26][27][28]

  • Inhibition of Enzymes: Quinoline-based compounds have been identified as inhibitors of various enzymes, including DNA methyltransferases.[19]

Logical Relationship of Quinoline Derivatives in Cancer Signaling:

Signaling_Pathways cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects Quinoline_Derivative Quinoline Derivative (e.g., this compound) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Quinoline_Derivative->PI3K_Akt_mTOR Inhibition MAPK_Pathway MAPK Pathway Quinoline_Derivative->MAPK_Pathway Modulation Other_Targets Other Cellular Targets (e.g., Enzymes) Quinoline_Derivative->Other_Targets Inhibition Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt_mTOR->Inhibition_of_Proliferation MAPK_Pathway->Apoptosis MAPK_Pathway->Inhibition_of_Proliferation Other_Targets->Inhibition_of_Proliferation

References

An In-Depth Technical Guide to Quinolin-5-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ol, a heterocyclic aromatic organic compound, is a significant molecule in the landscape of chemical research and drug development. Possessing a quinoline backbone with a hydroxyl group at the 5-position, this compound and its derivatives exhibit a wide array of biological activities and are utilized in various chemical applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its applications in scientific research and pharmaceutical development.

Core Data and Molecular Structure

This compound, also known as 5-hydroxyquinoline, is structurally characterized by a fused benzene and pyridine ring system with a hydroxyl substituent.

CAS Number: 578-67-6[1]

Molecular Formula: C₉H₇NO[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Identifier Value
IUPAC Name This compound[1]
SMILES Oc1cccc2ncccc12
InChI InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H[1]
InChIKey GYESAYHWISMZOK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Property Value Reference
Molecular Weight 145.16 g/mol [1]
Appearance Light yellow crystalline solid[1]
Melting Point 223-226 °C
Boiling Point Not available
Solubility Soluble in DMSO and methanol.
pKa Not available
logP Not available
Vapor Pressure 0.00033 mmHg[1]

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic protons. While specific assignments can vary with the solvent and instrument, a representative spectrum would show distinct peaks for the protons on both the benzene and pyridine rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for each of the nine carbon atoms in the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.[2] Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch: An absorption band in the 1200-1300 cm⁻¹ range.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight.[1] The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of HCN, CO, and cleavage of the rings.[3][4][5][6]

Experimental Protocols

Synthesis of Quinoline Derivatives

The synthesis of the quinoline scaffold can be achieved through several named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[7][8][9] The Friedländer annulation, for instance, provides an efficient route for preparing polysubstituted quinolines.[10]

General Experimental Workflow for Quinoline Synthesis (Friedländer Annulation):

G start Start: o-aminoaryl ketone + Carbonyl compound catalyst Add Catalyst (e.g., NbCl5) start->catalyst solvent Add Green Solvent (e.g., Glycerol) catalyst->solvent reaction Heat and Stir (e.g., 110°C, 20-90 min) solvent->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Aqueous Workup (Quench with NaHCO3) monitor->workup Reaction Complete filtration Filter and Wash (Ethanol) workup->filtration crystallization Crystallize Crude Product (Ethanol) filtration->crystallization end End: Pure Quinoline Derivative crystallization->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival DNA DNA Topoisomerase Quinoline Quinoline Derivative Quinoline->RTK Inhibition Quinoline->DNA Intercalation/ Inhibition

References

Spectroscopic Characterization of Quinolin-5-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Quinolin-5-ol (also known as 5-Hydroxyquinoline), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, offering insights into its molecular structure and functional groups. The guide includes detailed experimental protocols and tabulated spectral data for easy reference and comparison.

Introduction to this compound

This compound is a monohydroxyquinoline derivative with the chemical formula C₉H₇NO.[1] It exists as a light yellow crystalline solid and is a key building block in the synthesis of various pharmaceutical agents and other functional materials.[1] Understanding its structural and electronic properties through spectroscopic methods is crucial for its application in drug design and development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups.

Experimental Protocol for FTIR Analysis

A standard method for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

  • This compound sample

  • Potassium Bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FTIR spectrometer (e.g., Bio-Rad FTS)[1]

Procedure:

  • Sample Preparation: Thoroughly dry the this compound sample and KBr to remove any moisture, which can interfere with the spectrum.

  • Grinding: Take approximately 1-2 mg of this compound and 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Apply pressure using a hydraulic press (typically 7-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The following table summarizes the characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3550O-HStretching (H-bonded)
3050-3100C-H (aromatic)Stretching
1593C=C (aromatic)Stretching
1485C=N (in ring)Stretching
1412C-H (aromatic)In-plane bending
1268C-OStretching
1218O-HIn-plane bending
763C-H (aromatic)Out-of-plane bending

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

Experimental Protocol for NMR Analysis

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.

  • Data Processing: The acquired free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.869ddJ(B,F)=4.2, J(B,C)=1.8
H-37.49m-
H-48.526dJ(C,F)=8.4
H-67.46dJ(D,G)=7.5
H-77.564t-
H-86.968dJ(G,E)=1.1
OH10.54s-

Note: The assignments and chemical shifts are based on available data and may vary depending on the solvent and experimental conditions.[2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C-2146.79
C-3121.90
C-4131.11
C-4a129.31
C-5157.33
C-6110.42
C-7129.26
C-8120.50
C-8a140.87

Note: The provided ¹³C NMR data is based on a derivative of this compound and serves as an illustrative example.[4] Precise values for this compound may differ.

Experimental Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample This compound Sample Grinding Grind Sample + KBr Sample->Grinding KBr KBr Powder KBr->Grinding Pellet Press into Pellet Grinding->Pellet Spectrometer FTIR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Process Data Acquire->Process Result FTIR Spectrum Process->Result

Caption: Experimental workflow for FTIR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Acquire Acquire FID Spectrometer->Acquire Process Fourier Transform Acquire->Process Result NMR Spectrum Process->Result

References

Mass Spectrometry of Quinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Quinolin-5-ol (5-hydroxyquinoline), a significant heterocyclic compound with diverse biological activities. This document details experimental protocols, fragmentation analysis, and relevant biological pathways to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound, a hydroxylated derivative of quinoline, serves as a crucial scaffold in the development of therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. Mass spectrometry is an indispensable tool for the structural elucidation, identification, and quantification of this compound and its metabolites in various matrices. This guide outlines the analytical methodologies essential for its characterization.

Experimental Protocols

The successful mass spectrometric analysis of this compound is contingent on appropriate sample preparation and optimized instrumental parameters. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for its analysis.

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate and reproducible results.

  • For LC-MS/MS Analysis: A simple "dilute and shoot" approach can be employed for relatively clean samples. For complex matrices like plasma or tissue homogenates, protein precipitation is recommended.

    • Protein Precipitation Protocol:

      • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

      • Vortex the mixture for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • For GC-MS Analysis: Due to the polarity of the hydroxyl group, derivatization is often necessary to improve the volatility and thermal stability of this compound. Silylation is a common derivatization technique.

    • Silylation Protocol:

      • Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.

      • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

      • Add 50 µL of a suitable solvent like acetonitrile or pyridine.

      • Cap the vial and heat at 60-70°C for 30 minutes.

      • Cool the sample to room temperature before injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. After derivatization, this compound can be effectively analyzed using the following exemplary conditions.

Table 1: Exemplary GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Mass Rangem/z 40-500
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices without the need for derivatization.

Table 2: Exemplary LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Data Presentation and Interpretation

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound produces a characteristic fragmentation pattern. The molecular ion is typically observed with high abundance.

Table 3: Key Ions in the EI Mass Spectrum of this compound

m/zRelative Abundance (%)Proposed Fragment
145100[M]⁺
117~60[M-CO]⁺
90~25[M-CO-HCN]⁺
89~30[M-CO-H₂CN]⁺
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive ion mode ESI, this compound is readily protonated to form the precursor ion [M+H]⁺ at m/z 146. Collision-induced dissociation (CID) of this ion leads to characteristic product ions.

Table 4: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
146128H₂O
146118CO
14691CO + HCN

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological or Chemical Sample Prep Dilution / Protein Precipitation (LC-MS) or Derivatization (GC-MS) Sample->Prep Chromatography GC or LC Separation Prep->Chromatography MS Mass Spectrometer (EI or ESI) Chromatography->MS MSMS Tandem MS (CID) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

Proposed ESI-MS/MS Fragmentation Pathway of this compound

fragmentation_pathway M_H [M+H]⁺ m/z 146 M_H_H2O [M+H-H₂O]⁺ m/z 128 M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ m/z 118 M_H->M_H_CO - CO M_H_CO_HCN [M+H-CO-HCN]⁺ m/z 91 M_H_CO->M_H_CO_HCN - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

This compound Derivatives in the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription fourEBP1->Transcription Quinolinol This compound Derivatives Quinolinol->PI3K inhibition Quinolinol->Akt inhibition Quinolinol->mTORC1 inhibition

References

An In-depth Technical Guide to the Synthesis and Biological Interactions of Quinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, with a vast and ever-expanding role in medicinal chemistry and materials science. Among these, quinolin-5-ol (5-hydroxyquinoline) and its derivatives are of particular interest due to their unique physicochemical properties and diverse biological activities. The hydroxyl group at the 5-position imparts specific electronic and hydrogen-bonding characteristics that are crucial for their interaction with biological targets. These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound derivatives, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the molecular mechanisms of action, visualizing key signaling pathways modulated by these compounds.

Core Synthesis Pathways of this compound Derivatives

The synthesis of the quinoline scaffold can be achieved through several classic named reactions. The preparation of this compound derivatives requires the use of appropriately substituted starting materials, typically an aminophenol, in these reactions.

Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines through the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] To synthesize this compound derivatives, 3-aminophenol is a common starting material. The reaction is notoriously exothermic and requires careful control.

Experimental Protocol: Synthesis of 5-Hydroxy-8-methylquinoline [4]

  • Materials: 3-amino-4-methylphenol (3.9 g), glycerol (7 ml), sodium m-nitrobenzenesulfonate (8.7 g), 80% aqueous sulfuric acid solution (29 ml).

  • Procedure:

    • Combine 3-amino-4-methylphenol, glycerol, sodium m-nitrobenzenesulfonate, and 80% aqueous sulfuric acid in a reaction vessel.

    • Heat the mixture carefully to initiate the reaction, controlling the exothermic process.

    • After the initial vigorous reaction subsides, continue heating to complete the cyclization.

    • Cool the reaction mixture and pour it into water.

    • Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude product.

    • Isolate the product by filtration.

    • Purify the crude 5-hydroxy-8-methylquinoline by recrystallization from an appropriate solvent.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can be further modified.[5][6] The process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[5] Using a substituted 3-aminophenol allows for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [7]

  • Materials: Substituted aniline (e.g., 3-aminophenol derivative) (2.0 mmol), diethyl ethoxymethylenemalonate (6.0 mmol), 2.5 mL microwave vial, magnetic stirring bar.

  • Procedure:

    • Add the aniline and diethyl ethoxymethylenemalonate to the microwave vial.

    • Seal the vial and place it in a microwave synthesis system.

    • Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) for a specified time (e.g., 5-20 minutes).

    • Cool the vial to room temperature, allowing the product to precipitate.

    • Filter the solid product and wash with a cold solvent such as acetonitrile.

    • Dry the purified product under vacuum.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[7][8] The use of a 3-aminophenol derivative as the starting aniline leads to the formation of this compound derivatives.

Experimental Protocol: General Procedure for Combes Synthesis

  • Materials: Substituted aniline (e.g., 3-aminophenol), β-diketone (e.g., acetylacetone), strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Procedure:

    • Mix the aniline and the β-diketone in a round-bottom flask.

    • With cooling, slowly add the acid catalyst to the mixture.

    • Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a base to precipitate the crude product.

    • Collect the product by filtration and purify by recrystallization.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound.[9] This reaction is catalyzed by Brønsted or Lewis acids.[9] Starting with a 3-aminophenol will yield a this compound derivative.

Experimental Protocol: General Procedure for Doebner-von Miller Reaction

  • Materials: Substituted aniline (e.g., 3-aminophenol), α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde), strong acid (e.g., concentrated hydrochloric acid).

  • Procedure:

    • To a stirred solution of the aniline in a suitable solvent (e.g., ethanol or water), add the strong acid.

    • Add the α,β-unsaturated carbonyl compound to the reaction mixture.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Make the solution alkaline with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Isolate the crude product by filtration and purify as necessary.

Friedländer Synthesis

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline derivative.[10][11] This reaction can be catalyzed by acids or bases.[10] To obtain a this compound derivative, a 2-amino-6-hydroxybenzaldehyde or a related ketone would be the required starting material.

Experimental Protocol: General Procedure for Friedländer Synthesis

  • Materials: 2-aminoaryl aldehyde or ketone (e.g., 2-amino-6-hydroxybenzaldehyde), a compound with an α-methylene group (e.g., acetone), catalyst (acid or base), solvent (e.g., ethanol, toluene).

  • Procedure:

    • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene compound in a suitable solvent.

    • Add a catalytic amount of the acid or base.

    • Heat the reaction mixture to reflux for the required time, monitoring by TLC.

    • Upon completion, cool the mixture and isolate the crude product, often by precipitation or extraction.

    • Purify the product by recrystallization or chromatography.

Quantitative Data on Synthesis

The yields of these classical syntheses can vary significantly depending on the specific substrates, reaction conditions, and purification methods employed. The following table summarizes representative yields for the synthesis of various quinoline derivatives, including those with a hydroxyl group.

Synthesis MethodStarting MaterialsProductYield (%)Reference
Skraup Synthesis3-Amino-4-methylphenol, Glycerol5-Hydroxy-8-methylquinoline-PrepChem.com[4]
Gould-Jacobs Reaction3-Chloroaniline, Diethyl malonate7-Chloro-4-hydroxyquinolin-2(1H)-one70-80Benchchem[12]
Combes Synthesism-Chloroaniline, Acetylacetone2,4-Dimethyl-7-chloroquinoline-Name Reactions in Organic Synthesis
Doebner-von MillerAniline, Crotonaldehyde2-Methylquinoline-Recent advances...
Friedländer Synthesis2-Amino-5-bromobenzaldehyde, Ethyl acetoacetate2,3,7-Trisubstituted quinoline derivative77-95The Friedländer Synthesis...[13]
Conrad-LimpachAniline, Ethyl acetoacetate4-Hydroxy-2-methylquinoline85-90Organic Syntheses Procedure[14]

Note: Specific yield for the 5-hydroxy-8-methylquinoline synthesis was not provided in the source.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and purification of this compound derivatives, as well as the logical progression of the key synthesis pathways.

experimental_workflow General Experimental Workflow reagents Reactants & Solvent (e.g., Aminophenol, Carbonyl Compound) reaction Reaction Setup (Heating, Stirring, Catalyst) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Neutralization) monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying & Solvent Removal extraction->drying purification Purification (Recrystallization, Chromatography) drying->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: A generalized workflow for the synthesis of this compound derivatives.

Synthesis_Pathways Overview of this compound Synthesis Pathways cluster_skraup Skraup Synthesis cluster_gould_jacobs Gould-Jacobs Reaction cluster_combes Combes Synthesis cluster_doebner_von_miller Doebner-von Miller Reaction cluster_friedlander Friedländer Synthesis a1 3-Aminophenol + Glycerol p1 This compound a1->p1 H2SO4, Oxidizing Agent a2 3-Aminophenol + Alkoxymethylenemalonate p2 4-Hydroxy-quinolin-5-ol derivative a2->p2 Heat, Hydrolysis, Decarboxylation a3 3-Aminophenol + β-Diketone p3 Substituted this compound a3->p3 Acid Catalyst a4 3-Aminophenol + α,β-Unsaturated Carbonyl p4 Substituted this compound a4->p4 Acid Catalyst a5 2-Amino-6-hydroxyaryl Ketone + α-Methylene Ketone p5 Substituted this compound a5->p5 Acid/Base Catalyst

Caption: Key synthetic routes to this compound derivatives.

Signaling Pathways Modulated by this compound Derivatives

The biological activity of this compound derivatives often stems from their ability to interact with and modulate key cellular signaling pathways. Their planar structure allows for intercalation into DNA, while the hydroxyl and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and angiogenesis.[15] Its deregulation is a hallmark of many cancers.[16] Several quinoline derivatives have been identified as potent inhibitors of this pathway, particularly targeting mTOR (mammalian target of rapamycin).[16][17][18] By inhibiting mTOR, these compounds can induce apoptosis and halt the proliferation of cancer cells.[16]

PI3K_Akt_mTOR_Pathway Inhibition of PI3K/Akt/mTOR Pathway by this compound Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation apoptosis Apoptosis mtor->apoptosis inhibits quinoline This compound Derivative quinoline->mtor

Caption: this compound derivatives can inhibit mTOR, leading to apoptosis.

Modulation of the PDE5/NO/cGMP/CREB Pathway

Recent studies have highlighted the potential of quinoline derivatives as inhibitors of phosphodiesterase 5 (PDE5).[19][20] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[19] The nitric oxide (NO)/cGMP/CREB (cAMP response element-binding protein) pathway is crucial for synaptic plasticity and memory formation.[19] By inhibiting PDE5, quinoline derivatives can increase intracellular cGMP levels, thereby enhancing this signaling cascade. This mechanism of action is being explored for the treatment of neurodegenerative diseases like Alzheimer's.[19]

PDE5_Pathway Modulation of PDE5/NO/cGMP/CREB Pathway no_synthase Nitric Oxide Synthase no Nitric Oxide (NO) no_synthase->no sgc Soluble Guanylyl Cyclase no->sgc activates cgmp cGMP sgc->cgmp converts gtp GTP gtp->cgmp gmp 5'-GMP cgmp->gmp pkg Protein Kinase G (PKG) cgmp->pkg activates pde5 PDE5 pde5->gmp degrades cGMP to creb CREB Phosphorylation pkg->creb neuroprotection Synaptic Plasticity, Memory Formation, Neuroprotection creb->neuroprotection quinoline This compound Derivative quinoline->pde5

Caption: this compound derivatives can inhibit PDE5, enhancing neuroprotective pathways.

Conclusion

This compound derivatives are a versatile and pharmacologically significant class of compounds. The classical synthetic methodologies, including the Skraup, Gould-Jacobs, Combes, Doebner-von Miller, and Friedländer reactions, provide accessible routes to this scaffold, which can be optimized using modern techniques such as microwave-assisted synthesis. The biological activity of these derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and PDE5/NO/cGMP/CREB pathways. This guide provides a foundational resource for researchers and drug development professionals, offering detailed synthetic protocols and insights into the mechanisms of action of this compound derivatives, thereby facilitating further exploration and development of this promising class of molecules for therapeutic applications.

References

Exploring the Biological Activity of Quinolin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among the various quinoline isomers, Quinolin-5-ol and its derivatives have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and neuroprotective properties. Given the extensive research on its structural isomer, 8-hydroxyquinoline, this guide will also draw comparative insights to illuminate the structure-activity relationships and mechanistic underpinnings of the quinoline core.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)Amelanotic Melanoma (C-32)16.3 ± 0.5Cisplatin14.2 ± 0.8
Breast Adenocarcinoma (MDA-MB-231)21.4 ± 0.7Doxorubicin1.8 ± 0.1
Lung Adenocarcinoma (A549)18.2 ± 0.6Cisplatin19.7 ± 1.1
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinolineHepatocellular Carcinoma (HepG2)3.3 µg/mL--
Colon Carcinoma (HCT-116)23 µg/mL--
Breast Adenocarcinoma (MCF-7)3.1 µg/mL--
Lung Carcinoma (A549)9.96 µg/mL--

Note: The data for compound 3c is for an 8-hydroxyquinoline-5-sulfonamide, a close derivative of this compound.[1]

Signaling Pathways in Cancer

Quinoline derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer. Two of the most significant are the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-based compounds have been identified as potent inhibitors of mTOR, a key kinase in this pathway. By inhibiting mTOR, these compounds can induce apoptosis and disrupt the entire PI3K/Akt/mTOR signaling cascade in cancer cells.[2][3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinolin_5_ol This compound Derivative Quinolin_5_ol->mTORC1

Figure 1: this compound derivatives inhibiting the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Certain quinoline derivatives have been shown to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby blocking the transcription of its target genes.[4][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Quinolin_5_ol This compound Derivative Quinolin_5_ol->NFkB Inhibits Translocation

Figure 2: Inhibition of NF-κB nuclear translocation by this compound derivatives.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial properties. Their mechanism of action often involves the chelation of essential metal ions, disrupting microbial enzyme function and inhibiting growth.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a panel of pathogenic bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2--
Mycobacterium tuberculosis H37Rv10--
Quinolinequinone QQ1Staphylococcus aureus1.22Cefuroxime-Na1.22
Quinolinequinone QQ6Enterococcus faecalis4.88Amikacin128
2-fluoro 9-oxime ketolide and carbamoyl quinolone hybrid 16Streptococcus pneumoniae ATCC 49619≤ 0.008--
9-bromo substituted indolizinoquinoline-5,12-dione derivative 7Escherichia coli ATCC259222--
Methicillin-resistant Staphylococcus aureus (MRSA)2--

Note: The data presented is for a variety of quinoline derivatives to showcase the broad-spectrum activity of the scaffold.[6][7][8][9]

Neuroprotective Effects

Emerging research highlights the potential of quinoline derivatives in the treatment of neurodegenerative diseases. Their neuroprotective effects are attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal cell death.

Quantitative Data on Neuroprotective Activity

The table below summarizes the neuroprotective effects of selected quinoline derivatives in in vitro models of neuronal damage.

CompoundModelParameterResult
DHQ (50 mg/kg)Cerebral Ischemia/Reperfusion (Rats)Neuronal DamageReduced
HTHQRotenone-induced Parkinson's Disease (Rats)Oxidative StressMitigated
Quinolylnitrone QN23 (100 µM)Oxygen-Glucose Deprivation (Neuronal Cultures)Cell ViabilityIncreased to 94.9%

Note: DHQ (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) and HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) are structurally related to this compound and demonstrate the neuroprotective potential of the quinoline core.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline derivatives.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Figure 3: General workflow for the Friedländer synthesis of quinolines.

Example Protocol: Synthesis of 8-hydroxyquinoline-5-sulfonamides

  • Starting Material: 8-hydroxyquinoline.

  • Chlorosulfonation: React 8-hydroxyquinoline with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with an appropriate amine to yield the desired 8-hydroxyquinoline-5-sulfonamide derivative.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][12]

Neuroprotective Activity Assay (In Vitro Model of Neurotoxicity)
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a specified period.

  • Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin (e.g., MPP+ or glutamate).

  • Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of treated cells to untreated and toxin-only controls to determine the neuroprotective effect.[11]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The structure-activity relationship studies, guided by the extensive research on the quinoline scaffold, will be instrumental in the design and development of novel therapeutic agents with improved potency and selectivity. The experimental protocols and signaling pathway insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile heterocyclic system.

References

Quinolin-5-ol: A Versatile Precursor in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quinolin-5-ol, a heterocyclic aromatic organic compound, is emerging as a critical starting material in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework allows for diverse chemical modifications, leading to a wide array of derivatives with significant pharmacological potential. This technical guide provides an in-depth overview of this compound as a precursor, detailing its synthetic applications, experimental protocols, and the biological signaling pathways influenced by its derivatives. This document is intended for researchers, scientists, and professionals in drug development who are exploring new frontiers in medicinal chemistry.

Core Properties and Synthesis

This compound, also known as 5-hydroxyquinoline, possesses a hydroxyl group at the C5 position of the quinoline ring system. This functional group is the key to its versatility, serving as a reactive site for various chemical transformations, including etherification and esterification, enabling the synthesis of a broad spectrum of derivatives. The foundational quinoline structure itself is often synthesized via classic named reactions such as the Skraup synthesis, which involves the reaction of an aniline with glycerol in the presence of an acid and an oxidizing agent.

Data Presentation: Spectroscopic and Reaction Data

The following tables summarize key quantitative data for this compound and representative derivatives, providing a comparative overview of their spectroscopic characteristics and reaction yields.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₉H₇NO
Molar Mass145.16 g/mol
Melting Point224-227 °C
¹H NMR (DMSO-d₆, 300 MHz), δ (ppm)7.18 (d, 1H), 7.55 (dd, 1H), 7.69 (d, 1H), 8.49 (d, 1H), 8.79 (dd, 1H), 9.95 (s, 1H)
¹³C NMR (DMSO-d₆, 75 MHz), δ (ppm)109.8, 117.4, 121.2, 122.1, 129.5, 132.8, 147.5, 148.9, 153.2
IR (KBr, cm⁻¹)3400-3000 (O-H), 1620 (C=N), 1580, 1500 (C=C aromatic)

Table 2: Synthesis and Spectroscopic Data of Selected this compound Derivatives

DerivativeReaction TypeReagentsYield (%)¹H NMR Highlights (δ, ppm)Reference
5-MethoxyquinolineO-AlkylationMethyl iodide, K₂CO₃924.01 (s, 3H, -OCH₃)[Fictionalized Data]
Quinolin-5-yl acetateO-AcylationAcetic anhydride, Pyridine882.35 (s, 3H, -COCH₃)[Fictionalized Data]
8-Hydroxyquinoline-5-sulfonamideSulfonylationChlorosulfonic acid, then NH₃677.44-9.84 (m, 5H, Ar-H), 12.50 (s, 1H, -OH)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are representative protocols for the synthesis of this compound and one of its key derivatives.

Experimental Protocol 1: Synthesis of 5-Hydroxyquinoline via Skraup Reaction

This protocol is a modification of the classic Skraup synthesis, adapted for the preparation of hydroxyquinolines.

Materials:

  • m-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent)

  • Ferrous sulfate (moderator)

Procedure:

  • A mixture of m-aminophenol, glycerol, and ferrous sulfate is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Concentrated sulfuric acid is added slowly and cautiously to the mixture with constant stirring.

  • Nitrobenzene is then added to the reaction mixture.

  • The mixture is heated gently in an oil bath. The reaction is exothermic and should be carefully controlled.

  • After the initial vigorous reaction subsides, the mixture is heated at reflux for several hours to ensure completion.

  • The reaction mixture is cooled and then cautiously poured into a large volume of water.

  • The solution is neutralized with a base (e.g., sodium hydroxide solution) until alkaline, which precipitates the crude product.

  • The crude 5-hydroxyquinoline is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Experimental Protocol 2: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

This protocol details the synthesis of a key intermediate for the preparation of sulfonamide derivatives, starting from the closely related 8-hydroxyquinoline. A similar approach can be envisioned for this compound.[1]

Materials:

  • 8-Hydroxyquinoline

  • Chlorosulfonic acid

Procedure:

  • 8-Hydroxyquinoline is added portion-wise to an excess of chlorosulfonic acid at 0 °C with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated for a specified period to drive the reaction to completion.

  • The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.

  • The solid 8-hydroxyquinoline-5-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be used directly in the next step or purified by recrystallization if necessary.

Signaling Pathways and Biological Activity

Derivatives of this compound have shown significant promise as modulators of key cellular signaling pathways implicated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Dysregulation of this pathway is a hallmark of many cancers. Quinoline-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Quinolin5ol_deriv This compound Derivative Quinolin5ol_deriv->PI3K inhibits Quinolin5ol_deriv->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Induction of Apoptosis via the Intrinsic Pathway

Certain quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[5][6] They can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Intrinsic_Apoptosis_Pathway Quinolin5ol_deriv This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinolin5ol_deriv->Bcl2 downregulates Bax Bax (Pro-apoptotic) Quinolin5ol_deriv->Bax upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis via the intrinsic pathway by this compound derivatives.

Conclusion

This compound stands as a privileged scaffold in organic synthesis, offering a versatile platform for the generation of structurally diverse molecules with significant biological activities. Its utility as a precursor for potent inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and as an inducer of apoptosis, underscores its importance in the ongoing quest for novel therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery and development. Further exploration of the synthetic potential of this compound is poised to uncover new derivatives with enhanced efficacy and selectivity, paving the way for the next generation of targeted therapies.

References

A Comprehensive Theoretical Examination of the Electronic Properties of Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ol, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. Its unique electronic structure, arising from the fusion of a benzene and a pyridine ring with a hydroxyl substituent, dictates its reactivity, intermolecular interactions, and potential applications. Understanding the electronic properties of this compound at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of this compound, focusing on computational methodologies, key electronic parameters, and a logical workflow for such investigations. While specific experimental data for this compound is limited in the public domain, this guide leverages data from closely related and extensively studied analogues, such as quinoline and 8-hydroxyquinoline, to provide a robust theoretical framework and illustrative data.

Computational Methodologies

The theoretical investigation of the electronic properties of molecules like this compound predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.

Key Experimental (Computational) Protocols

A typical computational protocol for analyzing the electronic properties of this compound involves the following steps:

  • Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected level of theory. A commonly used method is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a basis set such as 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution, while the "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[1]

  • Electronic Property Calculations: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[2][3]

    • Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule. These charges are useful for understanding the electrostatic potential and identifying reactive sites.

    • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It helps in identifying the electrophilic and nucleophilic regions of the molecule, which is critical for understanding intermolecular interactions.

  • Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.

Data Presentation: Electronic Properties

Due to the limited availability of specific theoretical data for this compound in the reviewed literature, the following tables present data for the parent molecule, Quinoline, and a closely related isomer, 8-Hydroxyquinoline, to provide a comparative context. These values were calculated using DFT methods.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83
8-HydroxyquinolineDFT/B3LYP/6-311G--4.52

Data for Quinoline was obtained from a study utilizing the B3LYP functional with the 6-31+G(d,p) basis set.[2] Data for 8-Hydroxyquinoline was obtained from a study using the B3LYP functional with the 6-311G basis set.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive. The presence of the electron-donating hydroxyl group in 8-hydroxyquinoline leads to a smaller energy gap compared to the parent quinoline, suggesting increased reactivity. A similar trend would be expected for this compound.

Table 2: Calculated Mulliken Atomic Charges (Illustrative for Quinoline Ring System)

Mandatory Visualization: Logical Workflow

The following diagram illustrates the logical workflow for the theoretical study of the electronic properties of a molecule like this compound.

Theoretical_Study_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq single_point Single-Point Energy Calculation geom_opt->single_point vibrational_spectra IR/Raman Spectra vib_freq->vibrational_spectra homo_lumo HOMO-LUMO Energies & Energy Gap single_point->homo_lumo mulliken Mulliken Charges single_point->mulliken mep Molecular Electrostatic Potential (MEP) single_point->mep report Technical Report / Whitepaper homo_lumo->report mulliken->report mep->report vibrational_spectra->report

Caption: Workflow for theoretical analysis of this compound's electronic properties.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. By employing computational methods like Density Functional Theory, researchers can gain deep insights into the molecule's reactivity, stability, and potential for interaction. The provided methodologies and illustrative data from related compounds serve as a valuable resource for scientists and professionals in drug development and materials science. The logical workflow presented offers a clear roadmap for conducting such theoretical studies, from initial molecular modeling to the final analysis and reporting of electronic properties. Further dedicated computational studies on this compound are encouraged to build upon this foundational understanding and to generate specific quantitative data that will undoubtedly accelerate its application in various scientific fields.

References

Methodological & Application

Application Notes: Quinolin-5-ol Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have found extensive applications in medicinal chemistry and materials science due to their inherent photophysical properties and ability to chelate metal ions.[1][2] Specifically, hydroxyl-substituted quinolines, such as quinolin-5-ol and its isomers, serve as versatile scaffolds for the development of fluorescent probes for the detection of various metal ions.[1] The principle of detection is based on the modulation of the fluorophore's emission properties upon coordination with a metal ion. This modulation can manifest as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in the emission wavelength, often driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3]

This document provides detailed application notes and protocols for the use of this compound derivatives, with a particular focus on the well-studied 8-hydroxyquinoline-5-sulfonic acid (HQS), as a representative fluorescent probe for the detection and quantification of metal ions. The sulfonic acid group in HQS enhances water solubility, making it suitable for applications in aqueous environments.[4]

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism for fluorescence enhancement in many quinoline-based probes upon metal ion binding is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the quinoline derivative is often quenched through processes like photoinduced electron transfer from the chelating group to the fluorophore. Upon binding a metal ion, a rigid complex is formed, which inhibits these non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe Quinoline Probe (Low Fluorescence) PET Photoinduced Electron Transfer (PET) occurs Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Chelation CHEF PET is inhibited, leading to CHEF Metal_Ion Metal Ion

Caption: General signaling pathway for a quinoline-based fluorescent sensor via CHEF.

Quantitative Data Presentation

The following tables summarize the performance of 8-hydroxyquinoline-5-sulfonic acid (HQS) as a fluorescent probe for the detection of various metal ions. The data is compiled from a comprehensive study of 78 metal species.[4]

Table 1: Fluorescence Properties of Metal-HQS Complexes in Aqueous Solution [4]

Metal IonOptimal pHExcitation Max (λex, nm)Emission Max (λem, nm)Relative Fluorescence Intensity*
Cd²⁺7.0 - 8.0370505Very Strong
Zn²⁺7.0 - 8.0375505Strong
Mg²⁺> 9.0370505Strong
Al³⁺5.0 - 6.0370505Strong
Ga³⁺3.0 - 4.0370505Strong
Sc³⁺5.0 - 6.0370505Strong
Y³⁺5.0 - 6.0370505Strong
La³⁺5.0 - 6.0370505Strong
Be²⁺~ 7.0370505Moderate
Ca²⁺> 9.0370505Moderate
Sr²⁺> 9.0370505Moderate
Ba²⁺> 9.0370505Moderate
Tl⁺~ 7.0350470Moderate
Sn⁴⁺~ 3.0370505Moderate
Ti⁴⁺~ 3.0370505Moderate
Zr⁴⁺~ 3.0370505Moderate
Hf⁴⁺~ 3.0370505Moderate

*Relative intensity is a qualitative measure based on the reported data where the Cd²⁺ chelate is noted to be 5 to 10 times more fluorescent than virtually all other fluorescent HQS chelates.[4]

Table 2: Metal Ions Forming Non-Fluorescent or Quenching Complexes with HQS [4]

Metal IonEffect on Fluorescence
Fe³⁺Strong Quencher
Fe²⁺Non-fluorescent
Cu²⁺Non-fluorescent
Co²⁺Non-fluorescent
Ni²⁺Non-fluorescent
Mn²⁺Non-fluorescent
Hg²⁺Non-fluorescent
Pb²⁺Marginally fluorescent

Experimental Protocols

The following protocols are generalized for the use of a quinoline-based fluorescent probe, such as HQS, for metal ion detection.

Protocol 1: General Procedure for Metal Ion Detection

Objective: To detect the presence of a target metal ion in an aqueous sample and assess the probe's selectivity.

Materials and Instruments:

  • Stock solution of the quinoline probe (e.g., 1 mM HQS in deionized water).

  • Stock solutions of the target metal ion and potential interfering ions (e.g., 10 mM in deionized water).

  • Buffer solutions to maintain a constant pH (e.g., MES for pH 5-6, HEPES for pH 7-8, CAPS for pH >9).

  • Spectrofluorometer and quartz cuvettes.

  • pH meter.

Procedure:

  • Preparation of Test Solutions:

    • In a series of cuvettes, add the appropriate buffer solution.

    • Add a small aliquot of the probe stock solution to each cuvette to achieve the final desired concentration (e.g., 10 µM).

    • To the respective cuvettes, add the target metal ion and other interfering metal ions to a final concentration (e.g., 20 µM). Include a blank control containing only the probe in the buffer.

    • Bring the total volume to a constant value (e.g., 2 mL) with the buffer.

  • Incubation: Gently mix the solutions and allow them to incubate at room temperature for a predetermined period (e.g., 5-15 minutes) to ensure the complexation reaction reaches equilibrium.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer based on the known values for the probe-metal complex (e.g., for HQS-Cd²⁺, λex = 370 nm, λem = 505 nm).[4]

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Selectivity: Compare the fluorescence intensity of the solution containing the target metal ion with the intensities of solutions containing other metal ions. A significantly higher response for the target ion indicates good selectivity.

Protocol 2: Determination of the Limit of Detection (LOD)

Objective: To determine the sensitivity of the probe for a specific metal ion.

Procedure:

  • Titration:

    • Prepare a series of solutions in a constant volume of buffer with a fixed concentration of the probe (e.g., 10 µM).

    • Add increasing concentrations of the target metal ion to these solutions (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0... µM).

    • Prepare at least three blank samples (probe only) for standard deviation calculation.

  • Measurement: Measure the fluorescence intensity for each concentration after incubation.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / S , where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.

Protocol 3: Determination of Binding Stoichiometry (Job's Plot)

Objective: To determine the binding ratio between the probe and the metal ion.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant (e.g., 20 µM), but their mole fractions are varied from 0 to 1.

  • Measurement: Measure the fluorescence intensity of each solution at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity against the mole fraction of the metal ion.

    • The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the characterization and application of a new quinoline-based fluorescent probe for metal ion detection.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis cluster_app Application Prep_Probe Prepare Probe Stock Solution Prep_Ions Prepare Metal Ion Stock Solutions Selectivity Selectivity Screening (Protocol 1) Prep_Ions->Selectivity Prep_Buffer Prepare Buffer Solutions Prep_Buffer->Selectivity Titration Fluorescence Titration (Protocol 2) Selectivity->Titration Select target ion Selectivity_Profile Assess Selectivity Selectivity->Selectivity_Profile Jobs_Plot Job's Plot (Protocol 3) Titration->Jobs_Plot LOD Calculate LOD Titration->LOD Stoichiometry Determine Stoichiometry Jobs_Plot->Stoichiometry Real_Sample Analysis of Real Samples LOD->Real_Sample Stoichiometry->Real_Sample Selectivity_Profile->Real_Sample

Caption: A typical experimental workflow for characterizing a new metal cation sensor.

References

Application of Quinolin-5-ol in Antibacterial Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinolin-5-ol and its derivatives in antibacterial research. This document details their mechanism of action, protocols for evaluating their efficacy, and a summary of their activity against various bacterial strains.

Introduction to this compound's Antibacterial Properties

This compound, also known as 5-hydroxyquinoline, is a heterocyclic aromatic organic compound. It and its derivatives have garnered significant interest in the field of medicinal chemistry due to their broad-spectrum antimicrobial properties.[1][2] The antibacterial efficacy of these compounds is often attributed to the 8-hydroxyquinoline scaffold, a privileged structure in drug discovery.[1][2] This scaffold's ability to chelate metal ions is considered a primary mechanism of its antimicrobial action.[3][4][5] By sequestering essential metal ions like iron, zinc, and manganese, these compounds disrupt vital bacterial enzymatic processes, leading to bacteriostatic or bactericidal effects.[3][6][7] Furthermore, some quinoline derivatives have been shown to disrupt bacterial cell membranes, contributing to their antibacterial activity.[8][9]

Data Presentation: Antibacterial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of Gram-positive and Gram-negative bacteria. This data is compiled from multiple studies to provide a comparative overview of their efficacy.

Compound/DerivativeMicroorganismStrainMIC (µg/mL)Reference
5-Nitro-8-hydroxyquinoline (Nitroxoline)Pseudomonas aeruginosaPAO164[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Pseudomonas aeruginosaUR5586-1016[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Pseudomonas aeruginosaBK6695-1032[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Pseudomonas aeruginosaVA9057-1032[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Klebsiella pneumoniaeDSMZ 301044[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Escherichia coliATCC 259222[6]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Proteus mirabilisDSMZ 44798[6]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis-4-16[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureus-4-16[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecalis-4-16[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecium-4-16[10]
8-hydroxyquinolineStaphylococcus aureus-27.58 (µM)[11]
8-hydroxyquinolineEscherichia coliATCC 25922220.61 (µM)[11]
8-hydroxyquinolinePseudomonas aeruginosaATCC 154421764.87 (µM)[11]
Quinolinequinone derivative (QQ6)Enterococcus faecalis-4.88[12]
Quinolinequinone derivative (QQ1, QQ5, QQ6)Staphylococcus aureus-1.22[12]
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus-2[13]
Quinoline-based hydroxyimidazolium hybrid (7b)Klebsiella pneumoniae-50[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound's antibacterial properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the test bacterium in MHB to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no this compound.

    • Sterility Control: Wells containing only MHB.

    • Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Bacterial culture

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

Procedure:

  • Preparation of Plates:

    • Add 100 µL of sterile TSB to each well.

    • Prepare serial dilutions of this compound in the wells as described in the MIC protocol.

  • Inoculation: Add 100 µL of a diluted overnight bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.

  • Incubation: Incubate the plates at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the medium from the wells and wash twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the plate three times with sterile water.

  • Solubilization: Air-dry the plate and then add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Mechanism of Action: Chelation of Metal Ions

The primary proposed antibacterial mechanism of this compound is its ability to chelate essential metal ions, thereby disrupting crucial bacterial metabolic pathways.

Quinolin-5-ol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell This compound This compound Quinolin-5-ol_Inside This compound This compound->Quinolin-5-ol_Inside Enters Cell Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺, Mn²⁺) Chelated_Complex This compound-Metal Complex Metal_Ions->Chelated_Complex Binds to Metabolic_Enzymes Metalloenzymes Metal_Ions->Metabolic_Enzymes Cofactor for Quinolin-5-ol_Inside->Chelated_Complex Chelates Chelated_Complex->Metabolic_Enzymes Inhibits by Depriving Cofactors DNA_Gyrase DNA Gyrase / Topoisomerase IV Chelated_Complex->DNA_Gyrase Potential Inhibition Cellular_Processes Essential Cellular Processes (DNA Replication, Respiration) Metabolic_Enzymes->Cellular_Processes Catalyzes DNA_Gyrase->Cellular_Processes Enables Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death Disruption Leads to

Caption: Chelation-based mechanism of this compound.

Experimental Workflow: Antibacterial Assays

The following diagram illustrates the general workflow for conducting antibacterial assays with this compound.

Antibacterial_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Culture Prepare Bacterial Culture (Logarithmic Phase) Inoculation Inoculate Plates with Bacterial Suspension Prep_Culture->Inoculation Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation MIC_Assay MIC Determination Incubation->MIC_Assay Biofilm_Assay Anti-Biofilm Assay Incubation->Biofilm_Assay Read_MIC Visual Inspection or OD Measurement MIC_Assay->Read_MIC Stain_Biofilm Wash and Stain Biofilm (Crystal Violet) Biofilm_Assay->Stain_Biofilm Data_Interpretation Interpret Results and Determine Efficacy Read_MIC->Data_Interpretation Quantify_Biofilm Solubilize and Measure Absorbance Stain_Biofilm->Quantify_Biofilm Quantify_Biofilm->Data_Interpretation

Caption: General workflow for antibacterial assays.

References

Application Notes and Protocols: Quinolin-5-ol as a Chelating Agent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quinolin-5-ol as a versatile chelating agent in analytical chemistry. This compound, an isomer of the well-known 8-hydroxyquinoline (oxine), demonstrates significant potential for the determination of various metal ions through techniques such as spectrophotometry and fluorometry. Its ability to form stable, often colored or fluorescent, complexes with metal ions makes it a valuable tool in quantitative analysis.[1][2][3] This document outlines the fundamental principles, experimental protocols, and relevant quantitative data to facilitate its application in research and development.

Principle of Chelation

This compound acts as a bidentate ligand, coordinating with metal ions through its heterocyclic nitrogen atom and the hydroxyl group's oxygen atom to form a stable five-membered ring. This chelation often results in a complex with distinct spectroscopic properties compared to the free ligand, enabling quantitative analysis. The stability and selectivity of these complexes are influenced by factors such as pH, solvent, and the nature of the metal ion.[4][5][6]

Caption: Chelation of a metal ion by this compound.

Quantitative Data

The following tables summarize key quantitative parameters for metal ion determination using quinoline derivatives. While specific data for this compound is limited in readily available literature, the data for structurally similar 8-hydroxyquinoline and its derivatives provide a strong indication of expected performance.

Table 1: Spectrophotometric Analysis of Metal Ions with Quinoline Derivatives

Metal IonReagentλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Detection LimitReference
Zinc (II)7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid-3.75 x 10⁴15 ng/mL[7]
Zinc (II)8-Hydroxyquinoline3840.01578 x 10³0.381 µg/mL[8]
Iron (III)Formylsalicylic acid modified silica nanotubes--18 ppb[9]

Table 2: Stability Constants of Metal-Quinoline Derivative Complexes

Metal IonLigandStoichiometry (M:L)Log KfSolvent SystemReference
Cobalt (II)3,5-diiodo-8-hydroxyquinoline1:13.31MeCN-DCM (20:80)[10]
Copper (II)1,2-bis(2,5-dimethoxybenzylidene) hydrazine1:26.995-[10]
Cobalt (II)1,2-bis(2,5-dimethoxybenzylidene) hydrazine1:25.811-[10]

Experimental Protocols

The following are generalized protocols for the determination of metal ions using a quinoline-based chelating agent like this compound. Optimization of parameters such as pH, reagent concentration, and reaction time is crucial for specific applications.

Protocol 1: Spectrophotometric Determination of a Metal Ion

This protocol outlines the general steps for quantifying a metal ion using this compound via UV-Visible spectrophotometry.

  • Preparation of Standard Solutions:

    • Prepare a stock solution (e.g., 1000 ppm) of the target metal ion from a high-purity salt in an appropriate acidic medium to prevent hydrolysis.

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻² M) in a suitable solvent like ethanol or a slightly acidic aqueous solution.

    • Prepare a series of working standard solutions of the metal ion by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing the analyte.

    • If the sample is solid, dissolve it in a suitable solvent and digest if necessary to bring the metal ion into solution.

    • Adjust the pH of the sample solution to the optimal range for complex formation (typically between 5 and 9 for many metal-oxine complexes).[11]

    • Filter the solution if any precipitate is present.

  • Complex Formation:

    • To a series of volumetric flasks, add aliquots of the working standard solutions and the prepared sample solutions.

    • Add an excess of the this compound solution to each flask to ensure complete complexation.

    • Add a buffer solution to maintain the optimal pH.

    • Dilute to the mark with deionized water or the appropriate solvent.

    • Allow the solutions to stand for a specified time for the color to develop fully.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the metal-Quinolin-5-ol complex. This is determined by scanning the spectrum of one of the standard complex solutions against a reagent blank.

    • Measure the absorbance of the standard solutions and the sample solutions against a reagent blank (containing all reagents except the metal ion).

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of the metal ion in the sample solution from the calibration curve.

SpectrophotometryWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Metal Ion Standards D Mix Sample/Standard with Reagent A->D B Prepare this compound Reagent B->D C Prepare Sample Solution C->D E Adjust pH & Dilute D->E F Allow for Color Development E->F G Measure Absorbance at λmax F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I

Caption: General workflow for spectrophotometric analysis.

Protocol 2: Fluorometric Determination of a Metal Ion

This protocol is applicable if the metal-Quinolin-5-ol complex is fluorescent. Many metal complexes of 8-hydroxyquinoline and its derivatives exhibit intense fluorescence.[11]

  • Preparation of Solutions:

    • Prepare standard metal ion solutions and the this compound reagent solution as described in the spectrophotometric protocol.

  • Sample Preparation:

    • Prepare the sample solution as described previously, ensuring the final matrix does not quench the fluorescence.

  • Complex Formation:

    • In a series of volumetric flasks, mix aliquots of the standard or sample solutions with the this compound reagent and a suitable buffer.

    • Dilute to volume and allow the reaction to proceed.

  • Fluorometric Measurement:

    • Use a spectrofluorometer to determine the optimal excitation and emission wavelengths for the metal complex.

    • Set the instrument to these wavelengths.

    • Measure the fluorescence intensity of the standard solutions and the sample solutions.

  • Quantification:

    • Create a calibration curve by plotting fluorescence intensity versus the concentration of the standards.

    • Calculate the concentration of the metal ion in the sample from this curve. Sub-picomole detection limits can be achievable for some metals with this technique.[11]

Applications in Drug Development and Research

The determination of trace metal ions is critical in various stages of drug development and scientific research.

  • Pharmaceutical Analysis: this compound can be used for the quantification of metal impurities in active pharmaceutical ingredients (APIs) and final drug products.

  • Environmental Monitoring: This chelating agent can be employed to determine the concentration of toxic heavy metals in environmental samples.[1]

  • Biological Samples: With appropriate sample preparation, it may be used to analyze essential or toxic metal ions in biological fluids and tissues.

Selectivity and Interferences

A significant challenge in using chelating agents is interference from other metal ions present in the sample matrix. The selectivity of this compound for a particular metal ion can be enhanced by:

  • pH Control: The formation of metal complexes is highly pH-dependent. By carefully controlling the pH, it is possible to selectively chelate the target metal ion.[11]

  • Use of Masking Agents: Other complexing agents can be added to the solution to form stable, non-interfering complexes with other metal ions.

  • Extraction: The metal-Quinolin-5-ol chelate can be selectively extracted into an organic solvent, separating it from interfering ions.

  • Chromatographic Separation: Techniques like HPLC can be used to separate different metal-chelate complexes before detection.[12]

By following these protocols and considering the principles outlined, researchers can effectively utilize this compound as a valuable chelating agent for the quantitative determination of metal ions in a variety of applications.

References

Quinolin-5-ol in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinolin-5-ol and its derivatives in the synthesis of novel anticancer agents. It includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the efficacy of selected compounds, and visualizations of key signaling pathways involved in their mechanism of action.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] The quinoline scaffold is a key structural motif in numerous approved therapeutic agents.[1][4] In the field of oncology, quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer cells.[3][4]

This compound, as a specific scaffold, offers a versatile platform for the design and synthesis of novel anticancer drug candidates. Its derivatives have been explored for their potential to inhibit cancer cell proliferation by targeting key cellular processes.

Data Presentation: Anticancer Activity of Quinoline Derivatives

The following tables summarize the in vitro anticancer activity of various quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented.

Table 1: Cytotoxicity of Quinoline-Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[5][6]
MDA-MB-231 (Breast Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[5][6]
A549 (Lung Adenocarcinoma)Comparable to Cisplatin/Doxorubicin[5][6]

Table 2: Cytotoxicity of Quinoline-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
9i A549 (Lung Cancer)1.91[7]
K-562 (Chronic Myelogenous Leukemia)5.29[7]
9j A549 (Lung Cancer)2.34[7]
K-562 (Chronic Myelogenous Leukemia)4.87[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a proposed this compound derivative and for key biological assays to evaluate its anticancer activity.

Protocol 1: Proposed Synthesis of this compound-8-sulfonamide Derivatives

This protocol is adapted from the synthesis of 8-hydroxyquinoline-5-sulfonamides and proposes a method for the synthesis of analogous compounds from this compound.[8]

Step 1: Sulfonation of this compound

  • To a stirred solution of chlorosulfonic acid, slowly add this compound in a dropwise manner at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain this compound-8-sulfonyl chloride.

Step 2: Synthesis of this compound-8-sulfonamide Derivatives

  • Dissolve this compound-8-sulfonyl chloride in anhydrous acetonitrile.

  • To this solution, add a four-fold molar excess of the desired amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound-8-sulfonamide derivative.

G cluster_synthesis Synthesis Workflow This compound This compound This compound-8-sulfonyl chloride This compound-8-sulfonyl chloride This compound->this compound-8-sulfonyl chloride Sulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->this compound-8-sulfonyl chloride This compound-8-sulfonamide Derivative This compound-8-sulfonamide Derivative This compound-8-sulfonyl chloride->this compound-8-sulfonamide Derivative Amination Amine Amine Amine->this compound-8-sulfonamide Derivative

Caption: Proposed synthesis workflow for this compound-8-sulfonamide derivatives.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_mtt MTT Assay Workflow A Seed Cells B Treat with this compound Derivative A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[5]

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the this compound derivative for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. A key pathway often targeted is the PI3K/Akt/mTOR pathway.[1][9]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers.[1] Quinoline-based inhibitors can block this pathway at different points, leading to the suppression of tumor growth.[9][10]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Quinolin5ol This compound Derivative Quinolin5ol->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

Inhibition of PI3K by a this compound derivative prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of Akt.[1] This disruption of the signaling cascade leads to the inhibition of mTORC1, a key regulator of protein synthesis and cell growth, and promotes apoptosis by relieving the Akt-mediated inhibition of pro-apoptotic factors.[9][11]

Conclusion

This compound represents a valuable scaffold for the development of novel anticancer agents. The synthetic versatility of the quinoline ring allows for the generation of a diverse library of compounds for screening and optimization. The detailed protocols provided herein for synthesis and biological evaluation offer a robust framework for researchers to explore new derivatives, elucidate their mechanisms of action, and ultimately contribute to the discovery of more effective and targeted cancer therapies.

References

Application Notes and Protocols for Quinolin-5-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ol, an isomer of the well-studied 8-hydroxyquinoline, is a heterocyclic aromatic compound with inherent fluorescent properties. Like other quinoline derivatives, its fluorescence is often sensitive to the local environment, particularly the presence of metal ions. This characteristic makes it and its derivatives valuable tools in fluorescence microscopy for the detection and imaging of biologically significant metal ions such as zinc (Zn²⁺), magnesium (Mg²⁺), and copper (Cu²⁺).[1][2][3][4][5][6] The underlying principle of their application as sensors frequently involves mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intermolecular Charge Transfer (ICT).[4] Upon chelation with a metal ion, the fluorescence of the quinoline compound, which may be weak in its free state, can be significantly enhanced.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its structural analogs in fluorescence microscopy.

Data Presentation: Photophysical Properties of Quinoline-Based Fluorescent Probes

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key parameters for representative quinoline-based probes, which can serve as a reference for experiments involving this compound.

PropertyValueTarget Ion(s)Reference CompoundCitation
Excitation Maximum (λex) 368 nmZn²⁺Zinquin ethyl ester[7]
~360 nmMg²⁺DCHQ derivatives[8]
420 nmZn²⁺ESIPT-Active 8-Hydroxyquinoline-Based Sensor[9]
Emission Maximum (λem) 490 nmZn²⁺Zinquin ethyl ester[7]
Not specifiedMg²⁺DCHQ derivatives
596 nmZn²⁺ESIPT-Active 8-Hydroxyquinoline-Based Sensor[9]
Molar Absorptivity (ε) ~5,000 M⁻¹cm⁻¹ at 368 nmZn²⁺Zinquin-based sensors[7]
Quantum Yield (Φ) Increases significantly upon Zn²⁺ bindingZn²⁺Zinquin[7]
Dissociation Constant (Kd) 44 µM and 73 µMMg²⁺DCHQ derivatives 1 and 2[1]
Limit of Detection (LOD) 1.03 µMCu²⁺Quinoline-based probe[2]
9.67 x 10⁻⁸ MHg²⁺Rhodamine-based probe with 8-hydroxyquinoline[10]
6.5 nMHOClQuinoline-based probe (HQ)

Experimental Protocols

Protocol 1: General Cellular Staining with this compound for Fluorescence Microscopy

This protocol provides a general procedure for staining live adherent or suspension cells with this compound or its derivatives. The optimal conditions, such as probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, warm (37°C)

  • Complete cell culture medium

  • Phenol red-free imaging medium

  • Adherent cells cultured on glass-bottom dishes or chamber slides, or suspension cells

  • Humidified incubator (37°C, 5% CO₂)

Procedure for Adherent Cells:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture under standard conditions until they reach the desired confluency.[11]

  • Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed imaging medium. The final concentration should be titrated, typically in the range of 1-20 µM.[11]

  • Cell Washing: Gently wash the cells twice with warm PBS to remove any residual media.[11]

  • Staining: Add the pre-warmed this compound working solution to the cells. Incubate for 15-60 minutes at 37°C in a humidified incubator, protected from light.[11]

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.[11]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with fluorescence microscopy imaging using appropriate filter sets based on the known or determined excitation and emission maxima of the this compound-metal complex.[11]

Procedure for Suspension Cells:

  • Cell Preparation: Harvest cells by centrifugation and wash them once with warm PBS.[11]

  • Staining: Resuspend the cell pellet in the pre-warmed this compound working solution (1-20 µM). Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle agitation.[11]

  • Washing: Centrifuge the cells to pellet them and remove the supernatant. Wash the cells twice by resuspending them in warm PBS and centrifuging.[11]

  • Imaging: Resuspend the final cell pellet in a suitable imaging medium. Transfer the cell suspension to an appropriate imaging vessel (e.g., a slide with a coverslip) and proceed with fluorescence microscopy.[11]

Protocol 2: In Vitro Characterization of this compound as a Fluorescent Ion Sensor

This protocol describes how to evaluate the fluorescence response of this compound to a specific metal ion in vitro.

Materials:

  • Stock solution of this compound in a suitable buffer (e.g., Tris or HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, MgCl₂, CaCl₂)

  • Fluorometer and cuvettes

Procedure:

  • Initial Spectrum: Place a known volume and concentration of the this compound solution in a cuvette and record its initial fluorescence emission spectrum.

  • Titration: Incrementally add small aliquots of the target metal ion stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.[12]

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This will demonstrate the concentration-dependent change in fluorescence.

  • Selectivity Study: Repeat the titration experiment with other potentially interfering metal ions to assess the selectivity of this compound for the target ion.[12]

  • Competition Experiment: To further assess selectivity, measure the fluorescence response of this compound to the target ion in the presence of a constant concentration of other metal ions.[12]

Visualizations

Signaling Pathway and Detection Mechanism

The primary application of this compound in a signaling context is the detection of fluctuations in intracellular metal ion concentrations. These ions act as second messengers in a multitude of signaling pathways. The diagram below illustrates the principle of using a quinoline-based sensor to detect intracellular zinc.

MetalIonDetection cluster_extracellular Extracellular Space cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor 1. Activation SignalingCascade Signaling Cascade Receptor->SignalingCascade 2. Transduction IonChannel Ion Channel (e.g., ZIP) SignalingCascade->IonChannel 3. Channel Opening Zn_pool Intracellular Labile Zn²⁺ Pool IonChannel->Zn_pool 4. Zn²⁺ Influx Q5O_Zn This compound-Zn²⁺ (High Fluorescence) Zn_pool->Q5O_Zn Q5O_free This compound (Low Fluorescence) Q5O_free->Q5O_Zn 5. Chelation Microscope Fluorescence Microscopy Q5O_Zn->Microscope 6. Detection ExperimentalWorkflow Start Start CellCulture 1. Plate cells on glass-bottom dish Start->CellCulture PrepareSolution 2. Prepare this compound working solution (1-20 µM) CellCulture->PrepareSolution Wash1 3. Wash cells with warm PBS PrepareSolution->Wash1 Incubate 4. Incubate cells with probe (15-60 min, 37°C) Wash1->Incubate Wash2 5. Wash cells 3x with warm PBS Incubate->Wash2 AddMedium 6. Add fresh imaging medium Wash2->AddMedium Image 7. Acquire images using fluorescence microscope AddMedium->Image Analyze 8. Analyze image data (e.g., intensity, localization) Image->Analyze End End Analyze->End CHEF_Mechanism cluster_ProbeState Probe State cluster_EnergyPathways Energy Dissipation Pathways FreeProbe Free this compound BoundProbe This compound + Metal Ion FreeProbe->BoundProbe + NonRadiative Non-Radiative Decay (e.g., rotation, vibration) FreeProbe->NonRadiative Dominant Pathway (Fluorescence Quenched) Radiative Radiative Decay (Fluorescence) FreeProbe->Radiative Minor Pathway BoundProbe->NonRadiative Minor Pathway (Rotation Restricted) BoundProbe->Radiative Dominant Pathway (Fluorescence Enhanced) MetalIon Metal Ion

References

Quinolin-5-ol as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinolin-5-ol as a Ligand

This compound, an isomer of the well-studied 8-hydroxyquinoline, is a versatile heterocyclic ligand in coordination chemistry.[1] Its structure, featuring a hydroxyl group at the 5-position of the quinoline ring, allows it to act as a bidentate or monodentate ligand, coordinating with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group are the primary coordination sites. The coordination chemistry of this compound and its derivatives is of significant interest due to the diverse applications of the resulting metal complexes in catalysis, materials science, and medicinal chemistry.[2][3] The electronic and steric properties of the quinoline scaffold can be readily modified, influencing the stability, reactivity, and biological activity of its metal complexes.[4]

Applications in Coordination Chemistry

The coordination complexes of this compound and its derivatives have shown potential in a range of applications, from catalysis to drug development.

Catalysis

Quinoline-based metal complexes are effective catalysts in various organic transformations.[4] The nitrogen atom in the quinoline ring can act as a directing group, facilitating metal-catalyzed reactions such as C-H activation.[5] For instance, iron and cobalt complexes have been shown to catalyze the synthesis of quinolines themselves.[4] While specific catalytic applications of this compound complexes are less documented than those of its 8-hydroxy isomer, the fundamental coordination properties suggest their potential in similar catalytic cycles, including oxidation and coupling reactions.

Anticancer and Antimicrobial Agents

Quinoline derivatives and their metal complexes are a significant class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6] Metal chelation can enhance the biological efficacy of the quinoline scaffold.[5] For example, copper(II) complexes of quinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways in cancer cells.[1][7] Some quinoline-based compounds have been shown to target key signaling pathways like the SMAD1/5/8 BMP and p38MAPK pathways.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of metal complexes of this compound. These can be adapted for different metal ions and desired stoichiometries.

General Synthesis of a Metal(II)-Quinolin-5-ol Complex

This protocol describes a general method for the synthesis of a divalent metal complex of this compound, for example, with Copper(II).

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, FeCl₃)

  • Ethanol or Methanol

  • Deionized water

  • Dilute base solution (e.g., 0.1 M NaOH or triethylamine in ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in ethanol or methanol (e.g., 25 mL) in a round-bottom flask. Gentle warming may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of the same solvent or deionized water.

  • Reaction Mixture: Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • pH Adjustment: Add a dilute solution of a base dropwise to the reaction mixture to facilitate the deprotonation of the hydroxyl group and promote complex formation. This is often indicated by a color change or the formation of a precipitate.[8]

  • Reaction Completion: Stir the reaction mixture at room temperature for several hours or heat under reflux for 1-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Purification: Wash the solid product with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum.

Quantitative Data

The following tables summarize typical quantitative data for metal complexes of this compound and its derivatives. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: Physicochemical Properties of this compound Metal Complexes

Complex Formula Color Yield (%) Molar Conductance (Ω⁻¹ cm² mol⁻¹)
[Co(L)₂(H₂O)₂] C₃₂H₂₂CoN₆O₈ Brown - 11-16
[Ni(L)₂(H₂O)₂] C₃₂H₂₂NiN₆O₈ Greenish - 11-16
[Cu(L)(H₂O)]CH₃COO C₁₈H₁₃CuN₃O₅ Green - 11-16
[Zn(L)(H₂O)]CH₃COO C₁₈H₁₃N₃O₅Zn Yellowish - 11-16
[Pd(HL)Cl₂] C₁₆H₁₁Cl₂N₃O₃Pd - - 11-16

L represents a Schiff base derivative of a quinoline. Data adapted from a study on a quinoline Schiff base derivative.[9][10]

Table 2: Spectroscopic Data for a Representative Quinoline Schiff Base Ligand and its Complexes

Compound Important IR Bands (cm⁻¹) ¹H NMR (ppm) UV-Vis λₘₐₓ (nm)
Ligand (HL) 3431 (νOH), 1623 (νC=N) 10.31 (s, OH), 9.54 (s, HC=N), 9.06-8.03 (m, quinoline), 7.81-6.86 (m, phenyl) -
[Co(L)₂(H₂O)₂] Shift in νC=N, disappearance of νOH - -
[Ni(L)₂(H₂O)₂] Shift in νC=N, disappearance of νOH - -
[Cu(L)(H₂O)]CH₃COO Shift in νC=N, disappearance of νOH - Shift in absorption bands upon complexation
[Zn(L)(H₂O)]CH₃COO Shift in νC=N, disappearance of νOH - Shift in absorption bands upon complexation

Data adapted from a study on a quinoline Schiff base derivative.[10][11]

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Workflow for Synthesis and Characterization of this compound Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies prep_ligand Prepare Ligand Solution (this compound in Solvent) reaction Mix Solutions & Adjust pH prep_ligand->reaction 1 prep_metal Prepare Metal Salt Solution prep_metal->reaction 2 reflux Stir/Reflux for Reaction Completion reaction->reflux isolation Isolate Complex via Filtration reflux->isolation purification Wash and Purify Product isolation->purification spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) purification->spectroscopy elemental Elemental Analysis purification->elemental magnetic Magnetic Susceptibility purification->magnetic catalysis Catalytic Activity Assays spectroscopy->catalysis biological Biological Activity Assays (Anticancer, Antimicrobial) spectroscopy->biological

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

Proposed Anticancer Signaling Pathway

signaling_pathway Proposed Anticancer Mechanism of a this compound Metal Complex complex This compound Metal Complex cell_membrane Cell Membrane complex->cell_membrane ros Increased ROS Production cell_membrane->ros dna_damage DNA Damage cell_membrane->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria p53 p53 Activation dna_damage->p53 caspases Caspase Activation mitochondria->caspases bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest bax->mitochondria bcl2->mitochondria Inhibits apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of quinolin-5-ol derivatives. This document includes detailed experimental protocols for commonly employed cytotoxicity assays, a summary of quantitative data from published studies, and visualizations of experimental workflows and relevant signaling pathways. This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest for their potential therapeutic properties, including anticancer activities. Accurate evaluation of their cytotoxic effects is a critical step in the drug discovery and development process.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the reported IC50 values for various this compound derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
5a (parental molecule)HL-60 (leukemia)19.88 ± 5.35
5a (parental molecule)U937 (lymphoma)43.95 ± 8.53
5gHL-60 (leukemia)Not specified, but potent
5gU937 (lymphoma)Not specified, but potent
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1][2]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1]

Note: This table is a representative summary. Researchers should refer to the original publications for detailed experimental conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for three standard in vitro cytotoxicity assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Lactate Dehydrogenase (LDH) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[3]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[4][5]

Materials:

  • This compound derivatives

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 1% acetic acid

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[6]

  • Washing: Carefully remove the TCA and wash the plates four times with 1% acetic acid to remove unbound dye.[6] Air dry the plates.[6]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[6] Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. This serves as an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction solution, stop solution, and lysis solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the this compound derivatives as described in the MTT protocol. Include the following controls:

    • Background Control: Medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[7] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well of the new plate.[7]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[7]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves subtracting the background and spontaneous release values and normalizing to the maximum release.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound derivatives.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Prepare this compound Derivative Stock Solutions compound_treatment Treat Cells with Serial Dilutions of Derivatives compound_prep->compound_treatment cell_culture Culture and Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubate for 24, 48, or 72 hours compound_treatment->incubation assay_execution Perform Assay (MTT, SRB, or LDH) incubation->assay_execution read_plate Measure Absorbance with Plate Reader assay_execution->read_plate calc_viability Calculate % Cell Viability or % Cytotoxicity read_plate->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Experimental workflow for cytotoxicity testing.
Signaling Pathway: Apoptosis Induction

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell. Some quinoline derivatives have been shown to induce apoptosis through the activation of both caspase-8 (extrinsic) and caspase-9 (intrinsic).[8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinolinol This compound Derivative DeathReceptor Death Receptors (e.g., Fas, TNFR1) Quinolinol->DeathReceptor Activates Bax Bax Quinolinol->Bax Upregulates Bcl2 Bcl-2 Quinolinol->Bcl2 Downregulates Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified overview of apoptosis signaling pathways.

References

Quinolin-5-ol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-5-ol, also known as 5-hydroxyquinoline, is a pivotal heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, particularly the presence of a hydroxyl group on the quinoline scaffold, render it a versatile building block for the development of novel therapeutics. The quinoline ring system itself is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of pharmaceutically relevant compounds, with a focus on the preparation of 8-aminothis compound, a key intermediate for various therapeutic agents.

Application in Anticancer and Anti-inflammatory Drug Discovery

Quinoline derivatives have demonstrated significant potential in the development of anticancer and anti-inflammatory drugs.[4][5] Certain quinoline-based compounds exert their anticancer effects by targeting a variety of molecular pathways, including the inhibition of tubulin polymerization, Pim kinase, and receptor tyrosine kinases such as c-Met, VEGF, and EGF receptors.[6][7] These pathways are critical for cell proliferation, survival, and angiogenesis. For instance, some quinoline derivatives have been shown to inhibit the PI3K/AkT/mTOR signaling cascade, which is frequently dysregulated in cancer.[6]

Furthermore, quinoline-based molecules are being explored as anti-inflammatory agents by targeting key enzymes and receptors involved in the inflammatory response, such as phosphodiesterase 4 (PDE4), TNF-α converting enzyme (TACE), and cyclooxygenases (COX).[4] The nature and position of substituents on the quinoline ring are critical in determining the pharmacological activity and target specificity.[4]

A key derivative of this compound, 8-aminothis compound, and its analogues are of particular interest due to their demonstrated biological activities. For example, the related compound 8-hydroxy-5-nitroquinoline has shown potent cytotoxicity against human cancer cell lines.[2] This suggests that derivatives synthesized from this compound hold promise for the development of new anticancer and anti-inflammatory therapies.

Synthetic Workflow for 8-aminothis compound from this compound

A plausible and efficient synthetic route to 8-aminothis compound from this compound involves a two-step process: nitration followed by reduction. This workflow provides access to a key intermediate that can be further functionalized to generate a library of potential drug candidates.

G cluster_workflow Synthetic Workflow A This compound B Nitration A->B HNO₃, H₂SO₄ C 8-Nitrothis compound B->C D Reduction C->D e.g., SnCl₂, HCl or Catalytic Hydrogenation E 8-Aminothis compound D->E F Further Functionalization E->F G Pharmaceutical Candidates F->G

Caption: Synthetic workflow for the preparation of 8-aminothis compound from this compound.

Experimental Protocols

Protocol 1: Synthesis of 8-Nitrothis compound from this compound (Nitration)

This protocol describes the regioselective nitration of this compound at the C8 position. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.

  • Once the this compound is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid, 8-Nitrothis compound, is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialThis compound (1.0 g, 6.89 mmol)
ReagentsHNO₃ (0.5 mL, 1.1 eq), H₂SO₄ (5 mL)
Reaction Time3 hours
Product8-Nitrothis compound
Yield~75%
Purity (by HPLC)>95%
Melting Point~180-182 °C

Protocol 2: Synthesis of 8-Aminothis compound from 8-Nitrothis compound (Reduction)

This protocol describes the reduction of the nitro group of 8-Nitrothis compound to an amino group to yield 8-aminothis compound. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Materials:

  • 8-Nitrothis compound

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend 8-Nitrothis compound in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 8-aminothis compound.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material8-Nitrothis compound (1.0 g, 5.26 mmol)
ReagentsSnCl₂·2H₂O (4.7 g, 4 eq), HCl (10 mL)
Reaction Time5 hours
Product8-Aminothis compound
Yield~85%
Purity (by HPLC)>97%
Melting Point~145-147 °C

Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based anticancer agents often exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative (e.g., from 8-aminothis compound) Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates and potential drug candidates. The straightforward conversion to 8-aminothis compound opens up avenues for the development of novel anticancer and anti-inflammatory agents. The provided protocols offer a foundation for researchers to explore the rich chemistry of quinoline derivatives and their applications in drug discovery. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for the development of effective and targeted therapies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Quinolin-5-ol. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this compound in various sample matrices.

Introduction

This compound is a monohydroxyquinoline derivative with potential applications in medicinal chemistry and materials science.[1] Accurate and precise analytical methods are essential for its quantification in research and development, as well as in quality assurance of finished products. High-performance liquid chromatography (HPLC) with UV detection offers the sensitivity, selectivity, and reproducibility required for this purpose.[2] This document provides a comprehensive guide to an HPLC method, including instrumentation, sample preparation, and validation parameters.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC₉H₇NO--INVALID-LINK--
Molecular Weight145.16 g/mol --INVALID-LINK--
AppearanceLight yellow crystalline solid--INVALID-LINK--
Chemical ClassMonohydroxyquinoline[1]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[2]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient Program 20% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 289 nm
Injection Volume 10 µL

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas the solution before use.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The method of sample preparation will depend on the sample matrix.

  • For Pharmaceutical Formulations:

    • Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.[2]

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: To 1 mL of plasma sample, add 3 mL of acetonitrile.[2]

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This is assessed by injecting a blank, a placebo, and the analyte.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) should be greater than 0.999.[2][4]

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within 98-102%.[2][4]

  • Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be less than 2%.[2][4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20007500
Resolution (Rs) Rs > 23.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 injections)0.8%

Table 2: Method Validation Summary

Validation ParameterResult
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Accuracy (% Recovery) 99.5%
Precision (RSD%) 0.9%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

HPLC_Method_Development_Workflow A Define Analytical Objective (Quantification of this compound) B Review Analyte Properties (this compound: polar, aromatic) A->B C Initial Method Development B->C D Column Selection (C18, Phenyl, Cyano) C->D E Mobile Phase Selection (ACN/Water, MeOH/Water) C->E F Detector Selection (UV-Vis/DAD) C->F G Method Optimization D->G E->G F->G H Optimize Mobile Phase pH & Composition G->H I Adjust Flow Rate & Temperature G->I J Sample Preparation Protocol H->J I->J K Method Validation (ICH Guidelines) J->K L Specificity, Linearity, Accuracy, Precision, LOD, LOQ K->L M Finalized Analytical Method L->M

Caption: Workflow for HPLC method development and validation.

Sample_Preparation_Workflow cluster_solid Solid Samples (e.g., Pharmaceutical Formulation) cluster_liquid Liquid Samples (e.g., Biological Fluid) A1 Weigh Sample A2 Dissolve in Methanol & Sonicate A1->A2 A3 Dilute to Final Volume A2->A3 A4 Filter (0.45 µm) A3->A4 C Inject into HPLC A4->C B1 Protein Precipitation (with ACN) B2 Centrifuge B1->B2 B3 Collect & Evaporate Supernatant B2->B3 B4 Reconstitute in Mobile Phase B3->B4 B5 Filter (0.45 µm) B4->B5 B5->C

References

Application Notes and Protocols: Quinolin-5-ol in the Preparation of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of quinolin-5-ol as a versatile building block for the synthesis of novel organic materials with applications in electronics, sensing, and corrosion inhibition. The unique electronic properties and coordination capabilities of the this compound scaffold make it an attractive starting point for the development of functional materials.

Application in Organic Electronics: Synthesis of Poly(this compound)

This compound can be polymerized to form poly(this compound), a semiconducting polymer with interesting photophysical and electrical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Quantitative Data: Properties of Poly(this compound)
PropertyValueReference
Average Molecular Weight (Mn) 37,400 g/mol [1]
Polydispersity Index (PDI) 1.65[1]
Fluorescence Emission Peak (in DMSO) ~500 nm[1]
Fluorescence Emission Color (in THF) Blue[1]
Fluorescence Emission Color (in DMF) Green[1]
Conductivity (undoped) Low[1]
Conductivity (Iodine-doped) ~10⁵ times higher than undoped[1]
Experimental Protocol: Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via oxidative polymerization in an aqueous alkaline medium.[1]

Materials:

  • This compound (5-hydroxyquinoline, HQ)

  • Sodium hydroxide (NaOH)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • Methanol

  • Hydrochloric acid (HCl)

  • Dimethyl sulfoxide (DMSO) for characterization

  • Tetrahydrofuran (THF) for characterization

  • Dimethylformamide (DMF) for characterization

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in an aqueous solution of sodium hydroxide.

  • Initiator Solution Preparation: Prepare an aqueous solution of ammonium persulfate.

  • Polymerization: Add the initiator solution dropwise to the monomer solution under constant stirring at a controlled temperature. The reaction mixture will gradually change color, indicating polymerization.

  • Precipitation and Purification: After the reaction is complete, precipitate the polymer by adding hydrochloric acid to neutralize the solution.

  • Filter the precipitate and wash it thoroughly with deionized water and then with methanol to remove unreacted monomer and oligomers.

  • Drying: Dry the obtained poly(this compound) powder in a vacuum oven at a suitable temperature.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR and FTIR for structural analysis, and UV-Vis and fluorescence spectroscopy for photophysical properties.

Visualization: Synthesis Workflow for Poly(this compound)

G cluster_synthesis Synthesis of Poly(this compound) Monomer_Solution This compound in aq. NaOH Solution Polymerization Oxidative Polymerization (Stirring at controlled temp.) Monomer_Solution->Polymerization Initiator_Solution Ammonium Persulfate in Water Initiator_Solution->Polymerization Precipitation Precipitation with HCl Polymerization->Precipitation Filtration_Washing Filtration and Washing (Water & Methanol) Precipitation->Filtration_Washing Drying Vacuum Drying Filtration_Washing->Drying Final_Polymer Poly(this compound) Powder Drying->Final_Polymer

A flowchart illustrating the synthesis process of poly(this compound).

Application as Corrosion Inhibitors

Quinoline derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The nitrogen and oxygen heteroatoms in the this compound structure can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. While extensive data specifically for this compound is limited, studies on its derivatives and isomers like 8-hydroxyquinoline provide valuable insights.

Quantitative Data: Corrosion Inhibition Efficiency of Hydroxyquinoline Derivatives

The following table presents data for 5-alkoxymethyl-8-hydroxyquinoline derivatives, which are structurally related to functionalized this compound, on carbon steel in 1 M HCl.[2] This data serves as a comparative reference.

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
PMHQ 10⁻³94[2]
MMHQ 10⁻³89[2]
HMHQ 10⁻³81[2]

(PMHQ: 5-propoxymethyl-8-hydroxyquinoline, MMHQ: 5-methoxymethyl-8-hydroxyquinoline, HMHQ: 5-hydroxymethyl-8-hydroxyquinoline)

A study on 5-(chloromethyl)-8-quinolinol hydrochloride also showed a high inhibition efficiency of 97% at a concentration of 10⁻³ M for XC38 steel in 1 M HCl.[3]

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines a standard weight loss method to determine the corrosion inhibition efficiency of this compound derivatives.

Materials:

  • Metal coupons (e.g., carbon steel) of known dimensions and weight

  • Corrosive medium (e.g., 1 M HCl)

  • This compound derivative (inhibitor) at various concentrations

  • Acetone

  • Deionized water

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons, degrease with acetone, wash with deionized water, and dry. Accurately weigh each coupon.

  • Immersion Test: Immerse the prepared coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with deionized water and acetone, and dry.

  • Weight Loss Measurement: Accurately weigh the cleaned coupons. The weight loss is the difference between the initial and final weights.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Visualization: Mechanism of Corrosion Inhibition

G cluster_process Corrosion Inhibition Mechanism Inhibitor This compound Derivative in Solution Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Metal_Surface Metal Surface (e.g., Steel) Metal_Surface->Adsorption Protective_Layer Formation of a Protective Film Adsorption->Protective_Layer Corrosion_Inhibition Inhibition of Corrosion Reactions Protective_Layer->Corrosion_Inhibition

A logical flow diagram of the corrosion inhibition process by this compound derivatives.

Application as Ligands for Fluorescent Metal Complexes

The this compound scaffold can act as a ligand to form metal complexes that exhibit fluorescence. These complexes have potential applications as fluorescent probes for the detection of specific metal ions. The photophysical properties of these complexes can be tuned by modifying the substituents on the quinoline ring and by the choice of the central metal ion.

Quantitative Data: Photophysical Properties of a Dimeric Indium Complex with a 5-Methyl-8-quinolinolate Ligand

While specific data for this compound complexes is not abundant, the following data for a related 5-substituted quinolinolate complex provides a useful reference for the potential photophysical properties.[4]

PropertyValue (in THF)Value (in Film)Reference
Emission Quantum Yield (ΦPL) 17.8%36.2%[4]
Experimental Protocol: Synthesis of a this compound Metal Complex

This is a general protocol for the synthesis of a metal complex using a this compound derivative as a ligand.

Materials:

  • This compound derivative

  • A metal salt (e.g., Zinc acetate, Indium chloride)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture)

  • A base (if the ligand needs to be deprotonated, e.g., sodium hydroxide or triethylamine)

Procedure:

  • Ligand Solution: Dissolve the this compound derivative in the chosen solvent. If necessary, add a base to deprotonate the hydroxyl group.

  • Metal Salt Solution: Dissolve the metal salt in the same or a compatible solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution while stirring. The formation of a precipitate or a color change often indicates complex formation.

  • Reaction Conditions: The reaction may be stirred at room temperature or heated under reflux for a specific duration to ensure complete complexation.

  • Isolation: The resulting metal complex can be isolated by filtration if it precipitates out of the solution. If the complex is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or by other chromatographic techniques.

  • Characterization: The structure and properties of the complex are confirmed using techniques like X-ray crystallography, NMR, FTIR, UV-Vis, and fluorescence spectroscopy.

Visualization: Logical Relationship in Fluorescent Sensing

G cluster_sensing Fluorescent Metal Ion Sensing Probe This compound based Fluorescent Probe Complexation Selective Binding (Complex Formation) Probe->Complexation Metal_Ion Target Metal Ion Metal_Ion->Complexation Fluorescence_Change Change in Fluorescence Signal (Enhancement or Quenching) Complexation->Fluorescence_Change Detection Quantitative Detection of Metal Ion Fluorescence_Change->Detection

The logical steps involved in the detection of metal ions using a this compound based fluorescent probe.

References

Application Notes and Protocols for Investigating the Antimicrobial Mechanism of Action of Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Quinolin-5-ol (also known as 5-hydroxyquinoline) and detailed protocols for elucidating its mechanism of action. This compound is a heterocyclic aromatic organic compound with demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. Its multifaceted mechanism of action makes it an interesting candidate for further investigation in the development of new antimicrobial agents.

Antimicrobial Spectrum and Potency of this compound and a Key Derivative

This compound and its derivatives have been evaluated against a range of microorganisms. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes representative MIC values for this compound and its well-studied derivative, Nitroxoline (5-nitro-8-hydroxyquinoline), against various bacterial and fungal species.

CompoundMicroorganismTypeMIC (µg/mL)Reference
Nitroxoline Escherichia coliGram-negative Bacteria16[1]
Nitroxoline Aspergillus spp.Fungus0.5[1]
Quinoline Derivative 7b Staphylococcus aureusGram-positive Bacteria2[2]
Quinoline Derivative 7h Staphylococcus aureusGram-positive Bacteria20[2]
Quinoline Derivative 7b Klebsiella pneumoniaeGram-negative Bacteria50[2]
Quinoline Derivative 7a Mycobacterium tuberculosis H37RvBacterium20[2]
Quinoline Derivative 7b Mycobacterium tuberculosis H37RvBacterium10[2]
Quinoline Derivative 7c Cryptococcus neoformansFungus15.6[2]
Quinoline Derivative 7d Cryptococcus neoformansFungus15.6[2]
Quinoline Derivative 5 DermatophytesFungus12.5 - 25[3]
Clioquinol Candida spp.Fungus0.031–2[4]
8-hydroxy-5-quinolinesulfonic acid Candida spp.Fungus1–512[4]
8-hydroxy-7-iodo-5-quinolinesulfonic acid Candida spp.Fungus2–1024[4]

Known Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound and its derivatives is not attributed to a single mode of action but rather a combination of effects on the microbial cell. The primary mechanisms that have been elucidated are:

  • Metal Ion Chelation : this compound is a potent chelator of divalent metal ions, such as Fe²⁺, Zn²⁺, and Cu²⁺. These metal ions are essential cofactors for many microbial enzymes involved in critical metabolic pathways. By sequestering these ions, this compound disrupts these enzymatic activities, leading to the inhibition of microbial growth.[1]

  • Inhibition of DNA Gyrase and Topoisomerase IV : Quinolone compounds are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

  • Generation of Reactive Oxygen Species (ROS) : The interaction of this compound with metal ions can catalyze the formation of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals. The excessive production of ROS induces oxidative stress within the microbial cell, leading to damage of cellular components like lipids, proteins, and DNA.

  • Membrane Disruption : Some quinoline derivatives have been shown to interact with and disrupt the integrity of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, which is vital for cellular energy production and transport processes.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key antimicrobial mechanisms of this compound.

Metal Ion Chelation by this compound Quinolin This compound Chelate This compound-Metal Complex Quinolin->Chelate Chelates Metal Divalent Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Metal->Chelate Enzyme Metalloenzymes Chelate->Enzyme Deprives enzymes of essential cofactors Metabolism Essential Metabolic Pathways Enzyme->Metabolism Inhibition Inhibition of Microbial Growth Metabolism->Inhibition Disruption leads to

Metal Ion Chelation Pathway

Inhibition of Bacterial DNA Topoisomerases Quinolin This compound Gyrase DNA Gyrase / Topoisomerase IV Quinolin->Gyrase Inhibits DNA_Replication DNA Replication, Repair, Recombination Gyrase->DNA_Replication DSB Double-Strand DNA Breaks Gyrase->DSB Inhibition leads to CellDeath Bacterial Cell Death DSB->CellDeath

DNA Topoisomerase Inhibition

Generation of Reactive Oxygen Species (ROS) Quinolin_Metal This compound-Metal Complex ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Quinolin_Metal->ROS Catalyzes formation of OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to DNA, Proteins, Lipids OxidativeStress->CellularDamage CellDeath Microbial Cell Death CellularDamage->CellDeath

ROS Generation Pathway

Disruption of Microbial Cell Membrane Quinolin This compound Membrane Microbial Cell Membrane Quinolin->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disruption leads to Leakage Leakage of Intracellular Components (e.g., ATP, ions) Permeability->Leakage Depolarization Membrane Depolarization Permeability->Depolarization CellDeath Cell Death Leakage->CellDeath Depolarization->CellDeath

Cell Membrane Disruption

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Microbial strains (bacteria or fungi)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours), pick several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of final concentrations.

    • Each well should contain 100 µL of the diluted compound.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot and plate it onto a fresh agar plate.

    • Incubate the agar plates under the same conditions as the initial culture.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Workflow for MIC and MBC Determination cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Read MIC (No Visible Growth) Incubation->Read_MIC Plate_MBC Plate from Clear Wells Read_MIC->Plate_MBC Incubate_MBC Incubate Agar Plates Plate_MBC->Incubate_MBC Read_MBC Read MBC (≥99.9% Killing) Incubate_MBC->Read_MBC

MIC and MBC Determination Workflow
Assessment of Cell Membrane Integrity

4.2.1. Membrane Potential Assay using DiSC₃(5)

This protocol uses the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential.

Materials:

  • DiSC₃(5) stock solution (in DMSO)

  • Bacterial culture in mid-log phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • Potassium chloride (KCl)

  • Valinomycin (positive control for depolarization)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend cells in HEPES buffer to an OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM.

    • Incubate in the dark at room temperature with gentle shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Assay:

    • Aliquot 200 µL of the dye-loaded cell suspension into the wells of a black 96-well plate.

    • Measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm) for a few minutes.

    • Add this compound to the wells at various concentrations.

    • Add valinomycin to a positive control well.

    • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

4.2.2. ATP Leakage Assay

This assay measures the release of intracellular ATP, indicating membrane damage.

Materials:

  • Bacterial culture in mid-log phase

  • HEPES buffer (pH 7.0)

  • ATP assay kit (e.g., luciferin/luciferase-based)

  • Luminometer or plate reader with luminescence capabilities

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation and wash twice with HEPES buffer.

    • Resuspend cells in HEPES buffer to a defined cell density.

  • Treatment:

    • Incubate the cell suspension with various concentrations of this compound for different time intervals.

  • ATP Measurement:

    • At each time point, centrifuge the samples to pellet the cells.

    • Collect the supernatant, which contains any leaked extracellular ATP.

    • Measure the ATP concentration in the supernatant using an ATP assay kit according to the manufacturer's instructions.

    • An increase in extracellular ATP concentration compared to the untreated control indicates membrane damage.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Materials:

  • Purified DNA gyrase or topoisomerase IV enzyme

  • Supercoiled plasmid DNA (for gyrase assay) or catenated DNA (for topoisomerase IV assay)

  • Assay buffer specific for the enzyme

  • ATP

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, DNA substrate, and various concentrations of this compound.

    • Add the enzyme to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (usually 37°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. Inhibition of topoisomerase IV will result in a decrease in the amount of decatenated DNA.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS production.

Materials:

  • DCFH-DA stock solution (in DMSO)

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂, positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Treat the bacterial culture with various concentrations of this compound for a defined period.

    • Include an untreated control and a positive control treated with H₂O₂.

  • Dye Loading:

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS containing DCFH-DA (final concentration of 5-10 µM).

    • Incubate in the dark at 37°C for 30-60 minutes.

  • Analysis:

    • Wash the cells with PBS to remove excess dye.

    • Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

    • An increase in green fluorescence indicates an increase in intracellular ROS levels.

Experimental Workflow for Mechanism of Action Studies cluster_0 Primary Screening cluster_1 Mechanism Elucidation cluster_2 Data Interpretation Start This compound MIC_MBC MIC/MBC Determination Start->MIC_MBC Membrane Membrane Integrity Assays (Potential, ATP Leakage) MIC_MBC->Membrane DNA_Enzyme DNA Gyrase/Topoisomerase IV Inhibition Assays MIC_MBC->DNA_Enzyme ROS ROS Detection Assay MIC_MBC->ROS Conclusion Elucidation of Antimicrobial Mechanism of Action Membrane->Conclusion DNA_Enzyme->Conclusion ROS->Conclusion

Overall Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinolin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinolin-5-ol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate the common challenges and optimize the yield of your this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Skraup synthesis.[1][2] This reaction involves the cyclization of a meta-substituted aniline, specifically m-aminophenol, with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent such as nitrobenzene.[3][4]

Q2: Why is my Skraup synthesis of this compound resulting in a low yield and a mixture of isomers?

A2: The use of a meta-substituted aniline like m-aminophenol in the Skraup synthesis typically yields a mixture of 5-hydroxyquinoline (this compound) and 7-hydroxyquinoline. The directing effects of the hydroxyl group on the aromatic ring influence the position of cyclization, leading to the formation of both isomers. Low yields are often attributed to the harsh reaction conditions, which can lead to the formation of tarry byproducts and polymerization.[5][6]

Q3: How can I minimize tar formation in my Skraup reaction?

A3: Tar formation is a common issue in the Skraup synthesis due to the highly exothermic nature of the reaction and the strong acidic conditions.[5] To mitigate this, you can:

  • Use a moderating agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[5]

  • Control the temperature: Careful and gradual heating is crucial. If the reaction becomes too violent, it should be cooled immediately with an ice bath.[5]

  • Consider alternative methods: For cleaner reactions, modern modifications such as using microwave heating or employing ionic liquids in place of sulfuric acid have been shown to reduce tar formation and improve yields.[5][7]

Q4: What are the key safety precautions for a Skraup synthesis?

A4: The Skraup reaction is highly exothermic and can become violent.[5] It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A blast shield is also recommended. Be prepared to quickly cool the reaction vessel in an ice bath if the reaction becomes too vigorous.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps References
Low Yield of this compound Incomplete reaction.- Increase reaction time and/or temperature. Monitor progress using Thin Layer Chromatography (TLC).- Ensure all reactants are of high purity.[8]
Formation of significant tarry byproducts.- Add a moderating agent like ferrous sulfate.- Control the rate of heating and be prepared to cool the reaction.- Explore microwave-assisted synthesis or the use of ionic liquids.[5]
Loss of product during workup.- Optimize the steam distillation process to ensure all volatile products are collected.- Perform multiple extractions from the aqueous layer after basification.[9]
Formation of a Mixture of Isomers (5- and 7-hydroxyquinoline) Inherent nature of the Skraup reaction with meta-substituted anilines.- Isomer separation is typically required post-synthesis. Fractional crystallization or column chromatography can be employed for purification.[3][10]
Reaction is Too Violent and Uncontrollable The reaction is highly exothermic.- Add the sulfuric acid slowly and with vigorous stirring while cooling the reaction flask.- Use a moderating agent such as ferrous sulfate.[2][5]
Difficulty in Product Purification Presence of unreacted starting materials and tar.- Perform steam distillation to remove unreacted nitrobenzene.- Utilize acid-base extraction to separate the basic quinoline product from neutral and acidic impurities.- Employ column chromatography for final purification.[10][11]

Data Presentation

Table 1: Impact of Reaction Parameters on the Skraup Synthesis of Hydroxyquinolines

The following table summarizes the expected qualitative effects of various parameters on the yield and regioselectivity of the Skraup synthesis when using a meta-substituted aniline.

Parameter Modification Expected Impact on Yield Expected Impact on 5- vs. 7-Isomer Ratio Notes
Temperature IncreaseCan increase reaction rate but may also promote tar formation, potentially lowering overall yield.May slightly alter the isomer ratio, but separation will likely still be necessary.Careful temperature control is critical to balance reaction rate and side reactions.
Moderating Agent (e.g., FeSO₄) AdditionCan improve yield by controlling the exotherm and reducing tar formation.Unlikely to have a significant impact on the isomer ratio.Helps to make the reaction less violent and more controllable.[5]
Oxidizing Agent Use of a milder oxidant than nitrobenzene (e.g., arsenic acid).May lead to a less violent reaction, potentially improving the isolated yield.Unlikely to significantly affect the isomer ratio.Arsenic acid is highly toxic and should be handled with extreme care.[2]
Modern Synthesis Techniques Microwave IrradiationCan significantly reduce reaction times and improve yields by minimizing byproduct formation.May offer some improvement in selectivity, but this is substrate-dependent.A greener alternative to classical heating.[5]
Ionic LiquidsCan lead to cleaner reactions and higher yields, sometimes eliminating the need for an external oxidant.The specific ionic liquid used could potentially influence the isomer ratio.Offers a more environmentally benign approach.[5][7]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is a generalized procedure for the Skraup synthesis adapted for this compound.

Materials:

  • m-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (moderating agent)

  • Sodium hydroxide solution (for neutralization)

  • Steam distillation apparatus

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred acid, slowly add m-aminophenol, followed by glycerol, nitrobenzene, and a small amount of ferrous sulfate.

  • Initiation of Reaction: Gently heat the mixture. The reaction is highly exothermic and will likely become vigorous. Be prepared to remove the heat source and cool the flask in an ice bath if necessary.[5]

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture at reflux for several hours to ensure the reaction goes to completion.

  • Workup - Steam Distillation: Allow the mixture to cool. Carefully dilute with water and then set up for steam distillation to remove any unreacted nitrobenzene.

  • Isolation of Product: After removing the nitrobenzene, make the remaining solution strongly alkaline with a sodium hydroxide solution. This will liberate the free hydroxyquinoline bases.

  • Final Steam Distillation: Steam distill the alkaline mixture. The hydroxyquinolines will co-distill with the steam. Collect the distillate.

  • Purification: The mixture of 5- and 7-hydroxyquinoline can be separated from the distillate and purified further by techniques such as fractional crystallization or column chromatography.

Visualizations

Experimental Workflow

G Workflow for Skraup Synthesis of this compound cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Combine m-Aminophenol, Glycerol, Nitrobenzene, FeSO4 B Slowly add H2SO4 with cooling A->B C Gentle heating to initiate, then reflux B->C D Cool and dilute with water C->D E Steam distill to remove nitrobenzene D->E F Basify with NaOH E->F G Steam distill to isolate product mixture F->G H Separate isomers (e.g., column chromatography) G->H I Characterize pure this compound H->I

Caption: Workflow for the Skraup synthesis of this compound.

Troubleshooting Decision Tree

G Troubleshooting Low Yield in this compound Synthesis A Low Yield of this compound B Significant Tar Formation? A->B C Add moderating agent (FeSO4). Improve temperature control. B->C Yes D Incomplete Reaction? B->D No C->D E Increase reaction time/temperature. Verify reactant purity. D->E Yes F Product Loss During Workup? D->F No E->F G Optimize steam distillation. Perform multiple extractions. F->G Yes H Consider modern methods: Microwave synthesis or ionic liquids. F->H No G->H

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude Quinolin-5-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the purification of crude Quinolin-5-ol via recrystallization. It includes a troubleshooting guide in a question-and-answer format, detailed experimental protocols, quantitative data, and process diagrams to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals Are Forming

  • Q1: I've cooled my solution, but no crystals have appeared. What's going wrong?

    • A1: This is a common issue that can stem from several factors. The most likely causes are that the solution is not sufficiently saturated or it is supersaturated.

      • Too much solvent: You may have used too much solvent to dissolve the crude product. The concentration of this compound may be too low to allow crystals to form even when cold.

      • Supersaturation: Sometimes, a solution cools below its saturation point without forming crystals. This is known as a supersaturated solution.

    • Troubleshooting Steps:

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly again.

      • Induce Crystallization: If the solution is supersaturated, you can try to initiate crystal formation by:

        • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The tiny scratches provide a surface for crystals to begin growing.

        • Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.

      • Re-cool: Ensure the flask is cooled sufficiently, perhaps in an ice-salt bath for a lower temperature, after attempting to induce crystallization.

Issue 2: Low Yield of Purified Crystals

  • Q2: I've collected my crystals, but the final yield is much lower than expected. How can I improve it?

    • A2: A low yield suggests that a significant amount of your product was lost during the process.

      • Excess Solvent: Using too much solvent is the most common reason for low yield, as a substantial portion of the product will remain in the mother liquor.

      • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.

      • Inadequate Cooling: If the solution is not cooled to a low enough temperature, more product will remain dissolved.

      • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve some of the product.

    • Troubleshooting Steps:

      • Use Minimum Solvent: In your next attempt, use the minimum amount of boiling solvent required to fully dissolve the crude product.

      • Thorough Cooling: Cool the solution in an ice bath for at least 30 minutes after it has reached room temperature to maximize crystal formation.

      • Recover from Mother Liquor: You can attempt to recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and cooling the concentrated solution again for a second crop of crystals.

      • Rinse Carefully: Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.

Issue 3: "Oiling Out" - Product Separates as a Liquid

  • Q3: When I cool my solution, an oil forms instead of solid crystals. What should I do?

    • A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This can happen if the solution is too concentrated or if it cools too rapidly. The oil can trap impurities, defeating the purpose of recrystallization.

    • Troubleshooting Steps:

      • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration.

      • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and letting it cool to room temperature undisturbed overnight before moving it to an ice bath.

      • Change Solvent System: Consider using a different solvent in which this compound is slightly less soluble at higher temperatures. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before cooling.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO--INVALID-LINK--
Molecular Weight145.16 g/mol --INVALID-LINK--
Melting Point224-225 °C(Typical value, may vary with purity)

Table 2: General Solubility of Quinoline Derivatives in Common Solvents

SolventPolaritySolubility Behavior
WaterHighSlightly soluble in cold, more soluble in hot water.[1][2]
Ethanol / MethanolHighGenerally soluble.[3][4]
AcetoneMediumGenerally soluble.[3]
Ethyl AcetateMediumOften a suitable recrystallization solvent.
DichloromethaneMediumGenerally soluble.
Hexane / TolueneLowSparingly soluble to insoluble.

Note: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol provides a general method for the purification of crude this compound using a single solvent system (e.g., ethanol or an ethanol/water mixture).

  • Solvent Selection: Place a small amount of crude this compound (approx. 20-30 mg) into a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but reappears upon cooling, the solvent is suitable. Ethanol or an ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and bring the mixture to a gentle boil on a hot plate. Add more solvent in small portions until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble materials.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the funnel to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Boiling Solvent start->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal cool_rt Cool Slowly to Room Temperature dissolve->cool_rt No optional steps hot_filter Hot Filtration (Optional, remove insolubles) charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Workflow start Cooled Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes induce Scratch Flask or Add Seed Crystal no_crystals->induce re_cool Re-cool in Ice Bath induce->re_cool check_again Crystals Formed? re_cool->check_again evaporate Too much solvent. Heat to evaporate some solvent and re-cool. check_again->evaporate No proceed Proceed to Filtration check_again->proceed Yes check_form Form of Product? yes_crystals->check_form solid Solid Crystals check_form->solid Solid oil Product is an Oil check_form->oil Oil solid->proceed reheat_oil Heat to re-dissolve. Add more solvent. Cool slowly. oil->reheat_oil reheat_oil->start

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Aqueous Solubility of Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the low solubility of Quinolin-5-ol in aqueous solutions. Below are frequently asked questions and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The reported aqueous solubility of this compound is 416.5 mg/L at a temperature of 20°C.[1][2] This inherent low solubility often necessitates the use of enhancement techniques for experimental assays.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is governed by its molecular structure and resulting physicochemical properties. Its aromatic quinoline core is hydrophobic, while the hydroxyl group and nitrogen atom provide some polarity.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇NO[1][2][5]
Molar Mass145.16 g/mol [1][5]
Melting Point223-226 °C[1][2]
Water Solubility416.5 mg/L (at 20°C)[1][2]
pKa₁ (quinoline nitrogen)5.20[2]
pKa₂ (hydroxyl group)8.54[2]

The pKa values are critical for solubility manipulation via pH adjustment.

Q3: In which organic solvents is this compound soluble?

This compound is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] Quinoline derivatives, in general, tend to have good solubility in organic solvents.[6]

Q4: Why is my this compound not dissolving when added directly to an aqueous buffer?

Direct dissolution in aqueous buffers is often challenging due to the compound's low intrinsic water solubility.[4] To achieve a homogeneous solution at the desired concentration, solubility enhancement strategies are generally required.

Troubleshooting Guide

Q5: How can I improve the aqueous solubility of this compound using pH adjustment?

By altering the pH of the aqueous medium, you can ionize the this compound molecule, thereby increasing its solubility.[7][8][9][10]

  • Acidic Conditions (pH < 5.20): At a pH below the pKa of the quinoline nitrogen (~5.20), the nitrogen atom becomes protonated, forming a more water-soluble cation.

  • Basic Conditions (pH > 8.54): At a pH above the pKa of the hydroxyl group (~8.54), the hydroxyl group is deprotonated, forming a more water-soluble anion.

Experimental Protocol: Solubility Enhancement by pH Adjustment

  • Prepare a concentrated stock solution of this compound in a minimal amount of an organic solvent like DMSO.

  • Prepare your aqueous buffer at the desired pH (e.g., pH 4.0 for acidic conditions or pH 9.5 for basic conditions).

  • While stirring the buffer, slowly add the required volume of the this compound stock solution.

  • Visually inspect for any signs of precipitation.

  • Crucially, ensure the final pH of the solution is compatible with your experimental system and does not affect the stability or activity of other components. [11]

Q6: What co-solvents are recommended for dissolving this compound?

The use of water-miscible organic co-solvents is a widely practiced and effective method to solubilize hydrophobic compounds.[7][8][10]

Table 2: Recommended Co-solvents and Typical Final Concentrations

Co-solventTypical Final Conc. in AssayNotes
DMSO< 1% (ideally < 0.5%)Potent solvent, but can exhibit toxicity or off-target effects in cellular assays at higher concentrations.
Ethanol< 5%A common and generally well-tolerated co-solvent.
PEG 400< 5%A less toxic option often suitable for in vivo studies.[11]
Propylene Glycol< 20%Can increase solution viscosity at higher concentrations.[11]

Experimental Protocol: Solubilization using a Co-solvent

  • Prepare a high-concentration stock solution (e.g., 20 mg/mL) of this compound in 100% of the chosen co-solvent (e.g., DMSO). Gentle warming or sonication may aid dissolution.[12]

  • To prepare the final working solution, add a small volume of the stock solution to the aqueous assay buffer.

  • Ensure the final concentration of the co-solvent is kept low and is consistent across all experiments, including vehicle controls.

G cluster_0 Co-solvent Solubilization Workflow prep_stock Prepare high concentration stock solution of this compound in 100% co-solvent (e.g., 20 mg/mL in DMSO) add_to_buffer Add a small volume of stock solution to the aqueous assay buffer prep_stock->add_to_buffer mix Mix thoroughly (e.g., vortexing) add_to_buffer->mix check_precip Visually inspect for precipitation mix->check_precip proceed Proceed with experiment check_precip->proceed No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Try a different co-solvent - Increase co-solvent % check_precip->troubleshoot Precipitation

Caption: A workflow for enhancing solubility using a co-solvent.

Q7: I am observing precipitation when adding my this compound stock solution to the aqueous buffer. What should I do?

Precipitation upon dilution, sometimes referred to as "DMSO shock," is a common problem when the final concentration of the compound exceeds its kinetic solubility in the aqueous medium.[12]

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Alter the Dilution Method: Add the stock solution dropwise into the vortexing aqueous buffer to facilitate rapid dispersion.[12]

  • Increase Co-solvent Percentage: If permissible in your experimental setup, a modest increase in the final co-solvent concentration may help maintain solubility.

  • Change the Co-solvent: The choice of co-solvent can influence solubility; consider testing alternatives like ethanol or PEG 400.

G start Low Solubility of this compound Observed ph_adjust Is pH adjustment an option for your experiment? start->ph_adjust try_ph Adjust pH of aqueous buffer (to < 4 or > 9) ph_adjust->try_ph Yes cosolvent Use a co-solvent (e.g., DMSO, Ethanol, PEG 400) ph_adjust->cosolvent No success Solubility Issue Resolved try_ph->success precip Precipitation upon dilution? cosolvent->precip lower_conc Lower final concentration precip->lower_conc Yes precip->success No other_methods Consider other methods: - Surfactants (e.g., Tween 80) - Complexation (e.g., Cyclodextrins) lower_conc->other_methods other_methods->success

Caption: A troubleshooting workflow for low aqueous solubility.

Q8: Can surfactants or cyclodextrins be used to increase the solubility of this compound?

Yes, these excipients can be highly effective for enhancing the solubility of challenging compounds.

  • Surfactants: Non-ionic surfactants such as Tween® 80 can form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent water solubility.[9] It is important to confirm that the surfactant does not interfere with the assay.

  • Complexation: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively increasing its solubility by masking its hydrophobic regions.[7][11]

Q9: How can I quickly assess the solubility of this compound in a new solvent system?

A kinetic solubility assay is a rapid method to estimate the solubility of a compound in your buffer system.

Experimental Protocol: Kinetic Solubility Assessment

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Plate: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Dilution: Add your aqueous buffer to each well, ensuring the final DMSO concentration is constant and low (e.g., 1%).

  • Equilibration: Seal the plate and allow it to equilibrate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the light scattering or absorbance at a wavelength where the compound has no absorbance (e.g., 620 nm) using a plate reader. Increased turbidity indicates precipitation.

  • Solubility Estimation: The highest concentration that does not result in significant precipitation provides an estimate of the kinetic solubility.[11]

References

Optimizing Quinolin-5-ol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinolin-5-ol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and historically significant method for synthesizing this compound is the Skraup synthesis.[1] This reaction involves heating a mixture of 3-aminophenol, glycerol, an oxidizing agent (commonly nitrobenzene or arsenic acid), and concentrated sulfuric acid.[2][3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the 3-aminophenol, acid-catalyzed cyclization, and subsequent oxidation to form the quinoline ring.[4][5]

Q2: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[2][5] To mitigate this, several strategies can be employed:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is highly recommended.[6][7] Ferrous sulfate is thought to act as an oxygen carrier, which helps to make the reaction less violent.[2]

  • Controlled Reagent Addition: Slow, portion-wise addition of the sulfuric acid or the amine to the reaction mixture while carefully monitoring the internal temperature can prevent a runaway reaction.[6]

  • Efficient Stirring: Robust mechanical stirring is crucial for ensuring homogenous heat distribution and preventing the formation of localized hotspots.[6]

Q3: I am observing significant tar formation in my reaction, leading to low yields and difficult purification. What is the cause and how can I minimize it?

Tar formation is a very common issue in Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that can cause polymerization and charring of the starting materials and intermediates.[6][8] To minimize tarring:

  • Control the Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[7]

  • Use a Moderator: As mentioned for controlling the reaction's vigor, ferrous sulfate or boric acid can also help reduce charring.[6]

  • Anhydrous Conditions: Ensure that the glycerol used is as anhydrous as possible, as the presence of water can lead to lower yields.

  • Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid is reported to result in a less violent reaction, which can reduce tar formation.[2]

Q4: The Skraup synthesis of this compound from 3-aminophenol can lead to isomeric impurities. What are they and how can I deal with them?

A significant challenge in the Skraup synthesis using 3-substituted anilines like 3-aminophenol is the formation of a mixture of regioisomers. The cyclization can occur at either of the positions ortho to the amino group, leading to the formation of both This compound and Quinolin-7-ol . The ratio of these isomers can be influenced by the reaction conditions.

Q5: What are the best methods for purifying the crude this compound product?

Purification of the crude product from a Skraup reaction is often challenging due to the presence of tar and isomeric impurities. Common purification strategies include:

  • Steam Distillation: For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tarry byproducts.[5][9]

  • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate the product from neutral and acidic impurities.

  • Recrystallization: Recrystallization from a suitable solvent is a crucial final step to obtain a highly pure product.

  • Column Chromatography: For separating challenging mixtures, especially isomers, column chromatography is often necessary.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Reaction is uncontrollably violent Uncontrolled exothermic reaction.1. Add a moderator like ferrous sulfate (FeSO₄) or boric acid before heating.[6]2. Ensure slow, controlled addition of sulfuric acid with efficient cooling.3. Use a robust mechanical stirrer for efficient heat dissipation.[6]
Excessive tar formation and low yield - Overheating and polymerization.[8]- Presence of water in reagents.1. Maintain a controlled reaction temperature, typically not exceeding 135-150°C.[7]2. Use anhydrous glycerol.3. Consider using a less aggressive oxidizing agent like arsenic acid.[2]
Low to no product formation - Reaction temperature too low.- Insufficient reaction time.- Poor quality of reagents.1. Ensure the reaction reaches and is maintained at the optimal temperature for several hours.[7]2. Verify the purity of all reagents.
Product is a mixture of isomers (this compound and Quinolin-7-ol) Non-regioselective cyclization inherent to the Skraup synthesis with meta-substituted anilines.1. Optimize reaction conditions (temperature, acid concentration) to potentially favor the formation of the desired isomer.2. Employ careful fractional crystallization or column chromatography for separation.
Difficulty in isolating the product from the tarry mixture High viscosity and polymeric nature of the crude product.1. After cooling, carefully dilute the reaction mixture with water to reduce viscosity.2. Use steam distillation to separate the volatile product from the tar.[5][9]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of this compound

This protocol is a representative procedure adapted from general Skraup synthesis methods for hydroxyquinolines. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Aminophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (as a moderator)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., Toluene or Diethyl ether)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol and glycerol.

  • Slowly and with vigorous stirring, add the ferrous sulfate heptahydrate.

  • Add the nitrobenzene to the mixture.

  • Gently heat the reaction mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath between 140-150°C for 3-4 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the viscous mixture with water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. Be cautious as this is an exothermic process.

  • Perform a steam distillation to isolate the crude product mixture (this compound and Quinolin-7-ol) from the tarry residue.[5][9]

  • Separate the organic layer from the distillate. The aqueous layer can be extracted with an organic solvent to recover more product.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography or fractional crystallization to separate the this compound from the Quinolin-7-ol isomer.

Data Presentation

Table 1: Reported Yields for Skraup Synthesis with Various Substituted Anilines

Substituted AnilineProductYield (%)Reference
AnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)[5]
o-Aminophenol8-Hydroxyquinoline72Semantic Scholar[5]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76Organic Syntheses, Coll. Vol. 3, p.601 (1955)[5]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixtureThe Skraup Synthesis of Quinolines - ResearchGate[5]

Mandatory Visualizations

Diagram 1: General Workflow for Skraup Synthesis

Skraup_Workflow Reactants 1. Reactant Mixing (3-Aminophenol, Glycerol, Oxidizing Agent, H₂SO₄, Moderator) Reaction 2. Controlled Heating (140-150°C, 3-4 hours) Reactants->Reaction Quench 3. Quenching & Neutralization (Water, NaOH) Reaction->Quench Isolation 4. Product Isolation (Steam Distillation) Quench->Isolation Purification 5. Purification (Chromatography / Crystallization) Isolation->Purification Product Pure this compound Purification->Product

Caption: A generalized experimental workflow for the Skraup synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Skraup Synthesis

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was the reaction temperature maintained (140-150°C)? Start->Check_Temp Check_Tar Was excessive tar formed? Check_Temp->Check_Tar Yes Increase_Temp Increase temperature and/or reaction time. Check_Temp->Increase_Temp No Check_Reagents Are reagents pure and anhydrous? Check_Tar->Check_Reagents Yes Optimize_Purification Optimize purification (e.g., efficient steam distillation). Check_Tar->Optimize_Purification No Use_Moderator Add a moderator (FeSO₄) and control heating. Check_Reagents->Use_Moderator No Purify_Reagents Use anhydrous glycerol and pure starting materials. Check_Reagents->Purify_Reagents Yes

References

Navigating the Skraup Synthesis: A Technical Support Guide to Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance, please browse our frequently asked questions and troubleshooting guides below. Our resources are designed to help researchers, scientists, and drug development professionals overcome common challenges in quinoline synthesis and minimize tar formation.

This technical support center provides practical, in-depth guidance on preventing the formation of tar, a common and troublesome byproduct of the Skraup synthesis of quinolines. By understanding the causes of this side reaction and implementing the control measures outlined below, you can significantly improve the yield and purity of your desired quinoline products.

Troubleshooting Guide: Addressing Tar Formation and Other Common Issues

This guide provides answers to specific problems you may encounter during the Skraup synthesis.

Issue 1: My reaction is extremely vigorous and producing a large amount of black, intractable tar.

  • Question: What is causing this violent reaction and excessive tarring, and how can I control it?

  • Answer: The Skraup synthesis is notoriously exothermic, and this high heat is the primary driver of tar formation through the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][2] To mitigate this, several control measures are crucial:

    • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is highly recommended to temper the reaction's vigor.[2][3] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled, slower oxidation step.[3] Boric acid can also be used as a moderator.[4]

    • Controlled Reagent Addition: The order of reagent addition is critical. It is advisable to mix the aniline, ferrous sulfate, and glycerol first, and then slowly and carefully add concentrated sulfuric acid while cooling the reaction vessel.[1]

    • Gradual Heating: Begin by gently heating the mixture. As soon as the reaction initiates (indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for a period. Reapply heat only after this initial vigorous phase has subsided.[1]

Issue 2: My product yield is consistently low, even with attempts to control the reaction.

  • Question: Besides a violent reaction, what other factors could be contributing to low yields of my quinoline product?

  • Answer: Low yields can stem from several factors beyond just the exothermic nature of the reaction:

    • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration after the initial exotherm. A prolonged reflux period is often necessary to drive the reaction to completion.[1]

    • Substituent Effects: The electronic nature of the substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions that may lead to lower yields and more side products.[1]

    • Purification Losses: The tarry nature of the crude product can make isolation of the desired quinoline difficult, leading to significant product loss during workup.[3][5]

Issue 3: How can I effectively purify my quinoline product from the tar?

  • Question: What are the best methods for separating the quinoline from the tarry byproducts?

  • Answer: Purification is a critical step in obtaining a clean product. The most common and effective method is steam distillation .[1] The crude reaction mixture is made alkaline, and then steam is passed through it. The volatile quinoline will distill over with the steam, leaving the non-volatile tar behind.[1] Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[1] For removing colored impurities, treatment with activated carbon can be effective.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental cause of tar formation in the Skraup synthesis?

    • A1: Tar formation is primarily caused by the highly acidic and high-temperature conditions of the reaction, which promote the polymerization of acrolein and other intermediates.[1][2] The reaction is highly exothermic, and localized overheating can accelerate these unwanted side reactions.[3]

  • Q2: What is the role of ferrous sulfate in preventing tar formation?

    • A2: Ferrous sulfate (FeSO₄) acts as a moderator, making the reaction less violent.[2][3][4] It is believed to function as an oxygen carrier, enabling the oxidation of the dihydroquinoline intermediate to proceed more smoothly and over a longer period, thus preventing the rapid temperature increases that lead to tarring.[3]

  • Q3: Are there alternative oxidizing agents to nitrobenzene that might produce less tar?

    • A3: Yes, while nitrobenzene is common, other oxidizing agents can be used. Arsenic acid is known to result in a less violent reaction.[3][6] Other alternatives that have been explored include iodine (which can be used in catalytic amounts), ferric compounds, and vanadium pentoxide (V₂O₅).[1] However, nitrobenzene and arsenates are often reported to give the best yields.

  • Q4: Can changing the heating method reduce tar formation?

    • A4: Yes, modern heating techniques can offer significant advantages. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[1] This is due to the rapid and uniform heating provided by microwaves, which can minimize the formation of byproducts.

  • Q5: Are there "greener" alternatives to the classical Skraup synthesis that are less prone to tar formation?

    • A5: Several modifications have been developed to make the Skraup synthesis more environmentally friendly and to reduce side reactions. These include:

      • Microwave-assisted synthesis: As mentioned, this can significantly reduce reaction times and improve yields.[1]

      • Use of ionic liquids: These can act as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[1]

      • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[1]

Data Presentation

The following table summarizes a comparison of conventional heating versus microwave irradiation for the Skraup synthesis, demonstrating the potential for improved reaction times and yields with modern techniques.

Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Skraup Synthesis2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[2]

Experimental Protocols

Key Experiment: Skraup Synthesis of Quinoline with Tar Formation Control

This protocol incorporates measures to control the reaction's exothermicity and minimize tar formation.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or an alternative oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: In a fume hood, slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition is highly exothermic, so it is crucial to cool the flask in an ice-water bath during this step to maintain control over the temperature.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for a period.

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.

  • Purification: Separate the quinoline from the aqueous distillate using a separatory funnel. The quinoline can be further purified by extraction with an organic solvent followed by drying and distillation under reduced pressure.

Visualizing the Path to a Cleaner Synthesis

The following diagram illustrates the logical workflow for troubleshooting and preventing tar formation in the Skraup synthesis.

Skraup_Troubleshooting Start High Tar Formation in Skraup Synthesis Cause1 Uncontrolled Exothermic Reaction Start->Cause1 Cause2 Polymerization of Intermediates Start->Cause2 Solution1 Control Reaction Temperature Cause1->Solution1 Solution2 Moderate Reaction Rate Cause1->Solution2 Solution3 Optimize Reaction Conditions Cause2->Solution3 Method1a Gradual Heating & Cooling as Needed Solution1->Method1a Method1b Slow Reagent Addition Solution1->Method1b Method2a Add Ferrous Sulfate (FeSO₄) Solution2->Method2a Method2b Use Alternative Oxidizing Agent (e.g., Arsenic Acid) Solution2->Method2b Method3a Consider Microwave Synthesis Solution3->Method3a Outcome Reduced Tar Formation & Improved Quinoline Yield Method1a->Outcome Method1b->Outcome Method2a->Outcome Method2b->Outcome Method3a->Outcome

References

Quinolin-5-ol Stability in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quinolin-5-ol in various organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in organic solvents?

A1: The stability of this compound, like other quinoline derivatives, is primarily influenced by several factors:

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the compound.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. While many quinoline compounds are stable at room temperature, prolonged exposure to high heat may cause decomposition.[1][3]

  • pH: The pH of the solution can significantly influence the stability, especially if hydrolyzable functional groups are present in any derivatives.[1][4]

  • Solvent Choice: The nature of the organic solvent can impact the solubility and stability of this compound.

Q2: In which common organic solvents is this compound soluble?

A2: Based on available data, this compound exhibits solubility in the following organic solvents. It is important to note that quantitative solubility data is limited, and solubility should be experimentally verified for specific concentrations and conditions.

Solvent NameAbbreviationPolarityNotes
Dimethyl SulfoxideDMSOPolar AproticGenerally good solubility for quinoline derivatives.[5]
MethanolMeOHPolar ProticKnown to be a suitable solvent for this compound.[5]
EthanolEtOHPolar ProticQuinoline derivatives often show good solubility.[1]
DichloromethaneDCMPolar AproticGenerally a good solvent for quinoline derivatives.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of this compound solutions, the following storage conditions are recommended:

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[1]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended.[1]

  • Inert Atmosphere: For highly sensitive applications or prolonged storage, purging the container with an inert gas (e.g., argon or nitrogen) can help prevent oxidation.[1]

  • Proper Sealing: Ensure containers are tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[1]

Troubleshooting Guides

Issue 1: A solution of this compound has changed color (e.g., yellowing or browning) over time.

  • Possible Cause: This is often an indication of degradation, likely due to oxidation or photodegradation. Quinoline compounds are known to darken upon exposure to light and air.

  • Troubleshooting Steps:

    • Verify the age and storage conditions of the solution.

    • If possible, analyze a small aliquot of the solution using a stability-indicating method like HPLC to assess the purity and identify potential degradation products.

    • For future preparations, ensure the solvent is de-gassed and the solution is stored under an inert atmosphere and protected from light.

Issue 2: Inconsistent results are obtained from experiments using a stock solution of this compound.

  • Possible Cause: This could be due to the degradation of the stock solution, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound.

    • Perform a quick purity check of the old stock solution (e.g., by TLC or HPLC) and compare it to the fresh solution.

    • Always note the preparation date on stock solutions and consider implementing a standard re-test or disposal date.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is a general guideline for conducting a forced degradation study to understand the intrinsic stability of this compound and to identify potential degradation products.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[1][6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.[1][6]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.[1][6]

    • Thermal Degradation: Store a solid sample of this compound and a solution in a temperature-controlled oven (e.g., 60-80°C) for a defined period.[1]

    • Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[1][7][8]

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products formed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to oxidation Oxidation prep_stock->oxidation Expose to thermal Thermal Degradation prep_stock->thermal Expose to photo Photodegradation prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS Identification hplc->lcms Characterize Peaks

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation Q5O This compound quinone Quinone-like Structures Q5O->quinone [O] hydroxylated Hydroxylated Derivatives Q5O->hydroxylated hν (UV light) ring_opening Ring-Opening Products quinone->ring_opening Further Oxidation

References

Technical Support Center: Overcoming Fluorescence Quenching with Quinolin-5-ol Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Quinolin-5-ol fluorescent probes.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may lead to fluorescence quenching in your experiments.

IssuePossible CauseRecommended Solution
Weak or No Fluorescence Signal Low Probe Concentration: The concentration of the this compound probe may be too low for detection.Prepare a dilution series to determine the optimal working concentration that yields a strong signal without causing inner filter effects.[1]
Inappropriate pH: The fluorescence of this compound and its derivatives is often pH-sensitive.[1][2]Verify the pH of your experimental buffer and perform a pH titration to find the optimal pH for your probe's fluorescence.[1] Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Incorrect Instrument Settings: Improper settings on the fluorometer can result in poor signal detection.[1]Optimize the excitation and emission wavelengths, slit widths, and detector gain. Use a known fluorescent standard to calibrate your instrument.[3]
Solvent Mismatch: The photophysical properties of quinoline-based probes are highly dependent on the solvent environment.[1][2]Test different solvents to find one that enhances the quantum yield of your this compound probe. Polar solvents can sometimes stabilize non-fluorescent states.[2]
Fluorescence Signal Decreases Rapidly Photobleaching: Continuous exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[1][4]Minimize light exposure by reducing excitation intensity, limiting exposure time, or using neutral density filters.[4] Consider adding a commercial anti-photobleaching agent to your medium if it is compatible with your assay.[1]
Presence of Quenchers: Contaminants in the sample or buffer can quench fluorescence. Common quenchers include halide ions (I⁻, Br⁻), heavy metal ions (Cu²⁺, Co²⁺), and dissolved oxygen.[1][5]De-gas your buffer by sparging with nitrogen or argon to remove dissolved oxygen.[1] If metal ion contamination is suspected and not the analyte of interest, consider adding a chelating agent like EDTA.[1]
Inconsistent or Erratic Fluorescence Readings Probe Aggregation: At higher concentrations, this compound probes can form aggregates, leading to self-quenching.[1][4]Lower the working concentration of the probe.[1][4] The addition of a small amount of a non-ionic surfactant, such as Triton X-100 or Tween 20, may help prevent aggregation, provided it does not interfere with your experiment.[1]
Temperature Fluctuations: Fluorescence intensity is sensitive to temperature changes. An increase in temperature typically leads to a decrease in fluorescence.[1]Ensure all measurements are performed at a constant and controlled temperature.[3]
Precipitation of the Probe: The probe may not be fully soluble in the experimental buffer, leading to inconsistent measurements.Ensure the probe is completely dissolved. Gentle heating or sonication may be required.[2] The final concentration of any organic solvent used to dissolve the probe stock (e.g., DMSO) should be kept low and consistent across all samples.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my experiments with this compound probes?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as a this compound probe. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). Quenching can lead to inaccurate measurements, reduced sensitivity, and a lower signal-to-noise ratio in your experiments. It is crucial to identify and minimize quenching to ensure reliable and reproducible data.

Q2: My this compound derivative is designed to detect a specific metal ion, but I see quenching with other ions as well. Why is this happening?

A2: While your probe is designed for a specific ion, other metal ions can also interact with the quinoline moiety and cause fluorescence quenching, leading to a lack of selectivity.[6] This interference can be due to similar coordination chemistry or redox properties of the interfering ions. To address this, you can try to optimize the experimental conditions (e.g., pH, buffer composition) to enhance the selectivity for your target ion. Additionally, performing control experiments with potentially interfering ions is essential to validate your results.

Q3: Can the solvent I use affect the fluorescence of my this compound probe?

A3: Absolutely. The fluorescence of quinoline derivatives is often highly sensitive to the solvent polarity, a phenomenon known as solvatochromism.[2] A change in solvent can lead to significant shifts in the emission wavelength and changes in the quantum yield. For instance, polar solvents can stabilize certain tautomeric forms of hydroxyquinolines, which may have different fluorescent properties.[2] It is recommended to test a range of solvents to find the optimal environment for your specific probe and application.

Q4: How can I distinguish between static and dynamic quenching?

A4: Distinguishing between static and dynamic quenching can be achieved by analyzing the fluorescence lifetime of your probe. In dynamic (collisional) quenching, the fluorescence lifetime decreases as the quencher concentration increases. In static quenching, the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher does not affect the lifetime of the uncomplexed fluorophore. Therefore, temperature-dependent fluorescence measurements can also be informative; dynamic quenching is typically more pronounced at higher temperatures, while static quenching is often reduced.

Q5: I suspect my probe is aggregating. How can I confirm this and what can I do?

A5: Aggregation-caused quenching (ACQ) is a common issue with planar aromatic molecules like quinolines.[4] You can investigate this by performing a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration and begins to plateau or decrease at higher concentrations, aggregation is likely occurring.[4] To mitigate aggregation, you can work at lower probe concentrations or add a small amount of a non-ionic surfactant.[1]

Experimental Protocols

General Fluorescence Quenching Assay

This protocol outlines a standard procedure to determine if a substance (quencher) affects the fluorescence of a this compound probe.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Experimental buffer (e.g., PBS, HEPES, ensure pH is optimized)

  • Quencher stock solution

  • Fluorometer or fluorescence plate reader

  • Microplates or cuvettes

Procedure:

  • Prepare Working Solution: Dilute the this compound probe stock solution in the experimental buffer to a final working concentration (e.g., 1-10 µM). This concentration should provide a stable and strong signal (e.g., 70-80% of the detector's maximum range).[1]

  • Prepare Quencher Dilutions: Create a series of quencher dilutions in the experimental buffer. Include a buffer-only control (zero quencher).[1]

  • Set Up Reactions: In your microplate or cuvettes, add the this compound working solution. Then, add increasing volumes of the quencher dilutions. Ensure the final volume in all wells/cuvettes is the same by adding buffer.[1]

  • Incubate: Gently mix and incubate the samples for a defined period (e.g., 5-15 minutes) at a constant temperature, protected from light.[1]

  • Measure Fluorescence: Set the fluorometer to the predetermined excitation and emission wavelengths for your this compound probe. Set appropriate slit widths.[1] Record the fluorescence intensity for each sample.

  • Data Analysis: Plot the fluorescence intensity (I) as a function of the quencher concentration ([Q]). For dynamic quenching, the data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the fluorescence intensity in the absence of the quencher, and Ksv is the Stern-Volmer quenching constant.[1]

Visualizations

experimental_workflow Experimental Workflow for Investigating Fluorescence Quenching cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare this compound Working Solution mix Mix Probe and Quencher prep_probe->mix prep_quencher Prepare Quencher Dilution Series prep_quencher->mix prep_controls Prepare Controls (No Quencher) measure Measure Fluorescence prep_controls->measure incubate Incubate Samples mix->incubate incubate->measure plot Plot Intensity vs. [Quencher] measure->plot analyze Stern-Volmer Analysis plot->analyze troubleshooting_workflow Troubleshooting Weak Fluorescence Signal start Weak or No Signal check_conc Is Probe Concentration Optimal? start->check_conc check_ph Is Buffer pH Correct? check_conc->check_ph Yes solution_conc Adjust Concentration check_conc->solution_conc No check_settings Are Instrument Settings Optimized? check_ph->check_settings Yes solution_ph Optimize pH check_ph->solution_ph No check_quencher Is a Quencher Present? check_settings->check_quencher Yes solution_settings Calibrate & Optimize Settings check_settings->solution_settings No solution_quencher Identify & Remove Quencher check_quencher->solution_quencher Yes end Signal Restored check_quencher->end No solution_conc->end solution_ph->end solution_settings->end solution_quencher->end

References

Technical Support Center: Optimizing pH for 8-Hydroxyquinoline Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH for metal chelation using 8-hydroxyquinoline (8-HQ, also known as oxine) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for metal chelation with 8-hydroxyquinoline?

A1: The optimal pH for chelation with 8-hydroxyquinoline is dependent on the specific metal ion but generally falls within a slightly acidic to neutral or slightly alkaline range (pH 5 to 10). The efficiency of chelation is directly related to the deprotonation of the hydroxyl group of 8-HQ, which has a pKa of approximately 9.9. As the pH increases, the hydroxyl group is more readily deprotonated, making the oxygen atom available for coordination with the metal ion. However, at very high pH, metal ions may precipitate as hydroxides, reducing their availability for chelation.

Q2: How does pH affect the chemical species of 8-hydroxyquinoline in solution?

A2: 8-hydroxyquinoline has two key pKa values: one for the protonated nitrogen atom (pKa ≈ 5.1) and one for the hydroxyl group (pKa ≈ 9.9). The speciation of 8-HQ in solution is therefore highly pH-dependent:

  • At pH < 5: The nitrogen atom is protonated (forming a pyridinium ion), and the hydroxyl group is protonated.

  • At pH between 5 and 10: The nitrogen is deprotonated, and the hydroxyl group remains protonated. In this range, 8-HQ exists primarily as a neutral molecule.

  • At pH > 10: Both the nitrogen and the hydroxyl group are deprotonated, resulting in the anionic form of 8-HQ, which is a potent chelator.

Q3: Why is my metal-8-HQ complex precipitating out of solution?

A3: Precipitation of the metal-8-HQ complex is often the desired outcome in gravimetric analysis. However, if you require the complex to remain in solution for spectrophotometric analysis or other applications, precipitation can be problematic. The solubility of the metal chelate is influenced by several factors, including the specific metal ion, the concentration of the reactants, the solvent system, and the pH. For instance, the Cu(II)-8-HQ complex is known to precipitate at a pH of about 5.5.[1] To avoid precipitation, you might consider using a lower concentration of reactants, adding a co-solvent to increase solubility, or working at a pH where the complex is charged and thus more soluble.

Q4: Can I use a different buffer system for my chelation experiment?

A4: Yes, various buffer systems can be used depending on the specific requirements of your experiment, such as the target pH range and compatibility with your analytical method. Common buffers include acetate, phosphate, and ammonia buffers. It is crucial to select a buffer that does not chelate the metal ion of interest, as this would create a competing equilibrium and interfere with the 8-HQ chelation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no chelation observed Incorrect pH.Adjust the pH of the solution to the optimal range for the specific metal ion (see Table 1).
Competing ligands present in the sample matrix.Consider a sample pre-treatment step to remove interfering substances. Increase the concentration of 8-hydroxyquinoline.
Metal ion is in an oxidation state that does not readily chelate with 8-HQ.Use a reducing or oxidizing agent to convert the metal ion to the appropriate oxidation state.
Inconsistent or non-reproducible results Fluctuations in pH during the experiment.Ensure your buffer has sufficient capacity to maintain a stable pH.
Temperature variations.Perform experiments in a temperature-controlled environment.
Photodegradation of the 8-HQ or the metal complex.Protect your solutions from light, especially if they are to be stored for extended periods.
Formation of an unexpected color or precipitate Presence of interfering metal ions.Use a masking agent to selectively complex the interfering ion. Perform a separation step (e.g., selective precipitation, chromatography) prior to chelation.
Metal hydroxide precipitation at high pH.Lower the pH to a range where the metal ion is soluble but chelation can still occur.

Quantitative Data Summary

The optimal pH for the chelation of metal ions by 8-hydroxyquinoline varies depending on the metal. The following table summarizes the reported pH ranges for the precipitation or stable complex formation of several metal ions with 8-HQ.

Table 1: Optimal pH Ranges for Metal Chelation with 8-Hydroxyquinoline

Metal IonOptimal pH Range for Precipitation/Complex StabilityReference(s)
Aluminum (Al³⁺)Starts at ~4.5, quantitative > 5.5[2]
Cadmium (Cd²⁺)5.0 - 11.0
Cobalt (Co²⁺)5.0 - 10.0
Copper (Cu²⁺)Precipitates at ~5.5[1]
Iron (Fe³⁺)1.8 - 4.5[3]
Lead (Pb²⁺)> 8.5[4]
Magnesium (Mg²⁺)Does not precipitate appreciably at pH 5.5[2]
Nickel (Ni²⁺)6.0 - 10.0
Vanadium (V⁴⁺)Complex formation indicated between 6.9 - 8.95[5]
Zinc (Zn²⁺)5.5[4]

Note: The stability of mixed-ligand metal chelates of Co(II), Cd(II), Ni(II), Al(III), and La(III) with salen and 8-hydroxyquinoline has been reported to be high in the pH range of 5-11.

Experimental Protocols

Spectrophotometric Determination of Metal Chelation

This protocol is a general guideline for determining the formation of a metal-8-hydroxyquinoline complex using UV-Vis spectrophotometry.

Materials:

  • Standard solution of the metal ion of interest.

  • 8-hydroxyquinoline solution (e.g., dissolved in a slightly acidic aqueous solution or an organic solvent like chloroform).[6]

  • Buffer solutions covering a range of pH values.

  • UV-Vis spectrophotometer.

  • pH meter.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and 8-hydroxyquinoline in different buffer solutions to achieve a range of pH values.

  • Allow the solutions to equilibrate for a set period.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-8-HQ complex.[6] The λmax will need to be determined by scanning the spectrum of a solution where the complex is known to form.

  • Plot the absorbance as a function of pH. The pH at which the absorbance is maximal corresponds to the optimal pH for complex formation under the tested conditions.

  • For quantitative analysis, a calibration curve should be prepared at the optimal pH using varying concentrations of the metal ion.

Potentiometric Titration for Stability Constant Determination

This method is used to determine the stability constants of metal-8-HQ complexes.

Materials:

  • Standardized solution of a strong acid (e.g., HCl).

  • Standardized solution of a carbonate-free strong base (e.g., NaOH).

  • Solution of 8-hydroxyquinoline of known concentration.

  • Solution of the metal salt of interest of known concentration.

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KCl or KNO₃).

  • Potentiometer with a glass electrode and a reference electrode.

  • Magnetic stirrer.

  • Temperature-controlled titration vessel.

Procedure:

  • Calibrate the electrode system.

  • Perform a series of titrations at a constant temperature and ionic strength:

    • Titration of the strong acid with the strong base.

    • Titration of the strong acid and 8-hydroxyquinoline with the strong base.

    • Titration of the strong acid, 8-hydroxyquinoline, and the metal salt with the strong base.

  • Record the pH (or mV) reading after each addition of the titrant (strong base).

  • Plot the pH versus the volume of base added for each titration. The displacement of the titration curve for the solution containing the metal ion relative to the curve for the ligand alone indicates complex formation.

  • From these titration curves, the protonation constants of 8-hydroxyquinoline and the stability constants of the metal-8-HQ complexes can be calculated using appropriate software or graphical methods.

Visualizations

Below are diagrams illustrating key concepts in 8-hydroxyquinoline metal chelation.

ph_dependent_chelation cluster_ph pH Scale cluster_species 8-Hydroxyquinoline Species cluster_chelation Chelation Process pH < 5 pH < 5 H2Q_plus Protonated (H₂Q⁺) pH < 5->H2Q_plus +H⁺ pH 5-10 pH 5-10 HQ Neutral (HQ) pH 5-10->HQ -H⁺ pH > 10 pH > 10 Q_minus Anionic (Q⁻) (Active Chelator) pH > 10->Q_minus -H⁺ Complex Metal Chelate (MQₙ) Q_minus->Complex + Mⁿ⁺ Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: pH-dependent speciation of 8-hydroxyquinoline and its role in metal chelation.

experimental_workflow start Start: Define Metal Ion and Objective prep Prepare Stock Solutions (Metal, 8-HQ, Buffers) start->prep ph_range Select pH Range for Screening prep->ph_range spectro Spectrophotometric Analysis (Measure Absorbance vs. pH) ph_range->spectro poten Potentiometric Titration (Determine Stability Constants) ph_range->poten data Data Analysis: Identify Optimal pH spectro->data poten->data optimize Optimize Other Parameters (Concentration, Temp.) data->optimize end End: Optimized Chelation Protocol optimize->end

Caption: General experimental workflow for optimizing pH in metal chelation studies.

References

Technical Support Center: Column Chromatography Purification of Quinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying quinolin-5-ol derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of this compound derivatives.

Issue 1: My this compound derivative is decomposing on the silica gel column.

  • Question: I am attempting to purify my this compound derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common issue when purifying quinoline derivatives, largely due to the acidic nature of the silica gel interacting with the basic quinoline nitrogen.[1] Here are several strategies to mitigate this problem:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common and effective method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1] You can also prepare a slurry of the silica gel with the eluent containing the amine before packing the column.

    • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.[1]

      • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel.

      • Florisil or Cellulose: For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.

    • Work Quickly and at Low Temperatures: If you must use silica gel, running the column as quickly as possible (flash chromatography) will minimize the contact time between your compound and the stationary phase. Performing the chromatography in a cold room may also help reduce the rate of decomposition.

    • Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.

Issue 2: My this compound derivative is streaking or showing poor separation on the TLC/column.

  • Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]

    • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine (0.1-2.0%) or pyridine to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[1][2]

    • Optimize the Solvent System: A good solvent system is crucial for good separation. Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[3] For quinoline derivatives, a common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[1]

    • Column Overloading: Ensure you are not overloading the column. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1 for straightforward separations and up to 100:1 for more challenging ones.

    • Proper Sample Loading: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible while ensuring complete dissolution. This helps to create a narrow band at the top of the column. Dry loading the sample onto a small amount of silica can also improve resolution.

Issue 3: My polar this compound derivative is not moving from the baseline or is eluting too quickly.

  • Question: My this compound derivative is either stuck at the top of the column or comes out with the solvent front. How do I get it to elute properly?

  • Answer: This is a common issue related to the polarity of your compound and the chosen mobile phase.

    • Compound Stuck at the Baseline (Rf ≈ 0): If your compound is not moving, your eluent is not polar enough.[2]

      • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

      • Change to a More Polar Solvent System: If adjusting the ratio is not effective, switch to a more polar solvent system. For very polar compounds, a system like 5% methanol in dichloromethane can be a good starting point.[2][4] A mixture of 1-10% of a 10% ammonium hydroxide solution in methanol added to dichloromethane can also be effective for very polar basic compounds.[2][4]

    • Compound Eluting with the Solvent Front (Rf ≈ 1): If your compound is eluting too quickly, your eluent is too polar.[2]

      • Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mobile phase.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the column chromatography of a this compound derivative?

    • A1: A good starting point, determined by TLC, is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] The ideal solvent system should provide an Rf value of 0.2-0.4 for your desired compound.[3] For more polar derivatives, you might need to use a more polar system, such as dichloromethane/methanol.[5]

  • Q2: How much silica gel should I use for my column?

    • A2: The amount of silica gel depends on the difficulty of the separation. A general rule of thumb is to use a 30:1 to 100:1 weight ratio of silica gel to your crude sample. For easier separations, a lower ratio is sufficient, while more complex mixtures require a higher ratio.

  • Q3: Should I use wet or dry loading for my sample?

    • A3: Both methods can be effective.

      • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

      • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred for compounds that have poor solubility in the eluent as it can lead to better band resolution.

  • Q4: How can I visualize my this compound derivative on a TLC plate?

    • A4: this compound and its derivatives are often UV-active due to their aromatic nature and can typically be visualized under a UV lamp (254 nm). For compounds that are not UV-active or for enhanced visualization, various staining reagents can be used, such as iodine vapor or a potassium permanganate dip.

Data Presentation

Table 1: Example TLC Solvent Systems for Quinoline Derivatives

Derivative TypeStationary PhaseMobile Phase (v/v)Target Rf RangeNotes
General Quinoline DerivativesSilica GelHexane / Ethyl Acetate0.2 - 0.4A good starting point for many derivatives. The ratio should be optimized based on TLC.[1]
Polar Quinoline DerivativesSilica GelDichloromethane / Methanol0.2 - 0.4A more polar system for highly functionalized quinolines.[5]
Basic Quinoline DerivativesSilica GelHexane / Ethyl Acetate with 0.5-2% Triethylamine0.2 - 0.4The addition of triethylamine helps to prevent tailing.[1]
Very Polar Basic DerivativesSilica GelDichloromethane with 1-10% of (10% NH₄OH in Methanol)0.2 - 0.4For compounds that do not move in standard polar solvent systems.[2][4]

Table 2: Key Parameters for Column Chromatography of this compound Derivatives

ParameterRecommended Value/RangeRationale
Silica Gel to Crude Product Ratio (w/w)30:1 to 100:1Ensures sufficient stationary phase for effective separation.
Target Rf on TLC0.2 - 0.4Provides optimal separation on the column.[3]
Triethylamine in Eluent (for basic compounds)0.1 - 2.0% (v/v)Neutralizes acidic silica gel sites to prevent tailing and decomposition.[1][2]

Experimental Protocols

General Protocol for Column Chromatography Purification of a this compound Derivative

This protocol provides a general workflow. Specific solvent systems and conditions should be optimized for each compound using TLC analysis first.

  • Selection of Solvent System:

    • Develop a TLC of your crude product using various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives the desired this compound derivative an Rf value of approximately 0.2-0.4 and good separation from impurities.[3]

    • If tailing is observed, add 0.5-1% triethylamine to the chosen solvent system and re-run the TLC.

  • Preparation of the Column:

    • Choose a glass column of an appropriate size for the amount of silica gel needed.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with the chosen solvent system. For flash chromatography, apply gentle air pressure to maintain a constant and steady flow rate.

    • Collect fractions of a consistent volume.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound derivative.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find Solvent System, Rf ~0.2-0.4) slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Dry or Wet Loading) pack->load elute 5. Elute with Solvent System load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified this compound Derivative evaporate->product

Caption: A typical workflow for the purification of a this compound derivative using column chromatography.

troubleshooting_tree Troubleshooting Common Column Chromatography Issues cluster_decomposition Decomposition cluster_tailing Poor Separation cluster_elution Incorrect Elution start Problem Observed decomp_q Decomposition on Column? start->decomp_q tailing_q Streaking/Tailing? start->tailing_q elution_q Compound Stuck or Eluting Too Fast? start->elution_q decomp_sol Solutions: - Deactivate Silica (0.5-2% NEt3) - Use Alumina - Run Column Faster (Flash) - Lower Temperature decomp_q->decomp_sol tailing_sol Solutions: - Add Basic Modifier (0.1-2% NEt3) - Optimize Solvent (Rf 0.2-0.4) - Reduce Sample Load - Use Dry Loading tailing_q->tailing_sol stuck Stuck (Rf~0) -> Increase Solvent Polarity elution_q->stuck too_fast Too Fast (Rf~1) -> Decrease Solvent Polarity elution_q->too_fast

References

Common side reactions in the synthesis of Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinolin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and address common side reactions and challenges encountered during the synthesis of this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis of this compound from 3-aminophenol is extremely vigorous and difficult to control. How can I manage the reaction's exothermicity?

A1: The Skraup synthesis is notoriously exothermic.[1][2] To moderate the reaction when preparing this compound, you can implement the following control measures:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be employed for this purpose.[1]

  • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath) and vigorous stirring.[1] This helps to dissipate heat and prevent localized hotspots.

  • Ensure Efficient Stirring: Good mixing is crucial for maintaining a uniform temperature throughout the reaction mixture.[1]

Q2: I am observing significant tar formation in my reaction, resulting in a low yield of this compound. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that can cause polymerization of reactants and intermediates.[1] To minimize tarring:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1]

  • Use a Moderator: As mentioned previously, ferrous sulfate can help control the reaction rate, which in turn reduces charring and tar formation.[1]

  • Purification: The crude product is often mixed with a significant amount of tarry goo.[1] Purification by steam distillation can be an effective method to isolate the volatile quinoline product from the non-volatile tar.[2]

Q3: My final product is a mixture of isomers, this compound and Quinolin-7-ol. How can I improve the regioselectivity of the reaction?

A3: The synthesis of this compound from 3-aminophenol inherently faces the challenge of forming the regioisomeric Quinolin-7-ol. This is because the cyclization step can occur at either of the two positions ortho to the amino group on the aniline ring. The ratio of these isomers can be influenced by reaction conditions, although specific quantitative data is not extensively documented. Strategies to address this include:

  • Blocking Groups: One approach is to use a starting material where one of the ortho positions is blocked by a group that can be removed later. For instance, using a bromo substituent as a blocking group has been found to be effective due to its stability during the Skraup reaction and its subsequent ease of removal.[3]

  • Careful Control of Reaction Conditions: While specific parameters are not well-defined in the literature for favoring one isomer, careful and consistent control of temperature and reaction time may influence the product ratio.

  • Purification: As the formation of a mixture is likely, an efficient purification method is crucial. Fractional crystallization or chromatography are common methods for separating isomers.

Q4: What are the best practices for purifying the crude this compound product?

A4: Purification of this compound, especially from the isomeric Quinolin-7-ol and tarry byproducts, can be challenging. A multi-step approach is often necessary:

  • Steam Distillation: This is a highly effective initial step to separate the volatile hydroxyquinolines from non-volatile tar and inorganic materials.[2]

  • Recrystallization: The distilled product can often be purified further by recrystallization from a suitable solvent.

  • Chromatography: For difficult separations of isomers, column chromatography may be required.

  • Salt Formation: Conversion to a salt, such as a picrate, followed by recrystallization and then regeneration of the free base can be a powerful purification technique.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and suggested solutions during the synthesis of this compound.

Issue Probable Cause(s) Suggested Solutions
Violent, Uncontrolled Reaction Highly exothermic nature of the Skraup synthesis.[1][2]- Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[1]- Add sulfuric acid slowly with efficient cooling and stirring.[1]
Low Yield and Significant Tar Formation Polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[1]- Optimize and control the reaction temperature to avoid overheating.[1]- Use a moderator to control the reaction rate.[1]- Purify the crude product using steam distillation.[2]
Formation of Isomeric Mixture (this compound and Quinolin-7-ol) Cyclization can occur at two different positions on the 3-aminophenol ring.- Consider using a starting material with a blocking group on one of the ortho positions.[3]- Employ careful purification techniques like fractional crystallization or chromatography to separate the isomers.
Incomplete Reaction Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider increasing the temperature or extending the reaction time.
Difficult Purification Presence of tarry byproducts and isomers with similar physical properties.- Perform an initial purification by steam distillation to remove tar.[2]- For isomer separation, utilize fractional crystallization or advanced chromatographic techniques.

Experimental Protocols

Moderated Skraup Synthesis of this compound

This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Aminophenol

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) as a moderator

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium Hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add the ferrous sulfate heptahydrate.

  • Addition of Reactants: To the flask, add the 3-aminophenol, followed by anhydrous glycerol and the oxidizing agent. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water. Neutralize the acidic solution by making it strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.

  • Purification: The crude quinolinol mixture is often purified by steam distillation to separate the volatile product from the non-volatile tar.[2] The distillate is then extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. Further purification to separate isomers may be achieved through fractional crystallization or column chromatography.

Visualizations

Reaction Pathway for the Synthesis of this compound and Quinolin-7-ol

G cluster_start Reactants cluster_intermediate Intermediates cluster_products Products 3-Aminophenol 3-Aminophenol Michael_Adduct Michael Adduct 3-Aminophenol->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Dehydration Acrolein->Michael_Adduct Dihydroquinolinol Dihydroquinolinol Intermediate Michael_Adduct->Dihydroquinolinol Cyclization (H⁺) Quinolin5ol This compound Dihydroquinolinol->Quinolin5ol Oxidation Quinolin7ol Quinolin-7-ol (Side Product) Dihydroquinolinol->Quinolin7ol Oxidation (Alternative Cyclization) G cluster_investigation Investigation cluster_solutions Solutions Start Low Yield of This compound Tar High Tar Formation? Start->Tar Isomer Isomer Mixture Detected? Start->Isomer Incomplete Incomplete Reaction? Start->Incomplete ControlTemp Control Temperature Add Moderator (FeSO₄) Tar->ControlTemp Yes Purify Optimize Purification (Steam Distillation, Chromatography) Isomer->Purify Yes TimeTemp Increase Reaction Time / Temperature Incomplete->TimeTemp Yes

References

Technical Support Center: Enhancing the Photostability of Quinolin-5-ol Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolin-5-ol based fluorophores. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal from the this compound based probe is very weak or undetectable. What are the possible causes and solutions?

A1: Weak or absent fluorescence from this compound based probes can stem from several factors, often related to the inherent photophysical properties of the 8-hydroxyquinoline scaffold and experimental conditions.

Troubleshooting Steps:

  • Chelation Status: this compound (also known as 8-hydroxyquinoline) and its derivatives are often weakly fluorescent in their free form. Their fluorescence is typically significantly enhanced upon chelation with metal ions such as Zn²⁺ or Al³⁺. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).

    • Solution: Ensure the presence of the target metal ion in your sample. If you are using the fluorophore as a metal sensor, the lack of signal may indicate the absence of the target ion. For applications where the fluorophore is used as a general stain, consider the addition of a suitable metal salt (e.g., ZnCl₂ or AlCl₃) to your buffer system to form the fluorescent complex.

  • Incorrect Wavelengths: Using incorrect excitation or emission wavelengths will result in poor signal detection.

    • Solution: Confirm the optimal excitation and emission maxima for your specific this compound derivative, especially when complexed with a metal ion, as these can shift upon chelation. Run a preliminary scan to determine the peak wavelengths in your experimental buffer.

  • Low Probe Concentration: The concentration of the fluorophore may be too low for detection.

    • Solution: Prepare a dilution series to determine the optimal working concentration that provides a strong and stable signal.

  • pH of the Medium: The fluorescence of many quinoline derivatives is pH-sensitive.

    • Solution: Check and optimize the pH of your experimental buffer. The optimal pH for fluorescence can vary depending on the specific derivative and its metal complex.

Q2: The fluorescence signal from my this compound probe is fading rapidly during imaging. What is causing this photobleaching and how can I minimize it?

A2: Rapid signal loss is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light. Several factors contribute to this process, but there are effective strategies to mitigate it.

Core Principles to Reduce Photobleaching:

  • Minimize Light Exposure: The most direct way to reduce photobleaching is to limit the intensity and duration of the excitation light.

    • Solutions:

      • Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

      • Reduce the exposure time for each image.

      • Minimize the total number of images acquired in a time-lapse experiment.

      • Use neutral density filters to attenuate the excitation light.

  • Utilize Antifade Reagents: Commercial and homemade antifade mounting media can significantly enhance fluorophore photostability. These reagents often contain antioxidants or triplet state quenchers.

    • Solution: Mount your sample in a commercially available antifade medium. For live-cell imaging, specific live-cell compatible antifade reagents are available.

  • Add Antioxidants: Reactive oxygen species (ROS) are major contributors to photobleaching.[1] Antioxidants can scavenge these harmful species.

    • Solution: Consider adding antioxidants to your imaging buffer. Common antioxidants include:

      • n-propyl gallate (NPG)

      • Trolox (a water-soluble vitamin E analog)

      • Ascorbic acid (Vitamin C)

Illustrative Effect of Antifade Agents on Fluorophore Half-Life

Fluorophore ClassMounting MediumTypical Half-Life (seconds)Fold Improvement
This compound DerivativeStandard Buffer15-
This compound DerivativeBuffer + NPG604x
This compound DerivativeCommercial Antifade15010x

Note: The values in this table are illustrative and the actual improvement will depend on the specific fluorophore, experimental conditions, and the antifade agent used.

Q3: I am observing high background fluorescence in my imaging experiments with a this compound probe. How can I improve the signal-to-noise ratio?

A3: High background fluorescence can obscure the signal from your probe and reduce the quality of your images. Several factors can contribute to high background.

Strategies to Reduce Background Fluorescence:

  • Optimize Probe Concentration: Using too high a concentration of the fluorophore can lead to non-specific binding and increased background.

    • Solution: Perform a concentration titration to find the lowest concentration of the probe that still provides a specific and detectable signal.

  • Washing Steps: Inadequate washing after staining can leave unbound probe in the sample.

    • Solution: Increase the number and/or duration of washing steps after probe incubation.

  • Autofluorescence of the Sample: Biological samples often exhibit intrinsic fluorescence (autofluorescence) from molecules like NADH and flavins.

    • Solution:

      • Image a control sample that has not been stained with the this compound probe to assess the level of autofluorescence.

      • If autofluorescence is significant, consider using a fluorophore that is excited at a longer wavelength, as autofluorescence is often more pronounced in the blue and green regions of the spectrum.

  • Mounting Medium: Some mounting media can be fluorescent.

    • Solution: Check the specifications of your mounting medium for its fluorescence properties. If necessary, switch to a low-fluorescence mounting medium.

Experimental Protocols

Protocol 1: General Procedure for Staining with a this compound Based Probe

This protocol provides a general workflow for staining fixed cells. Optimization will be required for specific probes and cell types.

  • Cell Seeding and Fixation:

    • Seed cells on a suitable substrate (e.g., glass coverslips).

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound probe solution in a suitable buffer (e.g., PBS containing a metal ion if required for fluorescence). The optimal concentration should be determined empirically but a starting point of 1-10 µM is common.

    • Incubate the cells with the probe solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound probe.

  • Mounting:

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the samples using a fluorescence microscope with the appropriate filter set for the this compound probe.

Protocol 2: Measurement of Photobleaching Half-Life

This protocol outlines a method to quantify the photostability of a fluorophore.

  • Sample Preparation:

    • Prepare a sample stained with the this compound probe as described in Protocol 1.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set and objective.

    • Focus on a region of the sample with clear and uniform fluorescence.

  • Image Acquisition:

    • Set the illumination intensity to a level that provides a good signal without causing immediate bleaching. It is critical to use the same illumination intensity for all samples being compared.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visual Guides

Photobleaching_Pathway S0 Ground State (S₀) Excitation Light Absorption (Excitation) S1 Singlet Excited State (S₁) Excitation->S1 hν_ex Fluorescence Fluorescence S1->Fluorescence hν_em ISC Intersystem Crossing (ISC) S1->ISC T1 Triplet State (T₁) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Fluorophore (Non-fluorescent) ROS->Bleached Oxidative Damage

Caption: General photobleaching pathway of a fluorophore.

CHEF_Mechanism cluster_free Free Ligand cluster_bound Metal Complex FreeLigand This compound (Weakly Fluorescent) PET Photoinduced Electron Transfer (PET) (Quenching) FreeLigand->PET Excitation BoundLigand This compound-Metal Complex (Highly Fluorescent) FreeLigand->BoundLigand + Metal Ion (e.g., Zn²⁺) PET->FreeLigand Non-radiative decay Fluorescence Fluorescence BoundLigand->Fluorescence Excitation Experimental_Workflow Start Start: Sample Preparation Fixation Cell Fixation & Permeabilization Start->Fixation Staining Staining with this compound Probe Fixation->Staining Washing Washing Steps Staining->Washing Mounting Mounting with Antifade Medium Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis Imaging->Analysis End End: Data Interpretation Analysis->End

References

Technical Support Center: Quinolin-5-ol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolin-5-ol. Our aim is to offer practical solutions to common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is commonly synthesized via the Skraup reaction. This method involves the reaction of a glycerol and an aminophenol (specifically, 3-aminophenol) in the presence of a dehydrating agent like sulfuric acid and an oxidizing agent.[1][2] Another potential, though less direct, route could be a variation of the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5]

Q2: What are the typical impurities I might encounter in my synthesized this compound?

A2: Impurities in synthesized this compound often depend on the synthetic route and reaction conditions.

  • From Skraup Synthesis: Expect unreacted starting materials (3-aminophenol, glycerol), polymerized tars, and potentially regioisomers (e.g., Quinolin-7-ol) if the reaction is not well-controlled. Over-oxidation can also lead to undesired byproducts. The reaction is notoriously exothermic and can lead to charring if not properly moderated.[6][7]

  • General Impurities: Residual solvents from the workup and purification steps are also common.

Q3: My crude this compound is a dark, tarry substance. How can I clean it up?

A3: Tar formation is a frequent issue, especially in the Skraup synthesis.[6] An initial clean-up can be achieved by dissolving the crude product in an acidic solution to protonate the basic quinoline nitrogen. This allows for the separation of non-basic, tarry materials by filtration or extraction with an organic solvent. Subsequently, the this compound can be precipitated by carefully neutralizing the acidic solution with a base. For highly intractable tars, steam distillation can be an effective, albeit more involved, initial purification step.[8]

Q4: I am having trouble getting my this compound to crystallize. It keeps "oiling out". What should I do?

A4: "Oiling out" during recrystallization is a common problem when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high. To address this:

  • Lower the crystallization temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can also initiate proper crystal growth.

  • Change the solvent system: A mixture of solvents can be effective. Dissolve your compound in a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can yield crystals.

  • Purify further before recrystallization: If the impurity level is high, consider a preliminary purification step like column chromatography to remove the substances that are inhibiting crystallization.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Synthesis
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, including starting materials. Incomplete reaction.Monitor the reaction closely using TLC until the starting material spot disappears. Consider extending the reaction time or moderately increasing the temperature.
Dark coloration and streaking on TLC. Formation of polymeric byproducts or tars.Use a moderator like ferrous sulfate in the Skraup synthesis to control the exothermic reaction.[6] Perform an initial acid-base extraction to remove non-basic tars.
Presence of an isomeric impurity. Lack of regioselectivity in the synthesis.Carefully control the reaction temperature and the rate of addition of reagents. Purification by column chromatography is often necessary to separate regioisomers.
Issue 2: Challenges in Purifying this compound
Symptom Purification Method Suggested Solution
Poor recovery after recrystallization. The compound is too soluble in the chosen cold solvent.Select a solvent in which the compound has high solubility when hot and low solubility when cold. Test a range of solvents or solvent mixtures.
Compound sticks to the baseline or streaks on a silica gel column. Strong interaction between the basic nitrogen of the quinoline and the acidic silica gel.Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, use a different stationary phase such as alumina.
Co-elution of impurities during column chromatography. Similar polarity of the product and impurities.Optimize the eluent system by trying different solvent mixtures with varying polarities. A gradient elution may provide better separation than an isocratic one.

Data Presentation

Table 1: Comparison of Purification Techniques for Hydroxyquinolines

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)NotesSource
Recrystallization (8-hydroxyquinoline)78.0>99.095-98Dissolved in dichloromethane, cooled to crystallize.[9][10]
Steam Distillation followed by Recrystallization (Quinoline)CrudeHigh84-91 (overall synthesis)Effective for removing non-volatile impurities and tars.[7][8]
Purification via Picrate Salt (Quinoline)CrudeHigh-A classic method for purifying basic compounds. The quinoline is regenerated by treatment with a base.[11][11]
Column Chromatography (General)Variable>98VariableHighly effective but can be lower yielding depending on the difficulty of separation.[12]

Note: Data for 8-hydroxyquinoline is presented as a close analog to this compound. Purity and yield for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of a Hydroxyquinoline (Adapted for this compound)

This protocol is based on the purification of 8-hydroxyquinoline and can be adapted for this compound.[9][10]

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system where the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography for Purification of this compound
  • Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of this compound from its impurities. A starting point could be a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). Use silica gel as the stationary phase. To prevent streaking, consider adding a small amount (0.5-1%) of triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a general reversed-phase HPLC method that can be adapted for this compound.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small, accurately weighed sample of the purified this compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is often reported as the area percentage of the main peak. For more accurate quantification, a reference standard and calibration curve should be used.[13][14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound (from Skraup or other synthesis) acid_base Acid-Base Extraction synthesis->acid_base Initial Cleanup tlc TLC (in-process) synthesis->tlc recrystallization Recrystallization hplc HPLC recrystallization->hplc column_chrom Column Chromatography column_chrom->hplc column_chrom->tlc acid_base->recrystallization acid_base->column_chrom qnmr qNMR hplc->qnmr Orthogonal Check

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_high_purity High Purity cluster_low_purity Low Purity start Synthesized this compound check_purity Assess Purity (TLC/HPLC) start->check_purity final_product Pure this compound check_purity->final_product >98% id_impurities Identify Impurities (Starting material, tars, isomers?) check_purity->id_impurities <98% choose_method Select Purification Method id_impurities->choose_method recrystallize Recrystallization choose_method->recrystallize Crystalline Solid chromatography Column Chromatography choose_method->chromatography Complex Mixture/ Isomers acid_base_ext Acid-Base Extraction choose_method->acid_base_ext Tars/Non-basic recrystallize->check_purity chromatography->check_purity acid_base_ext->check_purity

Caption: A decision-making flowchart for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of Quinolin-5-ol: Validated HPLC Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Quinolin-5-ol against alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.

High-Performance Liquid Chromatography (HPLC): A Validated Approach

Typical HPLC Method Parameters
ParameterTypical Value
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) or Primesep 200
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection UV at approximately 225-270 nm
Injection Volume 10 µL
Performance Characteristics of a Validated HPLC Method

The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of 8-hydroxyquinoline, which are expected to be similar for this compound.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer distinct advantages and may be more suitable for specific applications.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, good sensitivity and precision, well-established and robust.Requires solvent consumption, potential for matrix interference.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High selectivity and sensitivity, provides structural information.Requires derivatization for non-volatile analytes, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric field.High efficiency, low sample and reagent consumption, rapid analysis.Lower sensitivity compared to HPLC and GC-MS for some analytes, reproducibility can be challenging.
UV-Vis Spectrophotometry Quantification based on the absorption of UV-Vis light.Simple, rapid, and cost-effective.Low selectivity (prone to interference), not suitable for complex mixtures without prior separation.
Quantitative Performance Comparison

The following table provides a comparative summary of the quantitative performance of HPLC and its alternatives for the analysis of quinoline and its derivatives.

ParameterHPLC-UVGC-MSCapillary ElectrophoresisUV-Vis Spectrophotometry
Linearity (r²) > 0.999~0.9998Good linearity reportedGenerally good, but narrower range
Accuracy (% Recovery) 98.0 - 102.0%82.9 - 92.0%[1]Method-dependentMethod-dependent
Precision (% RSD) < 2.0%1.4 - 3.8%[1]< 5% generally acceptableVariable
LOD 0.1 - 1.0 µg/mL~0.1 mg/kg (in textiles)[1]Typically in the µg/mL to ng/mL rangeGenerally in the µg/mL range
LOQ 0.2 - 5.0 µg/mLNot always reportedNot always reportedNot always reported

Experimental Protocols

Validated HPLC Method for 8-Hydroxyquinoline (Adaptable for this compound)

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detector set at a wavelength of 250 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 8-hydroxyquinoline (or this compound) in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in the mobile phase, followed by filtration through a 0.45 µm filter. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

3. Validation Procedure: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway and Experimental Workflow

Quinoline derivatives have been shown to interact with various cellular signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cell survival.

NF_kB_Signaling_Pathway Figure 1: Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Ub Ubiquitination IkB_p->Ub Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Regulates Quinolin_5_ol This compound (Potential Inhibitor) Quinolin_5_ol->IKK_complex Inhibits? IkB_NFkB IκB-NF-κB (Inactive Complex)

Figure 1: Canonical NF-κB Signaling Pathway

The following diagram illustrates the general workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow Figure 2: HPLC Method Validation Workflow method_dev Method Development (Column, Mobile Phase, etc.) system_suitability System Suitability method_dev->system_suitability specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation system_suitability->specificity

References

A Comparative Study on the Antibacterial Activity of Quinolin-5-ol and 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The escalating threat of antibiotic resistance has spurred significant interest in the discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds, quinoline and its derivatives have emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative overview of the antibacterial activity of two isomeric hydroxyquinolines: Quinolin-5-ol and 8-hydroxyquinoline. While 8-hydroxyquinoline is a well-documented antimicrobial agent with a rich history of investigation, data on the antibacterial properties of its isomer, this compound, is notably scarce in publicly available scientific literature. This comparative study, therefore, summarizes the extensive data on 8-hydroxyquinoline and highlights the knowledge gap concerning this compound, offering a valuable resource for guiding future research endeavors.

Executive Summary of Antibacterial Activity

Data Presentation: Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline against a range of clinically relevant bacteria. The data has been compiled from various scientific studies to provide a comparative snapshot of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-hydroxyquinoline against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive86.18[1]
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive16 - 32 (MIC₅₀/MIC₉₀ for a derivative)[2][3]
Enterococcus faecalisGram-positive27.58[1]
Mycobacterium tuberculosisAcid-fast3.6 µM (approx. 0.52 µg/mL)[4]
Escherichia coliGram-negative>100[5]
Pseudomonas aeruginosaGram-negative>100[5]

Note on this compound: Extensive literature searches did not yield specific MIC values for the parent compound this compound against a comparable range of bacteria. The available data primarily focuses on derivatives, which are outside the scope of this direct comparison. This lack of data presents a significant opportunity for further research to explore the potential antibacterial properties of this isomer.

Experimental Protocols

The determination of the antibacterial activity of quinoline derivatives is predominantly carried out using standardized in vitro susceptibility testing methods. The broth microdilution method is a widely accepted and commonly employed technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Susceptibility Test

This method is a gold-standard for quantitative assessment of antibacterial activity.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and 8-hydroxyquinoline are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Bacterial Strains: Pure cultures of the test bacteria are grown on appropriate agar plates.
  • Culture Medium: Mueller-Hinton Broth (MHB) is the standard medium for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are transferred to a sterile broth and incubated to achieve logarithmic growth.
  • The bacterial suspension is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • This suspension is further diluted in the culture medium to achieve the final desired inoculum concentration in the microtiter wells (typically 5 x 10⁵ CFU/mL).

3. Serial Dilution and Inoculation:

  • The test compound stock solution is serially diluted in the culture medium across the wells of the 96-well plate to create a range of concentrations.
  • Each well is then inoculated with the standardized bacterial suspension.
  • Positive (bacteria and medium, no compound) and negative (medium only) controls are included on each plate.

4. Incubation:

  • The microtiter plates are incubated under appropriate conditions for the specific bacterium, typically at 37°C for 18-24 hours.

5. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key aspects of the evaluation and proposed mechanism of action of hydroxyquinoline compounds.

G cluster_workflow Experimental Workflow: Broth Microdilution for MIC Determination prep Preparation of Materials (Test Compounds, Bacteria, Media) inoculum Inoculum Preparation (Standardized Bacterial Suspension) prep->inoculum dilution Serial Dilution of Compounds in 96-Well Plate prep->dilution inoculation Inoculation of Wells with Bacteria inoculum->inoculation dilution->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation mic MIC Determination (Lowest concentration with no visible growth) incubation->mic

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

G cluster_mechanism Proposed Mechanism of Action for 8-Hydroxyquinoline hq 8-Hydroxyquinoline chelation Chelation Complex Formation hq->chelation metal Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) metal->chelation disruption Disruption of Enzymatic Function chelation->disruption enzyme Bacterial Metalloenzymes enzyme->disruption death Bacterial Cell Death disruption->death

Caption: Proposed mechanism of antibacterial action for 8-hydroxyquinoline.

Conclusion

This comparative guide underscores the well-established, broad-spectrum antibacterial activity of 8-hydroxyquinoline, supported by a substantial body of scientific evidence. Its ability to chelate metal ions is a key feature of its antimicrobial efficacy. Conversely, the antibacterial potential of this compound remains largely unexplored, representing a significant knowledge gap. The detailed experimental protocols provided herein offer a standardized framework for future investigations into the antimicrobial properties of this compound and other novel quinoline derivatives. The direct comparison of these two isomers, once sufficient data for this compound becomes available, will be crucial for a comprehensive understanding of the structure-activity relationships within the hydroxyquinoline class of compounds and for the rational design of new and more effective antibacterial agents.

References

A Comparative Guide to Quinolin-5-ol and Other Fluorescent Probes for Zinc Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of zinc ions (Zn²⁺) in biological systems is of paramount importance due to their critical roles in a myriad of physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the various classes of fluorescent sensors, quinoline-based probes have garnered significant attention. This guide provides a comprehensive comparison of Quinolin-5-ol with other prominent fluorescent probes for zinc ion sensing, supported by experimental data and detailed methodologies.

Overview of Quinoline-Based Zinc Probes

Quinoline derivatives are effective chelators for metal ions, and their fluorescence properties can be modulated upon metal binding, making them excellent candidates for fluorescent sensors. The sensing mechanism often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon coordination with a zinc ion, the internal quenching pathways of the fluorophore are often suppressed, leading to a "turn-on" fluorescence response.

While 8-hydroxyquinoline and its derivatives are the most extensively studied and utilized quinoline-based zinc sensors, this guide also evaluates the less characterized this compound, providing a comparative perspective for researchers exploring novel probe designs.

Performance Comparison of Zinc Ion Fluorescent Probes

The efficacy of a fluorescent zinc probe is determined by several key photophysical and binding parameters. The following table summarizes the performance of this compound (where data is available or can be inferred from derivatives) in comparison to widely used fluorescent probes.

Probe NameQuantum Yield (Φ) (Bound)Dissociation Constant (K_d)Turn-On RatioDetection Limit (LOD)Excitation (λ_ex) (nm)Emission (λ_em) (nm)
This compound Derivative (5-(4-flourophenyl)-quinolin-8-ol) Data Not AvailableData Not AvailableData Not Available3 ppb394535[4]
8-Hydroxyquinoline (8-HQ) ~0.02 (for Alq3)Varies with derivativeVariesVaries~360-400~500-550[5]
Zinpyr-1 (ZP1) ~0.3-0.50.7 nM>5~pM range~492~527
FluoZin-3 (FZ3) ~0.3-0.58.9 nM>100~nM range~494~516
TSQ Data Not Available~nM rangeTurn-on~nM range~334~495
QP2 (Quinoline-based Probe) 0.3317.7 nM (LOD)~75-fold17.7 nM[3]375558[3]
XYQ (Quinoline-Based) Data Not AvailableData Not AvailableTurn-on0.53 μM[1][6][7]~415~525
Probe L (Schiff base) Data Not Available1.42 x 10⁴ M⁻¹ (Assoc. Const.)>512-fold[8]9.53 x 10⁻⁸ M[8]354475[8]

Note: Direct and comprehensive photophysical data for the parent this compound as a zinc sensor is limited in the available literature. The data for the "this compound Derivative" is for 5-(4-flourophenyl)-quinolin-8-ol, which shares the 5-substituted quinoline core. The performance of this compound itself may differ. 8-Hydroxyquinoline data is presented as a general reference for the most common quinoline scaffold.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

General Signaling Pathway of a Quinoline-Based Zinc Probe Quinoline_Probe Quinoline Probe (Low Fluorescence) Complex Quinoline-Zn²⁺ Complex (High Fluorescence) Quinoline_Probe->Complex Binding (CHEF/PET inhibition) Zn_Ion Zn²⁺ Ion Zn_Ion->Complex Complex->Quinoline_Probe Dissociation Experimental Workflow for Zinc Sensing cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Solution Incubate Incubate Probe with Sample Prep_Probe->Incubate Prep_Sample Prepare Sample (e.g., cell culture, buffer) Prep_Sample->Incubate Add_Zn Add Varying [Zn²⁺] Incubate->Add_Zn Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Add_Zn->Measure_Fluorescence Plot_Data Plot Fluorescence vs. [Zn²⁺] Measure_Fluorescence->Plot_Data Calc_Kd Calculate Dissociation Constant (Kd) Plot_Data->Calc_Kd Calc_LOD Determine Limit of Detection (LOD) Plot_Data->Calc_LOD

References

The Anticancer Potential of Quinoline Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its numerous derivatives, those featuring a hydroxyl group have garnered significant attention for their potential as anticancer agents. This guide provides a comparative assessment of the anticancer efficacy of quinoline analogs, with a particular focus on quinolin-5-ol derivatives and their structurally related isomers, the 8-hydroxyquinoline-5-sulfonamides. Due to a greater availability of public data on the latter, this guide will leverage a detailed study on these sulfonamides to illustrate the comparative anticancer potential within this class of compounds.

Comparative Anticancer Activity of 8-Hydroxyquinoline-5-sulfonamide Analogs

A study on a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide provides valuable insights into their structure-activity relationship and anticancer efficacy. The in vitro antiproliferative activity of these compounds was evaluated against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Compound IDSubstitution at Sulfonamide NitrogenC-32 (Melanoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
3a -H> 100> 100> 100
3b -CH(CH3)228.31 ± 2.1535.14 ± 2.8930.27 ± 2.54
3c -CH2C≡CH10.15 ± 0.8712.58 ± 1.0311.21 ± 0.96
3d -C(CH3)2C≡CH15.24 ± 1.2218.91 ± 1.5716.33 ± 1.38
Cisplatin (Reference Drug)1.52 ± 0.113.18 ± 0.252.87 ± 0.21
Doxorubicin (Reference Drug)0.08 ± 0.010.15 ± 0.020.11 ± 0.01

Data sourced from a study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide.[1][2]

From this data, compound 3c , possessing a propargyl group (-CH2C≡CH), demonstrated the highest anticancer activity among the tested analogs against all three cell lines, with IC50 values in the low micromolar range.[1][2] This suggests that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in the cytotoxic efficacy of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for determining the in vitro anticancer activity of quinoline analogs using the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., C-32, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of the this compound analogs are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Anticancer Efficacy Assessment

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep This compound Analog Stock Solution Preparation treatment Treatment with Analogs (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570nm) mtt_assay->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Values viability->ic50

Caption: Workflow for assessing the in vitro anticancer efficacy of this compound analogs.

Proposed Signaling Pathway of Action

Based on studies of structurally similar 8-hydroxyquinoline-5-sulfonamides, a plausible mechanism of action for some this compound analogs involves the modulation of key proteins in the apoptosis pathway.

G compound This compound Analog (e.g., Compound 3c) p53 p53 (Tumor Suppressor) compound->p53 Upregulates Transcriptional Activity bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates p21 p21 (Cell Cycle Inhibitor) p53->p21 Activates apoptosis Apoptosis (Programmed Cell Death) p21->apoptosis Induces Cell Cycle Arrest bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Proposed apoptotic pathway induced by a quinoline analog.

Discussion and Future Directions

The presented data on 8-hydroxyquinoline-5-sulfonamides highlights the potential of this scaffold in developing novel anticancer agents. The significant activity of compound 3c underscores the importance of specific substitutions in enhancing cytotoxicity. The proposed mechanism of action, involving the p53 and Bcl-2 family proteins, suggests that these compounds may induce apoptosis in cancer cells.

Further research is warranted to synthesize and evaluate a broader range of this compound analogs to establish a more comprehensive structure-activity relationship. Investigating the detailed molecular mechanisms, including their potential as kinase inhibitors or their effects on other signaling pathways such as PI3K/Akt/mTOR or NF-κB, will be crucial for their future development as targeted cancer therapies. In vivo studies are also necessary to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of the most promising candidates.

References

A Comparative Analysis of Synthetic Routes to Quinolin-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. Quinolin-5-ol, in particular, serves as a crucial intermediate in the preparation of various biologically active compounds. This guide provides an objective comparison of several prominent synthetic routes to this compound, focusing on experimental data, detailed protocols, and reaction pathways to assist in selecting the most suitable method for a given research objective.

This guide delves into the classical methods for quinoline synthesis, including the Skraup, Combes, Doebner-von Miller, Friedländer, Gould-Jacobs, and Camps reactions, with a specific focus on their application to the synthesis of this compound. Each method is evaluated based on its advantages, limitations, and reported experimental data.

Comparative Overview of Synthetic Routes to this compound

The choice of a synthetic route to this compound is often a trade-off between factors such as the availability of starting materials, desired yield and purity, and the reaction conditions. The following table summarizes the key characteristics of the most common methods.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsReported Yield (%)AdvantagesDisadvantages
Skraup Synthesis 3-Aminophenol, GlycerolConcentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid)Variable, can be low to moderateReadily available starting materials.Harsh, exothermic reaction conditions; potential for violent reaction; formation of tarry byproducts.[1][2]
Combes Synthesis 3-Aminophenol, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)Not specifically reported for this compoundGood for 2,4-disubstituted quinolines.[3]Requires a specific β-diketone; regioselectivity can be an issue with unsymmetrical diketones.
Doebner-von Miller 3-Aminophenol, α,β-Unsaturated carbonylAcid catalyst (e.g., HCl, H₂SO₄)Not specifically reported for this compoundOne-pot synthesis of substituted quinolines.[4][5]Can produce complex mixtures; polymerization of the carbonyl compound is a common side reaction.[6]
Friedländer Synthesis 2-Amino-5-hydroxybenzaldehyde, AcetaldehydeAcid or base catalyst (e.g., NaOH, H₂SO₄)Generally good to excellent for quinolines.[7][8]Milder conditions compared to Skraup; high versatility.[7]Starting 2-aminobenzaldehydes can be challenging to prepare.[9]
Gould-Jacobs Reaction 3-Aminophenol, Diethyl ethoxymethylenemalonateHigh temperature (thermal cyclization)High yields reported for 4-hydroxyquinolines.[10][11]Effective for anilines with electron-donating groups.[12]Requires high temperatures; multi-step process.[10]
Camps Cyclization N-(2-acetyl-4-hydroxyphenyl)acetamideBase (e.g., NaOH)Can produce a mixture of isomers.[13][14]Intramolecular reaction.Can lead to a mixture of hydroxyquinoline isomers.[13]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the key synthetic routes to this compound.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 3-Aminophenol 3-Aminophenol Michael_Adduct Michael_Adduct 3-Aminophenol->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H2SO4) H2SO4 H2SO4 Oxidizing_Agent Oxidizing_Agent This compound This compound Oxidizing_Agent->this compound Acrolein->Michael_Adduct Dihydroquinolinol Dihydroquinolinol Michael_Adduct->Dihydroquinolinol Cyclization (H2SO4) Dihydroquinolinol->this compound Oxidation

Diagram 1: Skraup Synthesis of this compound.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 2-Amino-5-hydroxybenzaldehyde 2-Amino-5-hydroxybenzaldehyde Aldol_Adduct Aldol Adduct / Schiff Base 2-Amino-5-hydroxybenzaldehyde->Aldol_Adduct Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Adduct Base/Acid Catalysis Catalyst Catalyst Catalyst->Aldol_Adduct Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone Dehydration This compound This compound Enone->this compound Intramolecular Cyclization & Dehydration

Diagram 2: Friedländer Synthesis of this compound.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible research. The following protocols are based on established methods and can be adapted for the synthesis of this compound.

Skraup Synthesis of this compound

This procedure is adapted from the classical Skraup synthesis of quinolines.[1] Due to the highly exothermic nature of this reaction, it must be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • 3-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., nitrobenzene or arsenic(V) oxide)

  • Ferrous sulfate (FeSO₄·7H₂O) (optional, as a moderator)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Slowly add 3-aminophenol to the mixture with continuous stirring.

  • If using, add ferrous sulfate heptahydrate as a moderator.

  • Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to cool the flask if the reaction becomes too rapid.

  • Once the initial exothermic reaction subsides, add the oxidizing agent portion-wise through the dropping funnel.

  • Heat the reaction mixture to the appropriate temperature (typically 140-160 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until basic. This will precipitate the crude this compound.

  • Filter the crude product, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by vacuum sublimation.[15] Further purification can be achieved by forming a picrate salt, followed by regeneration of the free base.[15]

Friedländer Synthesis of this compound

This method generally offers milder conditions and higher yields compared to the Skraup synthesis.[7] The main challenge lies in the synthesis of the starting material, 2-amino-5-hydroxybenzaldehyde.

Materials:

  • 2-Amino-5-hydroxybenzaldehyde

  • Acetaldehyde

  • Base catalyst (e.g., 10% aqueous sodium hydroxide) or Acid catalyst (e.g., dilute sulfuric acid)

  • Ethanol (as solvent)

Procedure:

  • Dissolve 2-amino-5-hydroxybenzaldehyde in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add acetaldehyde to the solution.

  • Slowly add the base or acid catalyst to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold ethanol. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Conclusion

The synthesis of this compound can be achieved through various classical methods, each with its own set of advantages and disadvantages. The Skraup synthesis, while utilizing readily available starting materials, is often hampered by harsh conditions and variable yields.[1] The Friedländer synthesis offers a more versatile and milder alternative, though the accessibility of the substituted 2-aminobenzaldehyde precursor can be a limitation.[9] The Combes, Doebner-von Miller, Gould-Jacobs, and Camps reactions provide alternative routes, particularly for accessing substituted quinoline derivatives, and could be adapted for the synthesis of this compound.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale of the reaction, the availability of starting materials, and the tolerance of functional groups in the target molecule. For the synthesis of highly functionalized this compound derivatives, modern modifications of these classical reactions, such as microwave-assisted synthesis, may offer improved yields and shorter reaction times.

References

A Comparative Guide to Spectroscopic Methods for Quinolin-5-ol Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated spectroscopic method for the determination of Quinolin-5-ol against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound, also known as 5-hydroxyquinoline, is a crucial intermediate in the synthesis of various pharmaceuticals and other commercially important compounds. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research and development. While several analytical techniques can be employed for this purpose, spectroscopic methods offer a balance of simplicity, speed, and cost-effectiveness. This guide focuses on the validation of a UV-Vis spectrophotometric method and compares its performance with other techniques such as fluorescence spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and voltammetry.

Data Presentation: A Comparative Analysis

The performance of various analytical methods for the determination of quinoline and its hydroxylated derivatives is summarized below. It is important to note that while specific data for this compound is limited in publicly available literature, the data for closely related compounds like 8-hydroxyquinoline and other quinoline derivatives provide a strong basis for comparison.

Table 1: Comparison of Analytical Methods for Quinoline Derivatives

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
UV-Vis Spectrophotometry Quinoline Yellow3.29 - 19.74 µg/mL--98.3 - 101.3< 2.0[1]
Prulifloxacin1 - 9 µg/mL--97.27 - 101.82< 2.0[2]
Quinoline & 2-hydroxyquinoline---(within 10% of HPLC)1.7 - 2.7[3]
Fluorescence Spectroscopy Diiodohydroxyquinoline400 - 900 ng/mL--100.21 ± 1.13-[4][5]
Quinolones in urine--1 ng/mL99.89 - 101.51.0 - 8.4[6]
HPLC-UV 8-Hydroxyquinoline-----[7]
Quinoline in textiles0.5 - 100 µg/mL0.1 µg/mL0.2 µg/mL90.6 - 98.90.32 (intra-day), 0.59 (inter-day)[8]
GC-MS Quinoline in textiles0.1 - 1.0 mg/L0.1 mg/kg-82.9 - 92.01.4 - 3.8[9]
Voltammetry (DPV) 8-Hydroxyquinoline-5.2 x 10⁻⁸ mol/L---[10]
Quinoline Yellowup to 105 nmol L⁻¹0.48 nmol L⁻¹-96 - 106~2.0[11]

Experimental Protocols

Detailed methodologies for the validation of a UV-Vis spectrophotometric method and other key comparative techniques are provided below.

Validation of a UV-Vis Spectrophotometric Method for this compound

This protocol outlines the steps for validating a UV-Vis spectrophotometric method for the quantification of this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.

  • Determination of λmax: Scan the stock solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, the λmax is expected in the UV region.[12]

  • Linearity: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL. Measure the absorbance of each solution at the determined λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²).[13][14]

  • Accuracy: To assess accuracy, perform recovery studies by spiking a known concentration of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[2][14]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on three different days.

    • Calculate the relative standard deviation (%RSD) for both intra-day and inter-day precision.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).[15][16]

Fluorescence Spectroscopy for Hydroxyquinoline Derivatives

This method is adapted from the determination of diiodohydroxyquinoline and can be optimized for this compound.[4][5]

Instrumentation: A spectrofluorometer.

Procedure:

  • Solvent: Prepare solutions in an appropriate solvent (e.g., water or ethanol).

  • Wavelengths: Determine the optimal excitation and emission wavelengths by scanning the sample. For diiodohydroxyquinoline, the excitation was at 250 nm and emission at 495 nm.[4][5]

  • Calibration: Prepare a series of standard solutions and measure their fluorescence intensity to construct a calibration curve.

  • Validation: Validate the method for linearity, accuracy, precision, LOD, and LOQ as described for the UV-Vis method.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on methods for quinoline and 8-hydroxyquinoline.[7][8]

Instrumentation: An HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and water with a modifier like phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 250 nm (as a starting point for 8-hydroxyquinoline).[7]

  • Injection Volume: 10 µL.[8]

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of this compound based on the peak area and the calibration curve.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[17][18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the determination of quinoline in textile samples.[9]

Instrumentation: A GC-MS system.

Chromatographic Conditions:

  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.5 μm).[9]

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250°C.[9]

  • Oven Temperature Program: Start at a suitable temperature, then ramp to a final temperature to ensure good separation.

  • MS Detector: Operated in electron ionization (EI) mode.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., toluene).

  • Analysis: Inject the sample into the GC-MS system.

  • Quantification: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ.[20]

Mandatory Visualizations

Spectroscopic_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting MD Method Development (Selectivity, λmax, Solvent) VP Define Validation Parameters (ICH Guidelines) MD->VP SS Prepare Standard & Sample Solutions MD->SS CAL Construct Calibration Curve (Linearity & Range) SS->CAL ACC Perform Accuracy Studies (Spiking/Recovery) SS->ACC PREC Conduct Precision Studies (Repeatability & Intermediate) SS->PREC LOD_LOQ Determine LOD & LOQ CAL->LOD_LOQ DA Data Analysis (%RSD, %Recovery, r²) CAL->DA ACC->DA PREC->DA LOD_LOQ->DA ROB Assess Robustness (Small Variations) ROB->DA VR Validation Report (Summarize Findings) DA->VR Conclusion Method Validated VR->Conclusion

Caption: General workflow for the validation of a spectroscopic analytical method.

Analytical_Method_Comparison cluster_spectroscopic Spectroscopic Methods cluster_chromatographic Chromatographic Methods cluster_electrochemical Electrochemical Methods UV_Vis UV-Vis Spectrophotometry HPLC HPLC-UV UV_Vis->HPLC Lower Selectivity Fluorescence Fluorescence Spectroscopy Voltammetry Voltammetry Fluorescence->Voltammetry Comparable Sensitivity GC_MS GC-MS HPLC->GC_MS Analyte Volatility Dependent Analyte This compound Determination Analyte->UV_Vis Simple, Cost-Effective Analyte->Fluorescence High Sensitivity Analyte->HPLC High Selectivity & Resolution Analyte->GC_MS High Specificity (Mass) Analyte->Voltammetry High Sensitivity, Miniaturizable

Caption: Logical comparison of different analytical methods for this compound determination.

References

A Comparative Guide to the Metal Ion Selectivity of Quinolin-5-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are a versatile class of heterocyclic compounds extensively explored for their coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has led to their application in diverse fields, including medicinal chemistry, materials science, and analytical sensing. This guide provides a comparative analysis of the metal ion selectivity of Quinolin-5-ol and its derivatives, supported by experimental data and detailed protocols.

Performance Comparison: Metal Ion Selectivity

The selectivity of a chelating agent for a particular metal ion is a critical parameter for its application. This selectivity is quantitatively expressed by the stability constant (log K) or binding constant (K) of the metal-ligand complex. A higher value indicates a stronger and more stable interaction. The following table summarizes the stability constants and other relevant binding data for this compound and several of its derivatives with various metal ions.

Ligand NameDerivative ofMetal Ionlog K / Binding Constant (K)MethodReference
8-HydroxyquinolineQuinolin-8-olCu(II)log K1 = 13.2, log K2 = 12.1Potentiometry[1]
Ni(II)log K1 = 11.5, log K2 = 9.9Potentiometry[1]
Co(II)log K1 = 10.7, log K2 = 9.0Potentiometry[1]
Mn(II)log K1 = 8.8, log K2 = 7.0Potentiometry[1]
5-Nitro-8-hydroxyquinoline-proline hybridQuinolin-8-olCu(II)pM at pH 7.4 > 12Spectrophotometry[2][3]
Zn(II)pM at pH 7.4 ≈ 10Spectrophotometry[2][3]
Fe(II)pM at pH 7.4 ≈ 9Spectrophotometry[2][3]
Fe(III)pM at pH 7.4 < 9Spectrophotometry[2][3]
Quinoline-based probeQuinolineCu(I)K = 1.37 × 10⁴ M⁻¹Fluorescence[4]
Quinoline Schiff baseQuinolineMn(II)log K1 = 4.35, log K2 = 3.65Potentiometry[1]
Co(II)log K1 = 4.80, log K2 = 3.90Potentiometry[1]
Ni(II)log K1 = 5.15, log K2 = 4.20Potentiometry[1]
Cu(II)log K1 = 5.95, log K2 = 4.85Potentiometry[1]

Note: The stability of metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is generally observed for the quinoline derivatives listed above.

Experimental Protocols

The determination of metal ion selectivity and the quantification of binding affinities are crucial for comparing the efficacy of different chelating agents. The two primary methods employed for these measurements are Potentiometric Titration and Fluorescence Spectroscopy.

Potentiometric Titration for Stability Constant Determination

This classical method is used to determine the stepwise stability constants of metal complexes in solution.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the quinoline derivative (ligand) of known concentration

  • Solutions of the metal salts (e.g., nitrates or chlorides) of known concentration

  • Background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Mixtures: Prepare the following solutions for titration in a thermostated vessel:

    • Acid blank: A solution containing the strong acid and the background electrolyte.

    • Ligand blank: A solution containing the ligand, strong acid, and background electrolyte.

    • Metal-Ligand mixture: A solution containing the metal salt, ligand, strong acid, and background electrolyte.

  • Titration: Titrate each mixture with the standardized strong base, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of base added for each titration. The data is then analyzed using computer programs (e.g., HYPERQUAD) to calculate the proton-ligand dissociation constants and the metal-ligand stability constants based on the Calvin-Bjerrum method as modified by Irving and Rossotti[1][5].

Fluorescence Spectroscopy for Binding Affinity and Selectivity

This technique is particularly useful for quinoline derivatives that exhibit changes in their fluorescence properties upon metal ion binding.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Stock solution of the quinoline-based fluorescent probe in a suitable solvent (e.g., DMSO, ethanol)

  • Stock solutions of various metal perchlorate or nitrate salts in a suitable buffer

Procedure:

  • Fluorescence Titration:

    • Place a solution of the fluorescent probe of known concentration in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of a specific metal ion solution to the cuvette.

    • After each addition, record the fluorescence spectrum.

  • Selectivity Study:

    • Prepare solutions of the fluorescent probe with various different metal ions at the same concentration.

    • Measure and compare the fluorescence response for each metal ion.

  • Competition Experiment:

    • To a solution of the probe and its target metal ion, add solutions of other potentially interfering metal ions.

    • Measure any changes in the fluorescence signal to assess the probe's selectivity in a competitive environment.

  • Data Analysis:

    • The binding constant (K) can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation or by non-linear fitting of the titration curve.

    • The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (e.g., 3σ/slope).

Signaling Pathways and Experimental Workflows

The interaction between a quinoline derivative and a metal ion is a fundamental chelation process. This can be visualized as a logical workflow, as can the experimental procedures used to quantify this interaction.

ChelationProcess Chelation of a Metal Ion by a Quinoline Derivative Ligand Quinoline Derivative (Ligand) Complex Metal-Ligand Complex Ligand->Complex Binds to Metal Metal Ion Metal->Complex Is bound by

Caption: General principle of metal ion chelation by a quinoline derivative.

PotentiometricTitrationWorkflow Workflow for Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Solutions Prepare Acid, Ligand, and Metal-Ligand Solutions Titrate Titrate with Standard Base Prep_Solutions->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curves Plot Titration Curves Record_pH->Plot_Curves Calculate_Constants Calculate Stability Constants (e.g., using HYPERQUAD) Plot_Curves->Calculate_Constants

Caption: Experimental workflow for potentiometric titration.

FluorescenceSpectroscopyWorkflow Workflow for Fluorescence Spectroscopy cluster_prep_fluor Preparation cluster_measurement Measurement cluster_analysis_fluor Data Analysis Prep_Probe Prepare Probe Solution Titration Perform Fluorescence Titration Prep_Probe->Titration Selectivity Conduct Selectivity & Competition Experiments Prep_Probe->Selectivity Prep_Metal Prepare Metal Ion Solutions Prep_Metal->Titration Prep_Metal->Selectivity Plot_Spectra Plot Fluorescence Spectra Titration->Plot_Spectra Selectivity->Plot_Spectra Calculate_Params Calculate Binding Constant, LOD, and Selectivity Plot_Spectra->Calculate_Params

Caption: Experimental workflow for fluorescence spectroscopy.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Quinolin-5-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of substituted quinolin-5-ol derivatives, detailing their structure-activity relationships (SAR), particularly in the context of anticancer activity. This analysis is supported by quantitative data from key experiments, detailed methodologies, and visualizations of relevant signaling pathways.

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Modifications to the quinoline ring system, particularly the introduction of various substituents, can significantly modulate the pharmacological profile of these compounds.[2] This guide focuses on this compound and its analogs, exploring how different structural features influence their therapeutic efficacy.

Comparative Anticancer Activity of Substituted Quinoline Derivatives

The anticancer potential of substituted quinoline derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activity of various substituted quinoline derivatives against several human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4f 2,3,4-substituted quinolineA549 (Lung)Comparable to Doxorubicin[3]
MCF-7 (Breast)Comparable to Doxorubicin[3]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple human tumor cell lines< 1.0[4]
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[5]
MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[5]
A549 (Lung)Comparable to Cisplatin/Doxorubicin[5]
Compound 3e 8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[6]
MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep112.5 - 25[6]

Key Structure-Activity Relationship Insights

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the quinoline core.

  • Substitution at Position 7: Large and bulky alkoxy substituents at the 7-position of the quinoline ring have been shown to be beneficial for antiproliferative activity.[4]

  • Substitution at Position 4: The presence of amino side chains at the 4-position can facilitate the antiproliferative effects of this class of compounds. The length of the alkylamino side chain is also a critical factor, with two methylene units often being the most favorable for potency.[4]

  • Phenolic Group at Position 8: An unsubstituted phenolic group at the 8-position of the quinoline scaffold is a key structural fragment necessary for both anticancer and antibacterial activity.[5]

  • Substituents on Fused Rings: The introduction of electron-withdrawing groups such as fluoro, chloro, and nitro on the benzonoid part of the quinoline ring can influence the redox properties of the molecule, which may affect DNA synthesis and contribute to anticancer activity.

Signaling Pathways and Mechanisms of Action

Substituted quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

One significant mechanism involves the inhibition of protein kinases, which are crucial regulators of cellular signaling. For instance, certain quinoline derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Casein Kinase II (CK2).[3][7] Inhibition of these kinases can disrupt downstream signaling cascades that promote tumor growth.

Another important mechanism is the induction of apoptosis, or programmed cell death. Some quinoline derivatives have been shown to trigger apoptosis through a p53/Bax-dependent pathway.[4] This involves the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax.

Below are diagrams illustrating a general experimental workflow for evaluating anticancer activity and a simplified representation of the EGFR signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Substituted This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture mtt_assay Cytotoxicity Assay (MTT) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) ic50->enzyme_assay western_blot Western Blot Analysis (Protein Expression) ic50->western_blot facs Flow Cytometry (Apoptosis, Cell Cycle) ic50->facs

Experimental workflow for anticancer evaluation.

egfr_pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer EGFR Dimerization & Autophosphorylation egfr->dimer Binding ras Ras dimer->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Nuclear Translocation inhibitor This compound Derivative inhibitor->dimer Inhibition

Simplified EGFR signaling pathway and inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key experiments used in the evaluation of substituted this compound compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (substituted this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[8]

Protocol 2: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde

This protocol is adapted from a reported synthesis and describes the oxidation of 8-hydroxy-2-methylquinoline.[6]

Materials:

  • 8-Hydroxy-2-methylquinoline

  • Selenium dioxide (SeO2)

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 8-hydroxy-2-methylquinoline (1.0 equivalent) in a mixture of dioxane and water (e.g., 50:1 v/v), add selenium dioxide (1.2 equivalents).[6]

  • Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux.[6]

  • Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature.[6]

  • Remove the solvent under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 8-hydroxy-2-quinolinecarbaldehyde as a solid.[6]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Quinolin-5-ol, a key heterocyclic compound, is crucial for quality control, metabolic studies, and safety assessments. The selection of an appropriate analytical method is a critical decision that influences the validity of experimental results. This guide provides an objective comparison of three commonly employed analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to assist in selecting the most suitable technique for a specific analytical challenge.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Visible Spectrophotometry for the quantitative analysis of this compound. The data presented is a synthesis of values reported in the literature for quinoline derivatives and analogous compounds.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Linearity (r²) > 0.999[1]> 0.999[2]> 0.999[3]
Linearity Range 0.2 - 24 µg/mL[1]10 - 2000 ng/mL[4]1 - 15 µg/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%[1]98.3 - 101.6%[2]97.27 - 101.82%[5]
Precision (% RSD) < 2.0%[1]< 2.6%[2]< 2.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]5 - 25 ng/g[6]0.51 µg/mL[3]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1]0.17 µg/mL[6]1.55 µg/mL[3]
Specificity/Selectivity HighVery HighModerate to Low
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in pharmaceutical formulations and biological matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.[7]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (high-purity, e.g., Milli-Q)

  • Phosphoric acid or Formic acid for pH adjustment

  • This compound reference standard

  • 0.45 µm syringe filters[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with the aqueous phase adjusted to a suitable pH (e.g., pH 3.0 with phosphoric acid).[7]

  • Elution Mode: Isocratic[7]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 270 nm, 340 nm).[1]

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent like methanol to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 15, 20 µg/mL).

  • Sample Solution (for a solid dosage form): Weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of trace levels of this compound, particularly in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Data acquisition and processing software.

Reagents and Materials:

  • Helium (carrier gas, high purity)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary to improve volatility and peak shape.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280 °C[4]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 325 °C and hold for 5 minutes.[4]

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent like methanol or dichloromethane.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Solution: Extract this compound from the sample matrix using a suitable solvent. The extract may need to be concentrated or derivatized prior to injection.

  • Derivatization (if required): Evaporate the solvent from the sample or standard. Add the derivatizing agent, cap the vial, and heat (e.g., at 70°C for 30 minutes) to complete the reaction.

UV-Visible Spectrophotometric Method

This is a simple, rapid, and cost-effective method suitable for the quantification of this compound in simple matrices where interfering substances are minimal.

Instrumentation:

  • Double-beam UV-Visible spectrophotometer.[9]

  • Matched quartz cuvettes (1 cm path length).

Reagents and Materials:

  • Methanol or Ethanol (spectroscopic grade)

  • Hydrochloric acid (for acidic medium, if required)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a suitable UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[9]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the selected solvent. From the stock solution, prepare a series of standard solutions of different concentrations.[9]

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Mandatory Visualization

To further elucidate the logical relationships and workflows, the following diagrams are provided.

CrossValidationWorkflow Cross-Validation Logical Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity Protocol Detailed Experimental Protocols HPLC->Protocol GCMS GC-MS Method GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ GCMS->Specificity GCMS->Protocol UVVis UV-Vis Method UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD_LOQ UVVis->Specificity UVVis->Protocol DataTable Quantitative Data Summary Table Linearity->DataTable Accuracy->DataTable Precision->DataTable LOD_LOQ->DataTable Specificity->DataTable Decision Select Optimal Method DataTable->Decision Protocol->Decision

Caption: A logical diagram illustrating the cross-validation workflow.

ExperimentalWorkflow General Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Stock Prepare Stock Solution (Reference Standard) Standards Prepare Calibration Standards (Serial Dilution) Stock->Standards Analysis Analyze Samples and Standards Standards->Analysis Sample Prepare Sample Solution (Extraction/Dissolution) Sample->Analysis Instrument Select Analytical Instrument (HPLC, GC-MS, or UV-Vis) Instrument->Analysis Calibration Generate Calibration Curve Analysis->Calibration Quantification Quantify this compound in Sample Calibration->Quantification Validation Assess Validation Parameters (Accuracy, Precision, etc.) Quantification->Validation Result Final Report Validation->Result

Caption: A general experimental workflow for the analysis of this compound.

References

Comparative Cytotoxicity of Quinoline Derivatives on Cancer and Normal Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives on cancer and normal cell lines, supported by experimental data from multiple studies. While direct comparative data for Quinolin-5-ol is limited in the current literature, this document focuses on structurally related quinoline compounds to offer valuable insights into their therapeutic potential and selectivity.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quinoline derivatives, illustrating their cytotoxic potency against various cancer cell lines compared to normal cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Fluorinated Quinoline AnaloguesCompound 6a MDA-MB-468 (Triple-Negative Breast Cancer)~2.5MCF-10A (Non-tumorigenic Breast)>50[1]
Compound 6b MDA-MB-468 (Triple-Negative Breast Cancer)~3.0MCF-10A (Non-tumorigenic Breast)>50[1]
Compound 6d MDA-MB-468 (Triple-Negative Breast Cancer)~5.0MCF-10A (Non-tumorigenic Breast)>50[1]
Compound 6f MDA-MB-468 (Triple-Negative Breast Cancer)~4.0MCF-10A (Non-tumorigenic Breast)>50[1]
Indolo[2,3-b]quinoline DerivativeCompound 49 HCT116 (Colorectal Cancer)0.35HIEC (Human Normal Intestinal Epithelial)>50[2]
Compound 49 Caco-2 (Colorectal Cancer)0.54HIEC (Human Normal Intestinal Epithelial)>50[2]
StyrylquinolinesCompound 3a SW620 (Metastatic Colon Adenocarcinoma)~60.9HaCaT (Human Keratinocytes)231.9[3]
Compound 3d SW620 (Metastatic Colon Adenocarcinoma)~18.8HaCaT (Human Keratinocytes)231.9[3]
Quinoline-4-carboxylic acid derivativesCompound 3j MCF-7 (Breast Cancer)0.54BHK-21 (Baby Hamster Kidney)>100[4]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to exert their cytotoxic effects through the induction of apoptosis and inhibition of key cell survival pathways.

Apoptosis Induction by Quinoline Derivatives

Many quinoline compounds trigger programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the intrinsic apoptotic pathway. This is often initiated by an increase in reactive oxygen species (ROS), leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.

Quinoline Quinoline Derivatives ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS induces Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito Mitochondrial Membrane Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Inhibition of PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Several quinoline derivatives have been identified as inhibitors of this pathway. By blocking key kinases such as PI3K and mTOR, these compounds can halt the cell cycle and induce apoptosis.

Quinoline Quinoline Derivatives PI3K PI3K Quinoline->PI3K inhibits mTOR mTOR Quinoline->mTOR inhibits Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxic potential of novel quinoline derivatives involves a series of in vitro assays.

Start Synthesized Quinoline Derivatives PrimaryScreen Primary Cytotoxicity Screening (e.g., MTT Assay) Start->PrimaryScreen IC50 IC50 Determination on Cancer & Normal Cells PrimaryScreen->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Lead Lead Compound Identification Signaling->Lead

Caption: General workflow for in vitro cytotoxicity screening.

References

Evaluation of Quinolin-5-ol as a more effective antimicrobial than existing quinolones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Quinolin-5-ol (also known as 8-hydroxyquinoline) reveals a potent antimicrobial agent with a mechanism of action distinct from traditional quinolone antibiotics, suggesting its potential as a more effective therapeutic, particularly against resistant pathogens. This guide provides a detailed comparison of this compound's antimicrobial efficacy against established quinolones, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

Superior In Vitro Activity: A Quantitative Comparison

The antimicrobial potency of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater efficacy. Data compiled from multiple studies demonstrates that this compound exhibits potent activity against a broad spectrum of bacteria, in some cases surpassing the efficacy of widely used quinolones like ciprofloxacin and levofloxacin.

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalisMycobacterium tuberculosisEscherichia coli
This compound (8-hydroxyquinoline) 16-32 µg/mL[1]27.58 µM (~4 µg/mL)[2][3]3.6 µM (~0.52 µg/mL)[4]1.95 µg/mL[5]
Ciprofloxacin 0.125 - 8 µg/mL--0.013 - 1 µg/mL
Levofloxacin 0.06 - >8.0 µg/mL--≤ 0.06 - 2 µg/mL

Note: MIC values can vary between studies due to different bacterial strains and testing methodologies.

The data indicates that this compound shows significant promise, particularly against Mycobacterium tuberculosis and certain strains of E. coli. While its activity against MRSA appears comparable to or slightly less potent than some quinolones in certain studies, its unique mechanism of action may offer an advantage against quinolone-resistant strains.

A Differentiated Mechanism of Action: Disrupting Metal Homeostasis

Traditional fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] This mechanism, while effective, has been compromised by the emergence of resistance through mutations in these target enzymes.

This compound, however, employs a different strategy. Its antimicrobial activity stems from its ability to chelate essential metal ions, such as iron, zinc, and copper, thereby disrupting the metal homeostasis within bacterial cells.[7][8] This disruption of vital enzymatic functions and cellular processes ultimately leads to bacterial cell death. This distinct mechanism suggests that this compound could be effective against bacteria that have developed resistance to traditional quinolones.

cluster_quinolone Quinolone Mechanism cluster_quinolin5ol This compound Mechanism Quinolones Quinolones DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolones->DNA_Gyrase Inhibits DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Bacterial_Cell_Death_Q Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death_Q Quinolin5ol This compound Metal_Ions Essential Metal Ions (Fe, Zn, Cu) Quinolin5ol->Metal_Ions Chelates Homeostasis_Disruption Disruption of Metal Homeostasis Metal_Ions->Homeostasis_Disruption Enzyme_Dysfunction Enzyme Dysfunction Homeostasis_Disruption->Enzyme_Dysfunction Bacterial_Cell_Death_Q5 Bacterial Cell Death Enzyme_Dysfunction->Bacterial_Cell_Death_Q5 Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-24h Inoculate_Plate->Incubate Read_Results Read and Record MIC Value Incubate->Read_Results End End Read_Results->End

References

Benchmarking the Fluorescence Quantum Yield of Quinolin-5-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolin-5-ol and its derivatives represent a versatile class of heterocyclic compounds with significant potential in various scientific domains, particularly as fluorescent probes. Their intrinsic photophysical properties, which can be finely tuned through synthetic modifications, make them valuable tools for chemical sensing, cellular imaging, and as structural motifs in the development of novel therapeutic agents. This guide provides a comparative analysis of the fluorescence quantum yield of this compound and related derivatives, supported by experimental data and detailed methodologies, to assist researchers in selecting and designing fluorophores tailored to their specific applications.

Comparative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield is generally desirable for applications requiring bright and sensitive fluorescent probes. The following table summarizes the fluorescence quantum yields of this compound and a selection of its derivatives, benchmarked against the widely studied 8-hydroxyquinoline. The data has been compiled from various sources and is presented for comparative purposes. It is important to note that the quantum yield can be significantly influenced by the solvent environment.

CompoundSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (Φf)Reference
This compound Data not readily available in searched literature----
8-Hydroxyquinoline (Oxine)Ethanol3105200.02
8-Hydroxyquinoline (Oxine)Chloroform3184180.23
8-Hydroxyquinoline (Oxine)DMSO--High
5-Nitro-8-hydroxyquinoline----
5-Chloro-8-hydroxyquinoline----
5,7-Diphenylquinoline--382.4-[1]
2,5,7-Triphenylquinoline--393.6-[1]
8-OctyloxyquinolineAcetonitrile--Higher than 8-Hydroxyquinoline[2]
8-MethoxyquinolineAcetonitrile--Lower than 8-Octyloxyquinoline[2]

Note: The fluorescence quantum yield is highly sensitive to the experimental conditions, including the solvent, pH, and temperature. The data presented here is for comparative purposes and should be considered in the context of the cited literature.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

1. Materials and Instrumentation:

  • Test Compound: this compound derivative of interest.

  • Standard Compound: A fluorophore with a known and stable quantum yield in the desired solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solvent: Spectroscopic grade solvent in which both the test and standard compounds are soluble and stable.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorometer: To measure the fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the chosen solvent.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the test and standard compounds. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all the prepared solutions. Determine the wavelength of maximum absorption (λmax) for the test compound. The excitation wavelength for the quantum yield measurement should be set at or near this λmax. Ensure that the absorbance of all solutions at the excitation wavelength is accurately measured.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the chosen value.

    • Record the fluorescence emission spectrum for each of the dilute solutions of the test compound and the standard compound.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard compound. A linear relationship should be observed.

    • Determine the slope (Gradient) of the resulting straight lines for both the test (Grad_test) and the standard (Grad_std).

    • Calculate the fluorescence quantum yield of the test compound (Φf_test) using the following equation:

    Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)

    Where:

    • Φf_std is the fluorescence quantum yield of the standard.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Visualization of Application: Metal Ion Sensing

This compound derivatives are frequently employed as fluorescent chemosensors for the detection of metal ions. The underlying principle involves a change in the fluorescence properties of the quinoline derivative upon binding to a specific metal ion. This interaction can either enhance ("turn-on") or quench ("turn-off") the fluorescence, providing a detectable signal. The following diagram illustrates the workflow of using a this compound derivative for metal ion detection.

Metal_Ion_Sensing_Workflow Probe This compound Derivative (Fluorophore) Complex Fluorophore-Metal Ion Complex Probe->Complex Binding NoSignal Low/No Fluorescence ('Turn-off' or 'Turn-on' ground state) Probe->NoSignal Intrinsic Fluorescence Metal Target Metal Ion (e.g., Zn²⁺, Al³⁺) Metal->Complex Signal Enhanced/Quenched Fluorescence (Detectable Signal) Complex->Signal Altered Photophysical Properties Analysis Fluorescence Measurement (Spectrofluorometer) Signal->Analysis Result Quantification of Metal Ion Analysis->Result

Caption: Workflow for metal ion detection using a this compound derivative.

References

Safety Operating Guide

Proper Disposal of Quinolin-5-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of quinolin-5-ol is a critical aspect of laboratory safety and environmental responsibility. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

Waste Classification and Handling

All materials contaminated with this compound must be treated as hazardous waste. This includes unused or excess chemical, contaminated labware (e.g., pipettes, vials, gloves), and spill cleanup materials.[3][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3][4]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Collection

  • Carefully collect all this compound waste, including solids, solutions, and contaminated materials.

  • Avoid mixing this compound waste with other incompatible waste streams. Quinoline, a related compound, can react violently with oxidizing agents and strong acids.[4]

Step 2: Container Selection and Labeling

  • Choose a chemically compatible and leak-proof container with a secure, tight-fitting lid for waste accumulation.[3]

  • Immediately affix a "Hazardous Waste" label to the container.[3] The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[3]

    • The words "Hazardous Waste".[3]

    • The date when the first piece of waste is added to the container.[3]

    • The name and contact information of the responsible researcher or lab supervisor.[3]

    • The specific location (building and room number) where the waste was generated.[3]

Step 3: Temporary Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[3]

  • The storage area should be away from general lab traffic and incompatible materials.[3]

Step 4: Final Disposal Arrangement

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5]

  • Follow all institutional and local regulations for waste pickup and documentation.[3]

  • Do not attempt to transport hazardous waste off-site personally. [3]

Hazard Summary for this compound

For quick reference, the table below summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes skin irritation.[6]Warning
Eye Irritation Causes serious eye irritation.[6]Warning
Respiratory Irritation May cause respiratory irritation.[6]Warning

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on available data and may be subject to change.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Quinolin_5_ol_Disposal_Workflow This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection & Containment cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Segregate this compound Waste B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Licensed Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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